Product packaging for NVP-BVU972(Cat. No.:CAS No. 1185763-69-2)

NVP-BVU972

Cat. No.: B609689
CAS No.: 1185763-69-2
M. Wt: 340.4 g/mol
InChI Key: RNCNPRCUHHDYPC-UHFFFAOYSA-N
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Description

NVP-BVU972 is an inhibitor of Met kinase (IC50 = 14 nM). It is selective for Met over a panel of 62 additional kinases (IC50s = >1 µM for all). It inhibits proliferation of Met-amplified GTL-16 gastric, MKN45 gastric, and EBC-1 lung cancer cells (IC50s = 66, 32, and 82 nM, respectively). This compound inhibits Met autophosphorylation in GTL-16 cells and Met phosphorylation induced by hepatocyte growth factor (HGF) in A549 cells (IC50s = 7.3 and 22 nM, respectively).>This compound, also known as BVN-972, is a selective and potent inhibitor of c-Met with IC50 of 14 nM. BVN-972 displays IC50 values more than 1000 nM in other kinases such as the most closely related kinase recepteur d'origine nantais (RON).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N6 B609689 NVP-BVU972 CAS No. 1185763-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCNPRCUHHDYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657890
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185763-69-2
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NVP-BVU972: A Technical Guide to its Mechanism of Action as a Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of NVP-BVU972, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details the signaling pathways modulated by this compound, presents key quantitative data on its activity, and outlines the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of c-Met Signaling

This compound functions as a selective and potent inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) tyrosine kinase[1][2]. c-Met is a critical receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. This compound exerts its therapeutic effects by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation.

This inhibition of c-Met has been shown to have dual effects: directly impeding cancer cell growth and survival, and modulating the host's inflammatory and antiviral responses. Notably, this compound has demonstrated the ability to suppress NF-κB-mediated inflammation and induce a broad-spectrum antiviral state[3][4][5][6].

Signaling Pathway Inhibition

The inhibitory action of this compound on c-Met disrupts multiple downstream signaling cascades critical for tumorigenesis and inflammation. The primary pathways affected include:

  • RAS/MAPK Pathway: Inhibition of c-Met prevents the activation of the Ras/Raf/MEK/ERK cascade, which is crucial for cell proliferation and survival.

  • PI3K/Akt Pathway: this compound blocks the c-Met-mediated activation of PI3K, leading to the deactivation of Akt, a key regulator of cell survival and apoptosis.

  • STAT3 Pathway: The drug inhibits the phosphorylation and activation of STAT3, a transcription factor that promotes cell proliferation and survival.

  • NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation and immune responses. This is achieved by reducing the phosphorylation of IKKα/β and IκBα, which prevents the nuclear translocation of the p65 subunit[3].

NVP_BVU972_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway HGF HGF (Hepatocyte Growth Factor) c-Met c-Met Receptor HGF->c-Met Binds & Activates p-c-Met Phosphorylated c-Met c-Met->p-c-Met Autophosphorylation This compound This compound This compound->p-c-Met Inhibits RAS RAS p-c-Met->RAS PI3K PI3K p-c-Met->PI3K STAT3 STAT3 p-c-Met->STAT3 IKK IKKα/β p-c-Met->IKK activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Cell_Survival_Apoptosis Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival_Apoptosis Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription IkBa IκBα IKK->IkBa inhibits degradation of p65_p50 NF-κB (p65/p50) Inflammation_Genes Inflammatory Gene Expression p65_p50->Inflammation_Genes

Caption: this compound inhibits c-Met autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cell lines, including those with wild-type and mutated c-Met. The following tables summarize the key IC50 values reported in the literature.

Cell Linec-Met StatusIC50 (nM)Reference
GTL-16Amplified66[1]
MKN-45Amplified32[1]
EBC-1Amplified82[1]
BaF3 TPR-METWild-Type77[7]
BaF3 TPR-METM1211L Mutant1.2[7]
BaF3 TPR-METM1250T Mutant3.6[7]
BaF3 TPR-METF1200I Mutant14.1[7]
BaF3 TPR-METV1155L Mutant14.6[7]
BaF3 TPR-METL1195V Mutant31.5[7]
BaF3 TPR-METD1228A Mutant>129[7]
BaF3 TPR-METY1230H Mutant>129[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay

This protocol is adapted from studies investigating the antiproliferative effects of this compound.

  • Cell Culture:

    • Culture BaF3 TPR-MET cells (wild-type or mutant) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells per well.

    • Prepare a serial dilution of this compound in the growth medium. Concentrations can range from 600 nM to 9.6 µM[7].

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the plates for 72 hours at 37°C.

  • Viability Measurement:

    • Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well[8].

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Viability Measurement cluster_analysis Data Analysis Cell_Culture Culture BaF3 TPR-MET cells Seed_Cells Seed 5,000 cells/well in 96-well plate Cell_Culture->Seed_Cells Prepare_Drug Prepare serial dilutions of this compound Seed_Cells->Prepare_Drug Add_Drug Add drug or vehicle to wells Prepare_Drug->Add_Drug Incubate_72h Incubate for 72 hours at 37°C Add_Drug->Incubate_72h Add_Reagent Add MTT or Resazurin reagent Incubate_72h->Add_Reagent Incubate_4h Incubate for 1-4 hours Add_Reagent->Incubate_4h Read_Plate Measure absorbance or fluorescence Incubate_4h->Read_Plate Calculate_Viability Calculate % viability vs. control Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the IC50 of this compound using a cell proliferation assay.

Western Blot Analysis for c-Met Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on c-Met phosphorylation.

  • Cell Treatment and Lysis:

    • Culture BaF3 TPR-MET cells and treat with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 2 hours[7].

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control like β-actin.

RT-qPCR for Inflammatory Gene Expression

This protocol is for quantifying the effect of this compound on the mRNA levels of inflammatory cytokines.

  • Cell Treatment and RNA Extraction:

    • Treat RAW 264.7 macrophages with this compound (e.g., 100 µM) for 3 hours in the presence of an inflammatory stimulus like LPS (2 µg/mL)[3].

    • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target inflammatory genes (e.g., Il1β, Il6, Tnfα) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the control-treated cells.

Resistance Mechanisms

Studies have identified that resistance to this compound can arise from specific mutations within the c-Met kinase domain. The most prominent resistance mutations occur at the Y1230 residue, with substitutions such as Y1230H rendering the kinase insensitive to this compound[9][10]. The Y1230 residue plays a key role in the binding of this compound to the c-Met kinase domain[9][10]. Mutations at D1228 have also been associated with resistance[9].

This technical guide provides a foundational understanding of the mechanism of action of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology. Further investigation into the clinical applications and potential combination therapies involving this compound is warranted.

References

NVP-BVU972: A Technical Guide to a Potent and Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway through genetic alterations such as amplification, mutation, or protein overexpression is implicated in the pathogenesis and progression of numerous human cancers. This compound was developed as a therapeutic agent to target and inhibit aberrant c-Met signaling in cancer cells. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data related to this compound.

Core Function and Mechanism of Action

This compound functions as a selective inhibitor of the c-Met kinase. It exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation and activation of the receptor. The cocrystal structure of this compound in complex with the c-Met kinase domain reveals that the quinoline moiety of the inhibitor interacts with the hinge region, while the imidazopyridazine portion extends into the activation loop, engaging in a π-stacking interaction with tyrosine 1230 (Y1230)[1]. This interaction is critical for the high-affinity binding and potent inhibition of c-Met.

Inhibition of c-Met by this compound leads to the suppression of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. By blocking these pathways, this compound effectively inhibits the growth and proliferation of cancer cells that are dependent on c-Met signaling.

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Assay Type
c-Met IC50 14 nMBiochemical Kinase Assay
RON Kinase IC50 >1000 nMBiochemical Kinase Assay

Table 1: Biochemical inhibitory activity of this compound.

Cell Line Description IC50 (nM)
GTL-16Gastric carcinoma, MET amplified66
MKN-45Gastric carcinoma, MET amplified32
EBC-1Lung squamous cell carcinoma, MET amplified82
BaF3 TPR-METMurine pro-B cells with TPR-MET fusion104

Table 2: Cellular anti-proliferative activity of this compound in c-Met dependent cancer cell lines.

Mutation IC50 (nM)
Wild-type77
M1211L1.2
M1250T3.6
F1200I14.1
V1155L14.6
L1195V31.5
D1228A>129
Y1230H>129

Table 3: Anti-proliferative activity of this compound against BaF3 cells expressing various TPR-MET mutations.

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against c-Met and other kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a generic tyrosine kinase peptide substrate are used.

  • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a carrier protein like BSA.

  • Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in the assay buffer.

  • ATP Addition: The kinase reaction is initiated by the addition of radiolabeled [γ-33P]ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time, typically 20-60 minutes.

  • Termination: The reaction is stopped by the addition of a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose filter paper.

  • Detection: The amount of incorporated radiolabel into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., GTL-16, MKN-45, EBC-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Solubilization: The formazan crystals formed by viable cells are solubilized by the addition of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., GTL-16) are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (to assess toxicity) and analysis of biomarkers from tumor tissue upon study completion.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations

c-Met Signaling Pathway and this compound Inhibition

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization P P cMet_receptor:s->P NVP_BVU972 This compound NVP_BVU972->cMet_receptor Inhibition Grb2_Sos Grb2/Sos P->Grb2_Sos Recruitment PI3K PI3K P->PI3K Activation STAT3 STAT3 P->STAT3 Activation RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Motility ERK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation_Survival STAT3->Proliferation_Survival

Caption: this compound inhibits c-Met signaling pathways.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of this compound adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for assessing this compound's anti-proliferative effects.

Resistance Mechanisms

Preclinical studies have identified potential mechanisms of resistance to this compound. The most frequently observed resistance mutations in cell-based screens occur at the Y1230 and D1228 residues within the c-Met kinase domain[2][3]. Mutations at Y1230 are thought to directly disrupt the π-stacking interaction with this compound, thereby reducing its binding affinity and inhibitory activity[2][3]. The emergence of these mutations in a clinical setting could limit the long-term efficacy of this compound.

Conclusion

This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase with demonstrated anti-proliferative activity in preclinical models of cancer. Its mechanism of action involves the direct inhibition of c-Met kinase activity and the subsequent blockade of downstream oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the potential for resistance mutations is crucial for the design of future clinical trials and the development of strategies to overcome resistance.

References

NVP-BVU972: A Technical Guide to a Potent c-Met Inhibitor with Dual Antiviral and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met/Hepatocyte Growth Factor Receptor (HGFR) tyrosine kinase.[1][2] Initially investigated for its oncogenic applications, recent studies have unveiled its significant potential as a dual-action agent with both antiviral and anti-inflammatory properties.[3] This technical guide provides an in-depth overview of this compound, focusing on its target, mechanism of action, associated signaling pathways, and key experimental data.

Core Target and Mechanism of Action

This compound's primary molecular target is the c-Met receptor tyrosine kinase .[1][2] c-Met, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[4] Dysregulation of the HGF/c-Met axis is implicated in various cancers.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the c-Met kinase domain.[5][6] This competitive inhibition prevents the phosphorylation of c-Met, thereby blocking the activation of its downstream signaling pathways.[1][2] The cocrystal structure of this compound with the c-Met kinase domain reveals that the quinoline moiety interacts with the hinge region, while the imidazopyridazine portion extends into the activation loop, engaging in a π-stacking interaction with Tyrosine 1230 (Tyr1230).[6][7]

Beyond its anti-cancer potential, this compound has been shown to induce a robust antiviral state and suppress NF-κB-mediated inflammation.[3] Mechanistically, it appears to reprogram inflammation-related loci by modulating gene expression and chromatin accessibility.[3][7] This dual functionality makes it a promising candidate for broad-spectrum antiviral therapies.[3]

Quantitative Data: Inhibitory Activity

The following tables summarize the reported in vitro inhibitory activity of this compound against its primary target, various cell lines, and mutant forms of c-Met.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 (nM)Reference
c-Met (enzyme assay)14[1][2]
BaF3 TPR-MET (wild-type)77, 104[1][2]
EBC-1 (human lung cancer)82[2]
GTL-16 (human gastric cancer)66[2]
MKN-45 (human gastric cancer)32[2]

Table 2: Antiproliferative Activity of this compound against c-Met Resistance Mutations in BaF3 Cells

c-Met MutationIC50 (nM)Reference
M1211L1.2[1]
M1250T3.6[1]
F1200I14.1[1]
V1155L14.6[1]
L1195V31.5[1]
D1228A>129[1]
Y1230H>127, >129[1][5]

Signaling Pathways

This compound primarily impacts the c-Met signaling pathway and the interconnected NF-κB inflammatory pathway .

c-Met Signaling Pathway

Activation of c-Met by HGF typically leads to the recruitment and phosphorylation of downstream effector proteins, initiating signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.[4] this compound's inhibition of c-Met phosphorylation effectively blocks these downstream signals.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation NVP_BVU972 This compound NVP_BVU972->cMet Inhibits Phosphorylation

Figure 1: this compound Inhibition of the c-Met Signaling Pathway.
NF-κB Inflammatory Pathway

Recent evidence demonstrates that this compound can suppress virus-induced inflammatory responses by inhibiting the NF-κB signaling pathway.[3] This pathway is a key regulator of pro-inflammatory cytokine production. This compound has been shown to reduce the expression of phosphorylated IKKα/β, phosphorylated IκBα, and phosphorylated p65, all of which are critical components of the NF-κB activation cascade.[3]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Virus, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Viral Infection / LPS IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Release of NF-κB DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) DNA->Cytokines Transcription NVP_BVU972 This compound NVP_BVU972->IKK Inhibits Phosphorylation

Figure 2: this compound Attenuation of the NF-κB Inflammatory Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound.

Cell Cytotoxicity Assay

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Target cells are seeded into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium.[3]

  • Compound Treatment: Cells are treated with increasing concentrations of this compound.[3] A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated at 37°C in a humidified 5% CO₂ incubator for 48 to 72 hours.[1][3]

  • Viability Assessment: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well.[3]

  • Final Incubation and Measurement: The plate is incubated at 37°C for 1 hour, and the absorbance at 450 nm is measured using a microplate reader.[3]

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated using a non-linear regression model.

Cell_Cytotoxicity_Workflow A 1. Seed cells in a 96-well plate B 2. Add increasing concentrations of this compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add CCK-8 reagent C->D E 5. Incubate for 1 hour D->E F 6. Measure absorbance at 450 nm E->F G 7. Calculate IC50 values F->G

Figure 3: Experimental Workflow for Cell Cytotoxicity Assay.
In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of c-Met.

  • Reaction Mixture: A reaction buffer containing recombinant c-Met kinase, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.

  • Inhibitor Addition: this compound is added at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-AKT, total AKT).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound.

Resistance Mutations

In vitro drug resistance screens have identified several mutations in the c-Met kinase domain that confer resistance to this compound.[6] The most prominent mutations occur at Tyrosine 1230 (Y1230) and Aspartic Acid 1228 (D1228).[5][6] The Y1230 residue plays a key role in the binding of this compound, and its mutation disrupts this interaction, leading to drug resistance.[5][6] This highlights the importance of monitoring for these mutations in clinical applications.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of c-Met with a compelling dual-action profile that extends beyond oncology to virology and immunology. Its ability to concurrently inhibit viral replication and suppress inflammation through the NF-κB pathway presents a novel therapeutic strategy. The comprehensive data on its inhibitory activity, mechanism of action, and the identification of resistance mutations provide a solid foundation for further preclinical and potential clinical development. This technical guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of this compound.

References

NVP-BVU972: A Host-Directed Agent with Broad-Spectrum Antiviral and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

NVP-BVU972, a selective c-Met inhibitor originally developed for oncology, has emerged as a promising host-directed therapeutic agent with potent broad-spectrum antiviral and anti-inflammatory activities. This document provides a comprehensive technical overview of the antiviral properties of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to generate these findings. This whitepaper is intended to serve as a resource for researchers, scientists, and drug development professionals exploring novel host-directed antiviral therapies.

Introduction

Viral infections remain a significant global health challenge, often exacerbated by excessive inflammatory responses that contribute to disease severity and mortality.[1][2] Traditional direct-acting antivirals, while effective against specific viral targets, are often limited by a narrow spectrum of activity and the rapid emergence of drug resistance.[1] Host-directed therapies, which modulate host cellular pathways to inhibit viral replication and control inflammation, offer a promising alternative strategy. This compound has been identified as a novel candidate in this class, demonstrating a dual mechanism of action that both suppresses viral propagation and mitigates pathological inflammation.[1][2][3][4]

Mechanism of Action

This compound functions as a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[5] Its antiviral and anti-inflammatory effects, however, are attributed to a broader, host-directed mechanism that involves the epigenetic reprogramming of inflammation-related gene loci and the suppression of the NF-κB signaling pathway.[1][2][3][6]

Inhibition of NF-κB Signaling

Viral infections often trigger the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines that can result in a "cytokine storm" in severe cases.[1] this compound has been shown to effectively inhibit the activation of the NF-κB signaling cascade, thereby reducing the expression of key inflammatory cytokines such as IL-1β, IL-6, and TNFα.[1][3] This anti-inflammatory action is crucial for mitigating virus-induced tissue damage.

Epigenetic Reprogramming

Mechanistically, this compound appears to reprogram inflammation-related loci by modulating both gene expression and chromatin accessibility.[1][2][3] Studies have indicated that the antiviral activity of this compound can be reversed by the inhibition of H3K9 methylation, suggesting a key role for epigenetic modifications in its host-protective effects.[1][3][6]

Quantitative Data Summary

The antiviral and anti-proliferative activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound
VirusCell LineConcentrationViral RNA ReductionCitation
Vesicular Stomatitis Virus (VSV)RAW264.725-100 µMSignificant[1]
Encephalomyocarditis virus (EMCV)RAW264.725-100 µMSignificant[1]
Murine Hepatitis Virus (MHV)RAW264.725-100 µMSignificant[1]
Herpes Simplex Virus-1 (HSV-1)RAW264.725-100 µMSignificant[1]
Vesicular Stomatitis Virus (VSV)HeLa, HT29, HT108050 µMSignificant[1]
Encephalomyocarditis virus (EMCV)HeLa, HT29, HT108050 µMSignificant[1]
Herpes Simplex Virus-1 (HSV-1)HeLa, HT29, HT108050 µMSignificant[1]
Table 2: In Vitro Anti-inflammatory Activity of this compound
ConditionCell LineConcentrationCytokine Reduction (mRNA)Citation
VSV, HSV-1, EMCV, or MHV InfectionRAW264.7100 µMIl1β, Il6, Tnfα[1][3]
VSV, HSV-1, or EMCV InfectionHeLa, HT29, HT1080100 µMIl1β, Il6, Tnfα[1][3]
LPS-induced InflammationRAW264.7100 µMIl1β, Il6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2[1][3]
Table 3: In Vivo Anti-inflammatory Activity of this compound in Mice
ChallengeDosageOrgan(s) HarvestedCytokine Reduction (mRNA)Citation
VSV20 mg/kgBlood, Target OrgansIl1β, Il6, Tnfα[6]
HSV-120 mg/kgBlood, Target OrgansIl1β, Il6, Tnfα[6]
EMCV20 mg/kgBlood, Target OrgansIl1β, Il6, Tnfα[6]
MHV20 mg/kgBlood, Target OrgansIl1β, Il6, Tnfα[6]
Table 4: IC50 Values of this compound in Cancer Cell Lines
Target/Cell LineIC50Citation
c-Met14 nM[5]
EBC-182 nM[5]
GTL-1666 nM[5]
MKN-4532 nM[5]
BaF3 (TPR-MET)104 nM[5]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this document.

In Vitro Antiviral Assays
  • Cell Lines and Viruses: RAW264.7 (murine macrophages), HeLa, HT29, and HT1080 (human cell lines) were used. The viruses included Vesicular Stomatitis Virus (VSV), Encephalomyocarditis virus (EMCV), Murine Hepatitis Virus (MHV), and Herpes Simplex Virus-1 (HSV-1).

  • Treatment and Infection: Cells were treated with this compound at concentrations ranging from 25 µM to 100 µM, or with DMSO as a control. Simultaneously, cells were infected with the respective viruses at a multiplicity of infection (MOI) of 0.1.[1]

  • Viral RNA Quantification: Viral replication was assessed by quantifying viral RNA levels using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[1]

In Vitro Anti-inflammatory Assays
  • Virus-Induced Inflammation: RAW264.7, HeLa, HT29, and HT1080 cells were infected with VSV, HSV-1, EMCV, or MHV and concurrently treated with 100 µM this compound or DMSO.[1][3] The mRNA expression levels of pro-inflammatory cytokines (Il1β, Il6, Tnfα) were measured by RT-qPCR.

  • LPS-Induced Inflammation: RAW264.7 macrophages were treated with 100 µM this compound for 3 hours in the presence of 2 µg/mL lipopolysaccharide (LPS) from E. coli O55:B5.[1][3] The mRNA expression of multiple inflammatory genes was analyzed by RT-qPCR.

In Vivo Animal Studies
  • Animal Model: C57BL/6J mice were used for in vivo experiments.

  • Virus Challenge and Treatment: Mice were infected intraperitoneally with VSV, HSV-1, EMCV, or MHV. The treated group received daily administrations of this compound at a dosage of 20 mg/kg, while the control group received a vehicle.[6]

  • Cytokine Analysis: Blood and target organs were harvested 24 hours post-infection, and the mRNA levels of Il1β, Il-6, and Tnfα were quantified by RT-qPCR to assess the systemic and localized inflammatory responses.[6]

Visualizations

Signaling Pathway Diagram

G cluster_virus Viral Infection cluster_cell Host Cell cluster_drug Drug Action Virus RNA/DNA Virus TLR TLR Signaling Virus->TLR IKK IKK Complex TLR->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) Nucleus->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation NVP This compound NVP->NFkB Inhibition

Caption: this compound inhibits the NF-κB signaling pathway, reducing pro-inflammatory cytokine production.

Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cell Lines (RAW264.7, HeLa, HT29, HT1080) Infection Viral Infection (VSV, EMCV, MHV, HSV-1) CellLines->Infection Treatment This compound Treatment Infection->Treatment Analysis_invitro RT-qPCR Analysis (Viral RNA, Cytokine mRNA) Treatment->Analysis_invitro Mice C57BL/6J Mice VirusChallenge Virus Challenge (VSV, EMCV, MHV, HSV-1) Mice->VirusChallenge Treatment_invivo This compound Treatment (20 mg/kg) VirusChallenge->Treatment_invivo Analysis_invivo RT-qPCR Analysis of Tissues (Cytokine mRNA) Treatment_invivo->Analysis_invivo

Caption: Workflow for in vitro and in vivo evaluation of this compound's antiviral and anti-inflammatory effects.

Discussion and Future Directions

This compound represents a promising candidate for a broad-spectrum, host-directed antiviral agent.[1][2][4] Its dual functionality of inhibiting viral replication and suppressing inflammation addresses a critical need in the treatment of severe viral infections.[1][2] While initially developed as a c-Met inhibitor for cancer, its favorable pharmacokinetic properties and tolerability in preclinical oncology studies suggest a potential for repurposing.[1][7]

Future research should focus on elucidating the detailed molecular mechanisms underlying the epigenetic reprogramming induced by this compound. Furthermore, its efficacy against a wider range of clinically relevant viruses and its potential for combination therapy with direct-acting antivirals warrant investigation. Human clinical trials will be necessary to evaluate the safety and efficacy of this compound as an antiviral therapeutic.

Conclusion

This compound has demonstrated significant potential as a broad-spectrum antiviral and anti-inflammatory agent. Its host-directed mechanism of action, centered on the inhibition of the NF-κB pathway and epigenetic reprogramming, offers a durable and broad applicability against a range of RNA and DNA viruses. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its continued development as a novel therapeutic for viral diseases.

References

NVP-BVU972: A Technical Guide to its Interplay with NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor NVP-BVU972 and its significant impact on the NF-κB signaling pathway. This compound, a potent and selective c-Met inhibitor, has demonstrated dual functions as both an antiviral and an anti-inflammatory agent, primarily through its suppression of NF-κB-mediated inflammation.[1][2][3][4][5] This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of c-Met and Downstream NF-κB Activation

This compound is a selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3] The c-Met signaling cascade, upon activation by its ligand, hepatocyte growth factor (HGF), is known to intersect with inflammatory networks, including the pivotal NF-κB pathway that drives the production of pro-inflammatory cytokines.[1] Aberrant c-Met activation can lead to the inappropriate stimulation of downstream pathways such as PI3K/Akt, which in turn can trigger the NF-κB signaling cascade.[4][6]

This compound exerts its anti-inflammatory effects by inhibiting c-Met, thereby preventing the subsequent activation of the NF-κB pathway.[2] This has been demonstrated by the reduced phosphorylation of key signaling intermediates in the canonical NF-κB pathway, including IKKα/β, IκBα, and the p65 subunit of NF-κB, without affecting the total protein levels of IκBα and p65.[2]

Quantitative Data on the Inhibitory Effects of this compound

The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings on its efficacy in reducing the expression of NF-κB target genes, specifically pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of Virus-Induced Pro-inflammatory Cytokine mRNA Expression by this compound

Cell LineVirusThis compound ConcentrationTarget GeneObserved Effect
RAW264.7 MacrophagesVSV, HSV-1, EMCV, MHV100 µMIl1β, Il6, TnfαSignificant reduction in mRNA expression
HeLaVSV, HSV-1, EMCV100 µMIl1β, Il6, TnfαSignificant reduction in mRNA expression
HT29VSV, HSV-1, EMCV100 µMIl1β, Il6, TnfαSignificant reduction in mRNA expression
HT1080VSV, HSV-1, EMCV100 µMIl1β, Il6, TnfαSignificant reduction in mRNA expression

Table 2: In Vivo Suppression of Virus-Induced Pro-inflammatory Cytokine mRNA Expression by this compound in C57BL/6J Mice

VirusThis compound DosageTissue/SampleTarget GeneObserved Effect
VSV20 mg/kg (daily)Blood and target organsIl1β, Il6, TnfαSignificant reduction in mRNA expression
HSV-120 mg/kg (daily)Blood and target organsIl1β, Il6, TnfαSignificant reduction in mRNA expression
EMCV20 mg/kg (daily)Blood and target organsIl1β, Il6, TnfαSignificant reduction in mRNA expression
MHV20 mg/kg (daily)Blood and target organsIl1β, Il6, TnfαSignificant reduction in mRNA expression

Table 3: In Vitro Inhibition of LPS-Induced Pro-inflammatory Gene mRNA Expression in RAW264.7 Cells by this compound

This compound ConcentrationTarget GeneObserved Effect
Not specifiedIl1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2Marked downregulation of mRNA expression

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

NVP_BVU972_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates PI3K PI3K cMet->PI3K Activates Akt Akt PI3K->Akt Activates IKK_complex IKK Complex (IKKα/β/γ) Akt->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates NVP_BVU972 This compound NVP_BVU972->cMet Inhibits DNA DNA (κB sites) NFkB_p65_p50_nucleus->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNFα) DNA->Proinflammatory_Genes Induces transcription

Caption: this compound inhibits c-Met, blocking NF-κB activation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & Treatment (e.g., with LPS +/- this compound) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Incubation with Primary Antibody (e.g., anti-p-p65, anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab 8. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot analysis of NF-κB proteins.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on NF-κB signaling.

Cell Culture and Treatment
  • Cell Lines: RAW264.7, HeLa, HT29, and HT1080 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For in vitro experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with this compound (at desired concentrations, e.g., 50-100 µM) or DMSO (vehicle control) for a specified period (e.g., 1 hour) before stimulation with an NF-κB activator such as lipopolysaccharide (LPS) or viral infection.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from cultured cells or homogenized tissues using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix on a real-time PCR system. Gene-specific primers for Il1β, Il6, Tnfα, and a housekeeping gene (e.g., GAPDH or Actb) are used for amplification. The relative mRNA expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for NF-κB Pathway Proteins
  • Protein Extraction and Quantification: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of IKKα/β, IκBα, and p65. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies in Mouse Models
  • Animal Model: Six-week-old C57BL/6J mice are used for in vivo experiments.

  • Treatment and Induction of Inflammation: Mice receive a single intraperitoneal (i.p.) injection of this compound (e.g., 20 mg/kg) or vehicle. After one hour, inflammation is induced by a lethal i.p. injection of LPS (e.g., 20 mg/kg) or by viral infection.

  • Sample Collection: Blood and various organs (heart, spleen, lung, kidney, liver) are collected at specified time points post-injection for analysis of cytokine expression by qRT-PCR or histopathological examination.

NF-κB Luciferase Reporter Assay
  • Transfection: Cells are co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment and Lysis: After 24-48 hours, cells are pre-treated with this compound followed by stimulation with an NF-κB activator. Cells are then lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

This guide provides a comprehensive overview of the technical aspects of this compound's interaction with the NF-κB signaling pathway. The presented data and methodologies offer a solid foundation for further research and development in the fields of antiviral and anti-inflammatory therapeutics.

References

NVP-BVU972: An In-Depth Technical Guide to its In Vitro Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of NVP-BVU972, a selective and potent small-molecule inhibitor of the c-Met receptor tyrosine kinase. The information compiled herein, including quantitative potency data, detailed experimental methodologies, and visual representations of relevant signaling pathways, is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Efficacy: Potent Inhibition of c-Met Kinase Activity

This compound demonstrates high potency as an inhibitor of the c-Met kinase. In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 14 nM against c-Met.[1][2] Its selectivity is underscored by IC50 values exceeding 1000 nM against other closely related kinases, such as recepteur d'origine nantais (RON).[1]

Data Presentation: In Vitro Potency of this compound

The following tables summarize the in vitro potency of this compound across various biochemical and cellular assays.

Table 1: Biochemical Potency against c-Met Kinase

TargetAssay TypeIC50 (nM)Reference
c-MetKinase Assay14[1][2]

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
EBC-1Non-Small Cell Lung Cancer82[1]
GTL-16Gastric Carcinoma66[1]
MKN-45Gastric Carcinoma32[1]

Table 3: Activity in Engineered Cell Lines

Cell LineDescriptionIC50 (nM)Reference
BaF3 TPR-METExpressing TPR-MET kinase fusion104[1]
BaF3 TPR-MET Y1230HExpressing MET resistance mutation>127[3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the direct inhibition of the c-Met receptor tyrosine kinase. The binding of its natural ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain.[4] This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration. By binding to the ATP-binding pocket of the c-Met kinase domain, this compound prevents ATP binding and subsequent phosphorylation, thereby blocking the activation of these downstream signaling cascades.

Recent studies have also revealed a role for this compound in modulating inflammatory responses through the suppression of the NF-κB signaling pathway.[5][6] Treatment with this compound has been shown to inhibit the phosphorylation of key components of the NF-κB pathway, such as IKKα/β, IκBα, and p65.[5][6]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met RAS RAS c-Met->RAS Activates PI3K PI3K c-Met->PI3K Activates HGF HGF HGF->c-Met Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival IKK IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Inflammation Inflammation NFkB->Inflammation NVP_BVU972 This compound NVP_BVU972->c-Met Inhibits NVP_BVU972->IKK Inhibits

Figure 1: Simplified c-Met and NF-κB signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the potency of c-Met inhibitors like this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., EBC-1, GTL-16, MKN-45)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

Western Blotting for c-Met Phosphorylation

This technique is used to detect the phosphorylation status of c-Met and its downstream effectors.

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis A Cell Culture C Cell Treatment A->C B Compound Dilution B->C D Cell Proliferation Assay (e.g., MTT) C->D E Western Blot (Phosphorylation Analysis) C->E F Data Acquisition (Absorbance/Imaging) D->F E->F G IC50 Determination F->G H Phosphorylation Level Quantification F->H

Figure 2: General experimental workflow for determining the in vitro potency of this compound.

References

NVP-BVU972: A Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BVU972 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various oncogenic processes. This document provides a comprehensive technical overview of the selectivity profile of this compound, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The data presented herein demonstrates the remarkable specificity of this compound for its primary target, c-Met, highlighting its potential as a precision therapeutic agent in oncology.

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a small molecule inhibitor designed to specifically target the ATP-binding site of the c-Met kinase domain, thereby blocking its catalytic activity and downstream signaling. Understanding the selectivity of such an inhibitor is paramount in drug development to minimize off-target effects and predict potential toxicities.

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for c-Met over a broad range of other protein kinases. Biochemical assays have demonstrated potent inhibition of c-Met with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. In contrast, its activity against other kinases, including the closely related RON (Recepteur d'Origine Nantais) kinase, is significantly weaker.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against its primary target c-Met and provides a general overview of its selectivity against a wider panel of kinases.

Kinase TargetIC50 (nM)Selectivity Notes
c-Met 14 Primary target, potent inhibition.[1][2][3][4]
RON>1000Over 70-fold selective against the most closely related kinase.[1][3][4]
Kinase Panel (62 kinases)>1000 (for all)Highly selective over a broad panel of kinases.[5]

Mechanism of Action and Signaling Pathway

This compound is a Type I ATP-competitive inhibitor, meaning it binds to the active conformation of the c-Met kinase domain. The binding of this compound is critically dependent on the interaction with the tyrosine residue at position 1230 (Y1230) within the kinase domain.[6][7] This interaction is a key determinant of its potency and selectivity. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of c-Met and subsequently inhibits the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

This compound Inhibition of c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K NVP_BVU972 This compound NVP_BVU972->p_cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits c-Met signaling.

Experimental Protocols

The selectivity and potency of this compound have been determined using a combination of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are utilized to measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinases. A common method is the radiometric assay.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. Inhibition of the kinase by a compound results in a decrease in the radioactivity of the substrate.

  • Materials:

    • Purified recombinant kinase (e.g., c-Met)

    • Kinase-specific substrate (peptide or protein)

    • [γ-³³P]ATP or [γ-³²P]ATP

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • This compound (or other test compounds) dissolved in DMSO

    • Filter plates or membranes for capturing the phosphorylated substrate

    • Scintillation counter

  • Procedure:

    • A kinase reaction mixture is prepared containing the kinase, substrate, and reaction buffer.

    • This compound is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is included.

    • The reaction is initiated by the addition of radiolabeled ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.

    • The filter is washed to remove unincorporated radiolabeled ATP.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based MET Phosphorylation Assay (General Protocol)

Cell-based assays are crucial for determining the inhibitory activity of a compound in a more physiologically relevant context. These assays measure the inhibition of c-Met autophosphorylation within intact cells.

  • Principle: This assay quantifies the level of phosphorylated c-Met in cells treated with an inhibitor. A reduction in phosphorylated c-Met indicates target engagement and inhibition.

  • Materials:

    • Cancer cell line with amplified or activated c-Met (e.g., GTL-16, MKN-45) or a cell line where c-Met can be stimulated by HGF (e.g., A549).[1][3]

    • Cell culture medium and supplements.

    • This compound.

    • Hepatocyte Growth Factor (HGF) for stimulation (if required).

    • Lysis buffer.

    • Antibodies: primary antibody against phosphorylated c-Met (p-cMet) and a primary antibody for total c-Met.

    • Secondary antibodies conjugated to a detectable label (e.g., HRP for Western blotting, fluorophores for ELISA or In-Cell Westerns).

    • Detection reagents.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with various concentrations of this compound for a specified time.

    • For cell lines requiring stimulation, HGF is added to induce c-Met phosphorylation.

    • The cells are lysed to release cellular proteins.

    • The protein concentration of the lysates is determined.

    • The levels of p-cMet and total c-Met are quantified using methods such as Western blotting, ELISA, or high-content imaging.

    • The ratio of p-cMet to total c-Met is calculated, and the IC50 value for the inhibition of c-Met phosphorylation is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Kinase Inhibitor Selectivity Profiling Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Primary_Assay Primary Target Assay (e.g., c-Met) Selectivity_Panel Broad Kinase Panel Screening Primary_Assay->Selectivity_Panel IC50_Determination IC50 Determination for Primary Target & Hits Selectivity_Panel->IC50_Determination Data_Analysis Data Analysis & Selectivity Profile Generation IC50_Determination->Data_Analysis Phospho_Assay Target Phosphorylation Assay (p-cMet) Proliferation_Assay Cell Proliferation/ Viability Assay Phospho_Assay->Proliferation_Assay Off_Target_Assay Off-Target Cellular Activity Assessment Proliferation_Assay->Off_Target_Assay Off_Target_Assay->Data_Analysis

References

NVP-BVU972: A Technical Guide to a Potent and Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key oncogenic driver in various human cancers.[1][2] Developed by Novartis Institutes for Biomedical Research, this compound has been instrumental in preclinical research for understanding c-Met-driven malignancies and the mechanisms of acquired resistance to targeted therapies.[1][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound was identified through a medicinal chemistry program aimed at discovering selective inhibitors of the MET kinase.[4] The development process involved extensive screening and optimization to achieve high potency and selectivity against c-Met. Preclinical studies in mouse and rat models indicated that this compound possesses favorable pharmacokinetic properties and is well-tolerated.[1] However, its pharmacokinetic profile and safety in humans have not been formally evaluated in clinical trials.[1] The global development status of this compound is currently listed as preclinical.[3]

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and downstream signaling. The cocrystal structure of this compound in complex with the MET kinase domain (PDB: 3QTI) reveals critical interactions for its inhibitory activity.[1] The quinoline moiety of this compound interacts with the hinge region of the kinase, while the imidazopyridazine core extends into the activation loop, engaging in a π-stacking interaction with tyrosine 1230 (Y1230).[1] This interaction is crucial for its potent inhibition.

Signaling Pathway

The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT. This compound blocks the initial phosphorylation event, thereby inhibiting these downstream signals.

cMet_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-Met c-Met HGF->c-Met Binds RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K This compound This compound This compound->c-Met Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Figure 1: c-Met Signaling Pathway and Inhibition by this compound.

Quantitative Data

This compound demonstrates high potency and selectivity for c-Met in both biochemical and cellular assays.

Assay Type Target/Cell Line IC50 (nM)
Biochemical Assay c-Met Kinase14[2][4]
RON Kinase>1000[2]
Cell Proliferation Assay EBC-1 (c-Met amplified)82[2]
GTL-16 (c-Met amplified)66[2]
MKN-45 (c-Met amplified)32[2]
BaF3 TPR-MET (Wild-Type)104[2]

Experimental Protocols

Biochemical Kinase Assay

A standard biochemical kinase assay was utilized to determine the IC50 value of this compound against the c-Met kinase. While the specific proprietary protocol from Novartis is not publicly available, a representative method would involve:

  • Reagents: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and this compound at various concentrations.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is quantified, typically using a method such as radioactive phosphate incorporation (³²P-ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using various cancer cell lines with c-Met amplification. A common protocol for this type of assay is as follows:

  • Cell Seeding: Cancer cells (e.g., EBC-1, GTL-16, MKN-45) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin. The absorbance or fluorescence is proportional to the number of viable cells.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Drug Resistance Screen in BaF3 TPR-MET Cells

To identify potential resistance mutations, a drug resistance screen was conducted using BaF3 cells engineered to express the oncogenic TPR-MET fusion protein.

resistance_screen_workflow BaF3_TPR_MET BaF3 TPR-MET Cells ENU_Mutagenesis ENU Mutagenesis BaF3_TPR_MET->ENU_Mutagenesis NVP_BVU972_Selection Selection with this compound ENU_Mutagenesis->NVP_BVU972_Selection Resistant_Clones Isolation of Resistant Clones NVP_BVU972_Selection->Resistant_Clones Sequencing Sequencing of MET Kinase Domain Resistant_Clones->Sequencing Mutation_Identification Identification of Resistance Mutations Sequencing->Mutation_Identification

Figure 2: Workflow for Drug Resistance Screen.

This screen identified several mutations in the MET kinase domain that confer resistance to this compound. The most frequently observed mutations were in residues Y1230 and D1228.[4][5] The Y1230H mutation, for instance, was shown to be sensitive to the type II MET inhibitor AMG-458 but not to this compound, with an IC50 value greater than 127 nM for the latter.[5]

Structure-Activity Relationship (SAR)

While a comprehensive SAR study is not publicly available, the cocrystal structure provides key insights. The imidazo-pyridazine core is essential for the π-stacking interaction with Y1230, a critical determinant of potency.[4][6] The quinoline moiety occupies the hinge region, and modifications in this part of the molecule would likely affect kinase binding and selectivity. The high selectivity of this compound for c-Met over other kinases, including the closely related RON kinase, suggests that the overall conformation and chemical features of the molecule are well-optimized for the c-Met active site.

Conclusion

This compound is a valuable research tool for investigating c-Met biology and the development of targeted cancer therapies. Its high potency and selectivity have enabled detailed preclinical studies, including the identification of key resistance mutations. While its clinical development has not progressed, the knowledge gained from this compound continues to inform the design of next-generation c-Met inhibitors and strategies to overcome drug resistance. This technical guide provides a comprehensive summary of the available data on this compound, serving as a resource for researchers in the field of oncology and drug discovery.

References

NVP-BVU972: A Potent and Selective MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NVP-BVU972 is a highly potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3][4][5] The MET kinase, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and motility.[5] Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of various human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in cancer cell lines with MET amplification and has been instrumental in studying the mechanisms of acquired resistance to MET inhibitors.[1][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is chemically known as 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline.[1] Its chemical structure is depicted below:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline[1]
CAS Number 1185763-69-2[1]
Molecular Formula C₂₀H₁₆N₆[1][6]
Molecular Weight 340.38 g/mol [7]
Purity ≥98%[1]
Appearance Solid[1]
Solubility Soluble in DMSO[1][7]
XLogP3 2.5[6]
Topological Polar Surface Area 60.9 Ų[6]
Density 1.35 g/cm³[6]
Refractive Index 1.745[6]
Storage -20°C[1]

Pharmacological Properties

This compound is a selective inhibitor of MET kinase with a reported IC₅₀ of 14 nM.[1][2][3][4][5] It exhibits high selectivity for MET over a broad panel of other kinases.[1][4][5] The primary mechanism of action involves the inhibition of MET autophosphorylation, which subsequently blocks downstream signaling pathways responsible for cell growth and proliferation.[1][2][3][4]

Table 2: In Vitro Biological Activity of this compound

AssayCell Line/TargetIC₅₀Reference
MET Kinase Inhibition Wild-type MET14 nM[1][2][3][4][5]
MET Autophosphorylation Inhibition GTL-16 cells (constitutive)7.3 nM[1][2][4]
A549 cells (HGF-stimulated)22 nM[1][2][4]
Cell Proliferation Inhibition GTL-16 (gastric cancer)66 nM[1][2][4][5]
MKN45 (gastric cancer)32 nM[1][2][4][5]
EBC-1 (lung cancer)82 nM[5]
BaF3 TPR-MET (wild-type)77 nM[3]
BaF3 TPR-MET (M1211L mutant)1.2 nM[3]
BaF3 TPR-MET (M1250T mutant)3.6 nM[3]
BaF3 TPR-MET (F1200I mutant)14.1 nM[3]
BaF3 TPR-MET (V1155L mutant)14.6 nM[3]
BaF3 TPR-MET (L1195V mutant)31.5 nM[3]
BaF3 TPR-MET (D1228A mutant)>129 nM[3]
BaF3 TPR-MET (Y1230H mutant)>129 nM[3]

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the HGF/MET signaling pathway. Upon binding of its ligand, HGF, the MET receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration.

MET_Signaling_Pathway HGF/MET Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET Binding & Dimerization P1 P MET->P1 P2 P MET->P2 GRB2 GRB2/SOS P1->GRB2 Recruitment PI3K PI3K P2->PI3K Recruitment RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR->Proliferation Survival Cell Survival mTOR->Survival NVP_BVU972 This compound NVP_BVU972->MET Inhibition

Caption: HGF/MET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro MET Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on MET kinase.

Materials:

  • Recombinant MET kinase (wild-type or mutant)

  • Biotinylated peptide substrate (e.g., PTK1)

  • ATP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% BSA, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na₃VO₄

  • Stop/Detection Solution: 10 mM EDTA, 3.5 nM Eu-labeled anti-phospho-tyrosine antibody (e.g., PY20), 10 nM Streptavidin-Allophycocyanin (APC)

  • 1536-well white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 1536-well plate.

  • Add 2 µL of MET kinase solution (final concentration ~4-5 nM) to each well and incubate for 20 minutes at room temperature.

  • Initiate the kinase reaction by adding 1 µL of a solution containing ATP (at the determined Km concentration for the specific kinase variant) and 1 µL of the biotinylated peptide substrate (final concentration 1 µM).

  • Incubate the reaction for 90 minutes at room temperature.

  • Stop the reaction by adding 1 µL of the Stop/Detection Solution.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Cell Proliferation Assay (Resazurin Reduction)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines using a resazurin-based assay.

Materials:

  • Cancer cell line of interest (e.g., GTL-16, MKN45, EBC-1)

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of MET Phosphorylation

This protocol describes the detection of phosphorylated MET in cell lysates by Western blotting.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MET (e.g., Tyr1234/1235), anti-total-MET

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow to ~70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). For HGF-stimulated models, starve cells and then stimulate with HGF in the presence or absence of the inhibitor.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-MET antibody.

Experimental Workflow: Drug Resistance Screen

This compound has been utilized in drug resistance screens to identify mutations in the MET kinase domain that confer resistance to the inhibitor. A typical workflow for such a screen is outlined below.

Drug_Resistance_Screen_Workflow This compound Drug Resistance Screen Workflow cluster_setup Experimental Setup cluster_selection Selection of Resistant Clones cluster_analysis Analysis of Resistant Clones Start Start with MET-dependent cell line (e.g., BaF3 TPR-MET) Culture Culture cells in the presence of increasing concentrations of this compound Start->Culture Observe Observe for the emergence of resistant colonies Culture->Observe Isolate Isolate and expand individual resistant clones Observe->Isolate IC50 Determine the IC50 of this compound for each resistant clone Isolate->IC50 Sequence Sequence the MET kinase domain to identify mutations Isolate->Sequence End Identify resistance-conferring mutations IC50->End Functional Functionally characterize the identified mutations (e.g., kinase assays) Sequence->Functional Functional->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to NVP-BVU972 (CAS: 1185763-69-2)

This document provides a comprehensive technical overview of this compound, a potent and selective small-molecule inhibitor of the MET kinase. It consolidates key findings on its mechanism of action, biochemical and cellular activities, and associated experimental methodologies.

Core Compound Information

This compound, with CAS number 1185763-69-2, is a quinoline derivative identified as a highly selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has been investigated primarily for its therapeutic potential in oncology and, more recently, for its dual antiviral and anti-inflammatory properties.[3][4]

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 1185763-69-2[1]
Molecular Formula C₂₀H₁₆N₆[1]
Formula Weight 340.4 g/mol [1]
Formal Name 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline[1]
Solubility DMSO: ≥ 42 mg/mL[1][4]
Storage -20°C (Solid, ≥ 4 years); -80°C (In solvent, 2 years)[1][5]
SMILES CN(N=C1)C=C1C2=NN3C(C=C2)=NC=C3CC4=CC(C=CC=N5)=C5C=C4[1]

Mechanism of Action

This compound is an ATP-competitive, Type I inhibitor of MET kinase.[6][7] It binds to the active conformation of the kinase domain. Co-crystal structure analysis (PDB: 3QTI) reveals that the quinoline moiety interacts with the hinge region of the kinase, while the imidazopyridazine core engages in a π-stacking interaction with tyrosine residue Y1230 in the activation loop.[7][8] This interaction is critical for its inhibitory activity and is a key factor in the development of drug resistance, as mutations in Y1230 disrupt binding.[6][7]

By potently inhibiting MET autophosphorylation, this compound effectively blocks the activation of downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[1][9]

Quantitative In Vitro Activity

This compound demonstrates high potency against MET kinase and MET-dependent cancer cell lines, coupled with excellent selectivity against a broad panel of other kinases.

Biochemical Kinase Inhibition
TargetIC₅₀Assay ConditionsReference
MET Kinase (wild-type) 14 nM Biochemical kinase assay[1][10][11]
Panel of 62 other kinases>1 µMBiochemical kinase assays[1][12]
RON Kinase>1 µMBiochemical kinase assay[4][11][13]
Cellular Phosphorylation and Proliferation
Assay TypeCell LineIC₅₀NotesReference
MET Autophosphorylation GTL-16 (Gastric)7.3 nM Constitutive MET phosphorylation[1][10][14]
MET Phosphorylation A549 (Lung)22 nM HGF-stimulated phosphorylation[1][10][14]
Cell Proliferation MKN45 (Gastric)32 nM MET-amplified[1][13]
Cell Proliferation GTL-16 (Gastric)66 nM MET-amplified[1][13]
Cell Proliferation EBC-1 (Lung)82 nM MET-amplified[1][13]
Cell Proliferation BaF3 (TPR-MET WT)77 nM Murine pro-B cells with TPR-MET fusion[5][15]
Activity Against MET Resistance Mutations

This compound's efficacy is significantly impacted by specific mutations within the MET kinase domain, particularly at residues D1228 and Y1230.[7][12]

TPR-MET MutationAntiproliferative IC₅₀ (nM)Cell LineReference
M1211L 1.2BaF3[5][15]
M1250T 3.6BaF3[5][15]
F1200I 14.1BaF3[5][15]
V1155L 14.6BaF3[5][15]
L1195V 31.5BaF3[5][15]
D1228A >129BaF3[5][15]
Y1230H >129BaF3[5][15]

Signaling Pathways

This compound primarily targets the HGF/MET signaling axis. Recent studies have also elucidated its role in modulating inflammatory pathways.[3]

HGF_MET_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor P_MET p-MET (Dimerized & Activated) MET->P_MET Dimerization & Autophosphorylation HGF HGF (Ligand) HGF->MET Binds PI3K PI3K P_MET->PI3K RAS RAS P_MET->RAS NVP This compound NVP->P_MET Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the HGF/MET signaling cascade by this compound.

Beyond its role in cancer, this compound has been shown to suppress virus-induced inflammatory responses by inhibiting the NF-κB signaling pathway.[3] This dual action highlights its potential as a host-directed therapeutic for viral infections.

NFkB_Pathway_Inhibition Stimulus Viral Infection / Inflammatory Signal IKK IKK Complex Stimulus->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα p_IkB p-IκBα NFkB_IkB->p_IkB NFkB NF-κB (Active) p_IkB->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNFα) Nucleus->Cytokines Induces Transcription NVP This compound NVP->IKK Suppresses Activation

Caption: Suppression of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on published studies involving this compound.

In Vitro MET Kinase Assay[10]

This protocol outlines a biochemical assay to determine the IC₅₀ of this compound against MET kinase.

  • Reagent Preparation :

    • Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 4 mM MnCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, 0.05% Tween 20, 0.05% BSA, 0.1 mM EDTA.

    • Enzyme: Recombinant MET kinase (wild-type or mutant) diluted in Kinase Reaction Buffer. Final concentration: 5 nM for WT.

    • Inhibitor: this compound dissolved and serially diluted in DMSO.

    • Substrate: Biotinylated peptide substrate (e.g., PTK1) at 1 µM final concentration.

    • ATP: Diluted to the pre-determined Kₘ concentration for each enzyme variant (e.g., 4 µM for MET WT).

    • Detection Reagents: Stop/detection solution containing 10 mM EDTA, 3.5 nM Europium-labeled anti-phospho-tyrosine antibody (PY20), and 10 nM Streptavidin-Allophycocyanin (for HTRF).

  • Assay Procedure :

    • Dispense 2 µL of enzyme and 2 µL of this compound dilution into a 1536-well plate.

    • Incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 1 µL of ATP and 1 µL of peptide substrate.

    • Incubate for 90 minutes at room temperature.

    • Terminate the reaction by adding 1 µL of the stop/detection solution.

    • Read the plate on a suitable HTRF-compatible reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each this compound concentration relative to DMSO controls.

    • Determine IC₅₀ values by fitting the data to a 4-parameter dose-response curve.

Cell Proliferation Assay[14]

This method is used to assess the antiproliferative effects of this compound on MET-dependent cell lines.

  • Cell Culture :

    • Culture BaF3 cells expressing the TPR-MET fusion protein in RPMI 1640 medium supplemented with 10% fetal calf serum.

    • Parental BaF3 cells require an additional 10 ng/mL of interleukin-3 (IL-3).

  • Assay Procedure :

    • Seed cells in triplicate into 96-well plates at a density of 1 x 10⁴ cells per well.

    • Add various concentrations of this compound to the wells.

    • Incubate the plates for 72 hours.

    • Quantify the number of viable cells using a resazurin sodium salt dye reduction readout (e.g., AlamarBlue or CellTiter-Blue).

  • Data Analysis :

    • Calculate cell viability as a percentage of the DMSO-treated control.

    • Determine IC₅₀ values using a 4-parameter dose-response model.

Drug Resistance Screen Workflow[7][12]

This workflow identifies MET kinase mutations that confer resistance to this compound.

Resistance_Screen_Workflow start Start: BaF3 TPR-MET Cell Population mutagenesis 1. Chemical Mutagenesis (e.g., with ENU) start->mutagenesis selection 2. Drug Selection Culture cells with increasing concentrations of this compound mutagenesis->selection isolation 3. Isolate Resistant Clones Pick and expand single colonies that grow at high drug concentrations selection->isolation sequencing 4. Sequence MET Kinase Domain Extract genomic DNA and PCR-amplify the MET kinase domain for sequencing isolation->sequencing analysis 5. Identify Resistance Mutations Compare sequences to wild-type to identify amino acid substitutions sequencing->analysis end End: Spectrum of Resistance Mutations analysis->end

Caption: Experimental workflow for identifying this compound resistance mutations.

References

NVP-BVU972: A Potent and Selective MET Inhibitor for MET-Amplified Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with NVP-BVU972, a selective inhibitor of the c-MET receptor tyrosine kinase, for the treatment of MET-amplified non-small cell lung cancer (NSCLC). This document synthesizes available quantitative data, details experimental protocols for key assays, and visualizes critical biological pathways and experimental workflows.

Core Concepts: Mechanism of Action and Selectivity

This compound is a potent and highly selective ATP-competitive inhibitor of the c-MET kinase. The primary mechanism of action involves the direct binding to the MET kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion.

Structural studies have revealed that the tyrosine residue at position 1230 (Y1230) within the MET kinase domain plays a pivotal role in the binding of this compound.[1] This interaction is critical for the inhibitory activity of the compound. Consequently, mutations affecting this residue, such as Y1230H, can confer resistance to this compound by disrupting this key binding interaction.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and selectivity of this compound from key preclinical studies.

Table 1: In Vitro Efficacy of this compound in MET-Dependent Cancer Cell Lines

Cell LineCancer TypeMET StatusIC50 (nM) - Cell Proliferation
EBC-1NSCLCAmplified82
GTL-16Gastric CancerAmplified66
MKN-45Gastric CancerAmplified32
BaF3 TPR-METPro-B Cell LineTPR-MET Fusion104

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
c-MET14
RON>1000
Other Kinases (Panel)>1000

Signaling Pathways and Experimental Workflows

MET Signaling Pathway and Inhibition by this compound

The MET signaling pathway, upon activation by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular events that promote cancer progression. This compound effectively blocks this cascade at its origin.

MET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF MET MET Receptor HGF->MET Binds pMET p-MET (Active) MET->pMET Autophosphorylation RAS RAS pMET->RAS PI3K PI3K pMET->PI3K MAPK_pathway MAPK Pathway (ERK) RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation AKT_pathway->Proliferation NVP_BVU972 This compound NVP_BVU972->pMET Inhibits Cell_Viability_Workflow start Start seed_cells Seed MET-amplified NSCLC cells (e.g., EBC-1) in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 72 hours) treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT, XTT) incubate->add_reagent incubate_reagent Incubate to allow for colorimetric reaction add_reagent->incubate_reagent measure Measure absorbance using a plate reader incubate_reagent->measure analyze Analyze data and calculate IC50 value measure->analyze end End analyze->end Resistance_Logic start MET-amplified NSCLC treatment Treatment with This compound start->treatment inhibition Inhibition of MET Signaling Pathway treatment->inhibition response Initial Tumor Response inhibition->response selection Selective pressure on cancer cell population response->selection mutation Acquisition of MET kinase domain mutations (e.g., Y1230H, D1228A) selection->mutation disruption Disruption of This compound binding mutation->disruption reactivation Reactivation of MET Signaling Pathway disruption->reactivation resistance Acquired Resistance and Tumor Relapse reactivation->resistance

References

NVP-BVU972 as a Host-Directed Antiviral: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BVU972, a selective c-Met inhibitor, has emerged as a promising broad-spectrum, host-directed antiviral agent. This technical guide provides an in-depth overview of its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used to elucidate its effects. This compound exhibits a dual function by not only inhibiting the replication of a wide range of DNA and RNA viruses but also by suppressing the host's NF-κB-mediated inflammatory response. This dual activity is achieved through the epigenetic reprogramming of host immune responses, presenting a novel strategy for antiviral therapy that could circumvent the development of viral resistance and mitigate inflammation-associated tissue damage.

Introduction

Viral infections remain a significant global health challenge, and the limitations of direct-acting antivirals, such as narrow specificity and the rapid emergence of resistance, underscore the need for alternative therapeutic strategies. Host-directed antivirals, which target cellular pathways essential for viral replication, offer a promising alternative. This compound, originally developed as a c-Met inhibitor for cancer therapy, has been identified as a potent host-directed antiviral.[1][2][3][4][5][6] This document details the scientific evidence supporting the repurposing of this compound as a broad-spectrum antiviral agent.

Mechanism of Action

This compound's antiviral activity is rooted in its ability to modulate host cell signaling pathways. As a selective inhibitor of the c-Met receptor tyrosine kinase, it disrupts cellular processes that are exploited by viruses for their propagation.[1][2][3][4] Furthermore, this compound concurrently suppresses the pro-inflammatory NF-κB signaling pathway, a key driver of the excessive cytokine production often associated with severe viral infections.[1][2][3][4]

The proposed mechanism involves epigenetic reprogramming of inflammation-related loci.[1][2][3][4] This is supported by findings that the antiviral activity of this compound can be reversed by inhibiting H3K9 methylation with chaetocin.[1][2]

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of a viral infection.

G cluster_virus Viral Infection / PAMPs cluster_host_response Host Cell Response Virus Virus c-Met c-Met Virus->c-Met Activates NF-kB Pathway NF-kB Pathway Virus->NF-kB Pathway Activates Viral Replication Viral Replication c-Met->Viral Replication Promotes Inflammatory Cytokines Inflammatory Cytokines NF-kB Pathway->Inflammatory Cytokines Induces Epigenetic Reprogramming Epigenetic Reprogramming Antiviral State Antiviral State Epigenetic Reprogramming->Antiviral State Establishes This compound This compound This compound->c-Met Inhibits This compound->NF-kB Pathway Inhibits This compound->Epigenetic Reprogramming Induces

Proposed mechanism of this compound's antiviral and anti-inflammatory action.

Quantitative Data

The antiviral efficacy of this compound has been quantified across various cell lines and viruses. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound
VirusCell LineConcentration (µM)OutcomeReference
Vesicular Stomatitis Virus (VSV)RAW 264.725, 50, 100Dose-dependent inhibition of viral replication[1]
Herpes Simplex Virus-1 (HSV-1)RAW 264.725, 50, 100Dose-dependent inhibition of viral replication[1]
Mouse Hepatitis Virus (MHV)RAW 264.725, 50, 100Dose-dependent inhibition of viral replication[1]
Encephalomyocarditis virus (EMCV)RAW 264.725, 50, 100Dose-dependent inhibition of viral replication[1]
VSV-GFPHT29, HT1080, HeLa50Significant reduction in GFP-positive cells[3]
Table 2: In Vitro Anti-inflammatory Activity of this compound
Cell LineStimulusConcentration (µM)OutcomeReference
RAW 264.7VSV, HSV-1, EMCV, MHV100Suppression of pro-inflammatory cytokine mRNA (Il1β, Il6, Tnfα)[1][5]
HeLa, HT29, HT1080VSV, HSV-1, EMCV50Suppression of pro-inflammatory cytokine mRNA (Il1β, Il6, Tnfα)[3][5]
RAW 264.7LPS100Downregulation of inflammatory gene mRNA (Il1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2) and protein (p-IKKα/β, p-IκBα, p-P65, iNOS, COX2) expression[1][5]
Table 3: In Vivo Antiviral and Anti-inflammatory Activity of this compound
Animal ModelVirus/StimulusDosageOutcomeReference
C57BL/6J miceVSV, HSV-1, EMCV, MHV20 mg/kg dailyReduced virus-induced inflammation[3]
C57BL/6J miceLPSNot specifiedSignificantly decreased mortality rate and reduced inflammatory cytokines in blood and organs[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Cell Culture and Viral Infections
  • Cell Lines: RAW 264.7 (murine macrophages), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma), and HT1080 (human fibrosarcoma) cells were used.

  • Viruses: Vesicular stomatitis virus (VSV), herpes simplex virus type 1 (HSV-1), mouse hepatitis virus (MHV), encephalomyocarditis virus (EMCV), and vaccinia virus (VACV) were propagated and titered using standard virological techniques.

  • Infection Protocol: Cells were treated with this compound at the indicated concentrations or a DMSO control and concurrently infected with the respective virus at a multiplicity of infection (MOI) of 0.1.[1]

Quantitative Reverse Transcription PCR (RT-qPCR)

This technique was used to quantify viral RNA and the mRNA expression of host genes.

G Cell Treatment & Infection Cell Treatment & Infection RNA Extraction RNA Extraction Cell Treatment & Infection->RNA Extraction Reverse Transcription Reverse Transcription RNA Extraction->Reverse Transcription cDNA synthesis qPCR with SYBR Green qPCR with SYBR Green Reverse Transcription->qPCR with SYBR Green Data Analysis (2^-ΔΔCt) Data Analysis (2^-ΔΔCt) qPCR with SYBR Green->Data Analysis (2^-ΔΔCt) Relative quantification

Workflow for RT-qPCR analysis.
  • Procedure: Total RNA was extracted from cells, and cDNA was synthesized using reverse transcriptase. qPCR was performed using Taq Pro Universal SYBR qPCR Master Mix.

  • Data Analysis: The relative expression levels of target genes were normalized to the housekeeping gene Actb and analyzed using the comparative Ct (2^-ΔΔCt) method.[1]

Western Blot Analysis

This method was used to detect the levels of specific proteins involved in inflammatory signaling pathways.

  • Procedure: Cells were harvested and lysed to extract total protein. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as p-IKKα/β, p-IκBα, t-IκBα, p-P65, t-P65, iNOS, and COX2, followed by incubation with secondary antibodies and detection.[1][5]

Flow Cytometry

Flow cytometry was utilized to quantify the percentage of virus-infected cells.

G Infection with GFP-expressing virus Infection with GFP-expressing virus Cell Harvesting Cell Harvesting Infection with GFP-expressing virus->Cell Harvesting Flow Cytometry Analysis Flow Cytometry Analysis Cell Harvesting->Flow Cytometry Analysis Quantification of GFP-positive cells Quantification of GFP-positive cells Flow Cytometry Analysis->Quantification of GFP-positive cells

Workflow for flow cytometry analysis of viral infection.
  • Procedure: Cells were infected with a GFP-expressing virus (e.g., VSV-GFP). At 12 hours post-infection, cells were harvested and analyzed on a flow cytometer to determine the percentage of GFP-positive cells, indicating viral infection.[1]

In Vivo Studies
  • Animal Model: C57BL/6J mice were used for in vivo experiments.

  • Virus Challenge: Mice were infected intraperitoneally with VSV, HSV-1, EMCV, or MHV.

  • Treatment: Mice were treated daily with either a vehicle control or this compound (20 mg/kg).

  • Analysis: Blood and target organs were harvested 24 hours post-infection for RT-qPCR analysis of inflammatory cytokine mRNA levels.[3] For LPS-induced inflammation studies, mice were challenged with LPS, and mortality rates and cytokine levels were monitored.[1][5]

Conclusion and Future Directions

This compound represents a promising candidate for a new class of antiviral therapies. Its dual mechanism of inhibiting viral replication and suppressing inflammation through host-directed means offers significant advantages over traditional antiviral drugs. The broad-spectrum activity against both RNA and DNA viruses further highlights its potential clinical utility. Future research should focus on elucidating the detailed molecular interactions of this compound with host factors, optimizing its therapeutic window for various viral infections, and evaluating its efficacy and safety in more advanced preclinical and clinical settings. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

Methodological & Application

NVP-BVU972 Protocol for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Initially developed for cancer therapy, emerging research has highlighted its dual role as a broad-spectrum antiviral and anti-inflammatory agent.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell proliferation, c-Met signaling, viral replication, and NF-κB-mediated inflammation.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3] Structural studies have revealed that Tyrosine 1230 in the c-Met activation loop plays a crucial role in the binding of this compound.[3][4] By blocking c-Met signaling, this compound can impede cancer cell proliferation and survival. Furthermore, this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and to establish a host-protective antiviral state against a range of DNA and RNA viruses.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Proliferation
Cell LineCancer TypeIC50 (nM)Reference
EBC-1Non-Small Cell Lung Cancer82[2]
GTL-16Gastric Carcinoma66[2]
MKN-45Gastric Carcinoma32[2]
BaF3 (TPR-MET WT)Pro-B104[2]
Table 2: this compound Activity Against BaF3 Cells with MET Mutations
MET MutationIC50 (nM)Reference
M1211L1.2[5]
M1250T3.6[5]
F1200I14.1[5]
V1155L14.6[5]
L1195V31.5[5]
D1228A>129[5]
Y1230H>129[5]

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Target adherent cell line (e.g., EBC-1, GTL-16, MKN-45)

  • Complete cell culture medium

  • This compound (Stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from a concentrated stock.

  • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound or DMSO as a vehicle control.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_nvp Treat with this compound incubate_48_72h Incubate for 48-72h treat_nvp->incubate_48_72h add_cck8 Add CCK-8 reagent incubate_1_4h Incubate for 1-4h add_cck8->incubate_1_4h read_plate Read absorbance at 450 nm incubate_1_4h->read_plate

Experimental workflow for the cell proliferation assay.

Western Blot for c-Met Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on c-Met phosphorylation in cell lines such as BaF3 TPR-MET.

Materials:

  • BaF3 TPR-MET cells or other relevant cell line

  • Complete cell culture medium

  • This compound (Stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)

    • Rabbit anti-total c-Met

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) or DMSO for 2 hours.[5]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Viral Replication Assay (RT-qPCR)

This protocol is to quantify the effect of this compound on the replication of various viruses in cell culture.

Materials:

  • Host cell line (e.g., RAW264.7, HeLa, HT29, HT1080)

  • Virus stock (e.g., VSV, HSV-1, EMCV, MHV)

  • This compound (Stock solution in DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix with SYBR Green or a specific probe

  • Primers specific for the viral genome and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Seed host cells in a suitable culture plate and grow to 80-90% confluency.

  • Pre-treat cells with this compound at desired concentrations (e.g., 25, 50, 100 µM) or DMSO for a specified time (e.g., 2 hours).[1]

  • Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.1.[1]

  • Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 12-24 hours).

  • Harvest the cells and extract total RNA using an RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with primers for the viral gene and the housekeeping gene.

  • Run the qPCR program and analyze the data using the ΔΔCt method to determine the relative viral RNA levels.

NF-κB Signaling Inhibition Assay

This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway, for instance by measuring the expression of pro-inflammatory cytokines.

Materials:

  • Cell line (e.g., RAW264.7 macrophages)

  • This compound (Stock solution in DMSO)

  • NF-κB activating agent (e.g., Lipopolysaccharide - LPS, or viral infection)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for pro-inflammatory cytokines (e.g., IL-6, TNFα, IL-1β) and a housekeeping gene.

Procedure:

  • Seed RAW264.7 cells and grow to 70-80% confluency.

  • Treat the cells simultaneously with an NF-κB activating agent (e.g., virus infection) and this compound (e.g., 100 µM) or DMSO.[1]

  • Incubate for a suitable time to induce cytokine expression (e.g., 12 hours).[1]

  • Extract total RNA from the cells.

  • Synthesize cDNA through reverse transcription.

  • Perform qPCR to quantify the relative mRNA levels of IL-6, TNFα, and IL-1β, normalized to a housekeeping gene.

Signaling Pathway Diagrams

G HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS NVP This compound NVP->cMet AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the c-Met signaling pathway by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Virus Viral Infection / PAMPs IKK IKK Complex Virus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_NFkB NF-κB (p65/p50) NFkB->Nucleus_NFkB Translocation NVP This compound NVP->IKK Suppresses Activation DNA DNA Nucleus_NFkB->DNA Cytokines Pro-inflammatory Cytokines (IL-6, TNFα, IL-1β) DNA->Cytokines

Suppression of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for NVP-BVU972 In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Dysregulation of this pathway is implicated in the development and progression of various human cancers. Furthermore, recent studies have highlighted a dual role for this compound as an antiviral and anti-inflammatory agent through its suppression of the NF-κB signaling pathway. These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the therapeutic potential of this compound, focusing on its application in oncology.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. Key downstream pathways affected include the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and survival. By inhibiting c-Met, this compound can effectively block these oncogenic signals. Additionally, this compound has been shown to modulate inflammatory responses by inhibiting the NF-κB pathway.[1]

Signaling Pathway

The c-Met signaling pathway is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds p-c-Met c-Met (P) c-Met->p-c-Met Autophosphorylation This compound This compound This compound->p-c-Met Inhibits RAS RAS p-c-Met->RAS PI3K PI3K p-c-Met->PI3K NF-kB NF-kB p-c-Met->NF-kB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inflammation Inflammation NF-kB->Inflammation

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Design: Oncology Models

The following sections detail protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models. The most common approach is the use of human tumor xenografts in immunocompromised mice.

Animal Models
  • Nude Mice (nu/nu): Athymic nude mice are a standard model for subcutaneous xenografts as they lack a thymus and cannot mount a T-cell-mediated immune response against human cells.

  • SCID (Severe Combined Immunodeficiency) Mice: These mice lack both T and B cells, providing a more immunosuppressed environment suitable for a wider range of tumor cell lines, including those that are more difficult to establish.

  • Patient-Derived Xenograft (PDX) Models: PDX models, where tumor fragments from a patient are directly implanted into mice, are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.

Tumor Cell Lines

The choice of cell line is critical and should be based on known c-Met expression or amplification. High c-Met expressing cell lines are more likely to be sensitive to this compound.

Cell LineCancer Typec-Met Status
GTL-16 Gastric CarcinomaAmplified
MKN-45 Gastric CarcinomaAmplified
EBC-1 Lung CancerAmplified
U-87 MG GlioblastomaExpressed
Hs 746T Gastric CarcinomaAmplified

Experimental Workflow

experimental_workflow A Cell Culture and Preparation B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Administration (e.g., Oral Gavage) D->E F Continued Tumor and Health Monitoring E->F G Endpoint Analysis F->G H Data Analysis and Interpretation G->H

Figure 2: General workflow for an in vivo xenograft study.

Protocol 1: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human tumor xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • Selected human cancer cell line (e.g., GTL-16)

  • 6-8 week old female athymic nude mice

  • Matrigel (optional, can enhance tumor take-rate)

  • Calipers

  • Sterile syringes and needles

  • Animal balance

Procedure:

  • Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution orally (gavage) once daily.

    • This compound Treatment Group(s): Prepare this compound in the vehicle at the desired concentration(s) (e.g., 25, 50, 100 mg/kg). Administer the drug solution orally (gavage) once daily.

  • Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³). Euthanize the mice and excise the tumors.

  • Data Analysis:

    • Calculate the average tumor volume for each group at each time point.

    • Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group at endpoint / Average tumor volume of control group at endpoint)] x 100.

    • Analyze the body weight data to assess toxicity.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of c-Met phosphorylation in tumor tissue.

Procedure:

  • Follow the procedure for the subcutaneous xenograft efficacy study (Protocol 1) until tumors reach a suitable size (e.g., 300-500 mm³).

  • Administer a single oral dose of this compound or vehicle to the tumor-bearing mice.

  • At various time points after dosing (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group.

  • Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer for protein extraction.

  • Homogenize the tumor tissue and perform protein quantification.

  • Analyze the levels of total c-Met and phosphorylated c-Met (p-c-Met) using Western blotting or ELISA.

  • Quantify the band intensities and calculate the ratio of p-c-Met to total c-Met to determine the extent of target inhibition at each time point.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from in vivo studies.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-Oral GavageOnce DailyN/AN/A
This compound25Oral GavageOnce Daily
This compound50Oral GavageOnce Daily
This compound100Oral GavageOnce Daily

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
Oral Bioavailability (%)

Table 3: Pharmacodynamic Modulation of c-Met Phosphorylation in Tumors

Treatment GroupTime Post-Dose (h)% Inhibition of p-c-Met (vs. Vehicle)
This compound (50 mg/kg)2
This compound (50 mg/kg)4
This compound (50 mg/kg)8
This compound (50 mg/kg)24

Conclusion

The provided protocols and data presentation formats offer a robust framework for the in vivo evaluation of this compound. Careful selection of animal models, tumor cell lines, and endpoints is crucial for obtaining meaningful and reproducible data. These studies are essential for establishing the preclinical proof-of-concept for this compound as a potential therapeutic agent in oncology and other disease areas.

References

Application Notes and Protocols for NVP-BVU972 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NVP-BVU972, a potent and selective c-Met inhibitor, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Summary of this compound In Vivo Applications

This compound has been investigated in mouse models primarily for its anti-inflammatory, antiviral, and potential anticancer properties. The tables below summarize the quantitative data from key studies, offering a comparative overview of dosages, administration routes, and experimental outcomes.

Table 1: this compound Dosage and Administration in Mouse Models
Mouse StrainModel TypeThis compound DosageAdministration RouteDosing ScheduleVehicle
C57BL/6JViral Infection / Inflammation20 mg/kgIntraperitoneal (i.p.)Every other dayDMSO
C57BL/6JSubacute Toxicity20 mg/kgIntraperitoneal (i.p.)Daily for 14 daysDMSO

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory and Antiviral Efficacy of this compound in C57BL/6J Mice

This protocol is adapted from studies investigating the dual antiviral and anti-inflammatory effects of this compound.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J, 6-8 weeks old, sex-matched.

2. Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile Phosphate-Buffered Saline (PBS) or Saline

  • Appropriate virus stock (e.g., VSV, HSV-1, EMCV, MHV) or lipopolysaccharide (LPS)

  • Syringes and needles (e.g., 27-30 gauge) for intraperitoneal injection

  • Standard animal housing and handling equipment

3. Preparation of this compound Dosing Solution:

  • Vehicle Preparation: The vehicle control consists of the same solvent used to dissolve this compound. In published studies, DMSO has been used as a vehicle for the control group.

  • This compound Solution (for 20 mg/kg dose):

    • Calculate the required amount of this compound based on the average weight of the mice and the number of animals to be treated.

    • Dissolve this compound in a minimal amount of sterile DMSO.

    • For in vivo administration, it is recommended to further dilute the DMSO stock in a suitable vehicle to minimize toxicity. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).

    • Ensure the final solution is clear and free of precipitation. Prepare fresh on the day of dosing.

4. Experimental Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound treatment).

  • Induction of Inflammation/Infection:

    • For viral models, infect mice with the desired virus via intraperitoneal injection.

    • For endotoxemia models, administer LPS via intraperitoneal injection.

  • This compound Administration:

    • Administer the first dose of this compound (20 mg/kg) or vehicle via intraperitoneal injection immediately after infection/LPS challenge.

    • Continue treatment as per the desired schedule (e.g., every other day for efficacy studies).

  • Monitoring:

    • Monitor animal health daily, including body weight, clinical signs of illness, and survival.

    • At predetermined time points, collect blood and tissues for analysis (e.g., cytokine levels, viral load, histopathology).

5. Endpoint Analysis:

  • Cytokine Analysis: Measure pro-inflammatory cytokine mRNA levels (e.g., IL-1β, IL-6, TNF-α) in blood and tissues using RT-qPCR.

  • Western Blot: Analyze the phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IKKα/β, IκBα, p65) in tissue lysates.

  • Histopathology: Evaluate tissue damage and inflammation in relevant organs (e.g., liver, spleen).

  • Survival: Monitor and record survival rates over the course of the experiment.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of c-Met and NF-κB Signaling

This compound is a selective inhibitor of the c-Met receptor tyrosine kinase. In the context of inflammation, activation of c-Met can lead to the downstream activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. By inhibiting c-Met, this compound effectively blocks this cascade, leading to a reduction in inflammatory responses.[1]

NVP_BVU972_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds IKK IKK Complex cMet->IKK Activates NVP_BVU972 This compound NVP_BVU972->cMet Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: this compound inhibits c-Met, blocking NF-κB activation.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping induction Disease Induction (e.g., Infection, LPS) grouping->induction dosing This compound or Vehicle Administration induction->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Endpoint Analysis (RT-qPCR, Western Blot, Histology, Survival) collection->analysis

References

Application Notes and Protocols: NVP-BVU972

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of NVP-BVU972, a potent and selective inhibitor of c-Met kinase.

Product Information

  • Formal Name: 6-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]-quinoline[1]

  • CAS Number: 1185763-69-2[1]

  • Molecular Formula: C₂₀H₁₆N₆[1]

  • Formula Weight: 340.4 g/mol [1]

  • Purity: ≥98%[1]

  • Appearance: A solid[1]

Solubility

This compound exhibits solubility in various organic solvents but is insoluble in water.[2][3] Preparation of stock solutions in high-quality, anhydrous solvents is recommended. Note that moisture-absorbing DMSO can reduce solubility.[2]

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 100 mg/mL (293.79 mM)Ultrasonic assistance may be required.[4]
68 mg/mL (199.77 mM)Use fresh DMSO.[2]
67 mg/mL (196.83 mM)
Ethanol67-68 mg/mL
WaterInsoluble
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL (7.34 mM)Results in a clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (7.34 mM)Results in a clear solution.[5]
Carboxymethyl cellulose sodium (CMC-Na)≥ 5 mg/mLForms a homogeneous suspension for oral administration.[2]

Preparation of Stock Solutions and In Vivo Formulations

Preparation of High-Concentration Stock Solution (10 mM in DMSO)
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3404 mg of this compound in 1 mL of DMSO.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6]

Preparation of In Vivo Formulation (Clear Solution)
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, prepare the vehicle solution. For the PEG300-based formulation, mix 40% PEG300, 5% Tween-80, and 45% saline. For the SBE-β-CD formulation, prepare a 20% SBE-β-CD solution in saline.

  • Add 10% of the final volume from the DMSO stock solution to the vehicle. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of the vehicle.

  • Vortex thoroughly to ensure a clear and homogenous solution.

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay

This protocol is designed to measure the inhibitory activity of this compound against the c-Met kinase.

Workflow for In Vitro c-Met Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare this compound dilutions in DMSO D Incubate this compound with c-Met enzyme (20 min) A->D B Prepare kinase reaction buffer B->D C Prepare c-Met enzyme and peptide substrate solutions C->D E Add ATP and biotinylated peptide substrate D->E F Incubate for 90 min at RT E->F G Stop reaction with EDTA F->G H Add detection reagents (Eu-PY20 and SA-APC) G->H I Read signal (TR-FRET) H->I

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Materials:

  • This compound

  • Recombinant c-Met kinase (wild-type or variants)

  • Biotinylated peptide substrate (e.g., PTK1)

  • ATP

  • Kinase Reaction Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na₃VO₄.[2]

  • Stop/Detection Solution: 10 mM EDTA, 3.5 nM Eu-labelled anti-phospho-tyrosine antibody (e.g., PY20), and 10 nM Streptavidin Allophycocyanin (SA-APC) in a compatible buffer.[2]

  • White 1536-well plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 1536-well plate, add 2 µL of the diluted this compound and 2 µL of the c-Met enzyme solution (final concentration of 5 nM for wild-type MET).[2]

  • Incubate for 20 minutes at room temperature.[2]

  • Initiate the kinase reaction by adding 1 µL of ATP and 1 µL of the biotinylated peptide substrate to final concentrations of Km and 1 µM, respectively.[2]

  • Incubate the reaction for 90 minutes at room temperature.[2]

  • Stop the reaction by adding 1 µL of the stop/detection solution.[2]

  • Incubate for at least 30 minutes at room temperature to allow for signal development.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. This compound has a reported IC₅₀ of 14 nM for wild-type c-Met.[1][2][3][5][6]

Cell-Based Proliferation Assay

This protocol measures the anti-proliferative effect of this compound on cancer cell lines with MET amplification.

Materials:

  • MET-amplified cancer cell lines (e.g., GTL-16, MKN-45, EBC-1)[1][2]

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for 72 hours.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the IC₅₀ values. Reported IC₅₀ values are 66 nM for GTL-16, 82 nM for MKN-45, and 32 nM for EBC-1 cells.[1][2]

Mechanism of Action

This compound is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations like gene amplification, drives tumor growth, proliferation, survival, and metastasis. This compound binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation and activation of downstream signaling pathways.[7] Co-crystallization studies have shown a key interaction between this compound and the tyrosine residue at position 1230 (Y1230) in the activation loop of the kinase.[8]

Simplified c-Met Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation RAS RAS p_cMet->RAS Activates PI3K PI3K p_cMet->PI3K Activates STAT STAT p_cMet->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Metastasis Metastasis STAT->Metastasis Inhibitor This compound Inhibitor->cMet Inhibits Autophosphorylation

Caption: this compound inhibits c-Met autophosphorylation, blocking downstream signaling.

References

Application Notes and Protocols for Western Blot Analysis with NVP-BVU972

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Originally developed for cancer therapy, this compound has demonstrated broader therapeutic potential, including antiviral and anti-inflammatory effects.[1][3] Its mechanism of action involves the inhibition of c-Met, which can disrupt viral entry and replication for certain viruses and attenuate inflammatory responses by suppressing the NF-κB signaling pathway.[1] These characteristics make this compound a valuable tool for studying cellular signaling pathways involved in cancer, virology, and inflammation.

Western blot analysis is a key technique to investigate the effects of this compound on protein expression and phosphorylation status within these signaling cascades. These application notes provide detailed protocols for utilizing this compound in Western blot experiments to probe its impact on the c-Met and NF-κB pathways.

Mechanism of Action

This compound is a selective inhibitor of c-Met, also known as the hepatocyte growth factor receptor (HGFR), with an IC50 of 14 nM.[2] By binding to the kinase domain of c-Met, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways, including the NF-κB pathway.[1] This inhibition can lead to reduced cell proliferation in cancer cells and a decrease in inflammatory cytokine production.[1][2]

Data Presentation

This compound Inhibitory Activity
Cell LineTargetIC50 (nM)Reference
EBC-1Cell Proliferation82[2]
GTL-16Cell Proliferation66[2]
MKN-45Cell Proliferation32[2]
BaF3 TPR-MET (Wild-Type)Cell Proliferation77[4]
BaF3 TPR-MET (M1211L)Cell Proliferation1.2[4]
BaF3 TPR-MET (M1250T)Cell Proliferation3.6[4]
BaF3 TPR-MET (F1200I)Cell Proliferation14.1[4]
BaF3 TPR-MET (V1155L)Cell Proliferation14.6[4]
BaF3 TPR-MET (L1195V)Cell Proliferation31.5[4]
BaF3 TPR-MET (D1228A)Cell Proliferation>129[4]
BaF3 TPR-MET (Y1230H)Cell Proliferation>129[4]
MET Y1230H mutantBiochemical Assay>127[5]

Signaling Pathways

Below are diagrams illustrating the signaling pathways modulated by this compound.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS HGF HGF HGF->c-Met Activates This compound This compound This compound->c-Met Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Angiogenesis

Caption: c-Met signaling pathway and the inhibitory action of this compound.

NFkB_Signaling_Pathway cluster_upstream Upstream Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Virus LPS/Virus TLR4 TLR4 LPS/Virus->TLR4 IKK Complex IKK Complex TLR4->IKK Complex This compound This compound This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates (p-IκBα) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription Inflammatory Cytokines (IL-1β, IL-6, TNFα) Inflammatory Cytokines (IL-1β, IL-6, TNFα) Gene Transcription->Inflammatory Cytokines (IL-1β, IL-6, TNFα) Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Western Blotting Cell_Culture 1. Cell Culture & Treatment (with this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Sample_Prep 4. Sample Preparation (with Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection (ECL) Secondary_Ab->Detection

References

Application Notes and Protocols for NVP-BVU972 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2][3] Its high selectivity and efficacy make it a valuable tool for studying MET signaling and for the development of targeted cancer therapies. These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based kinase activity assays to characterize its inhibitory properties and to investigate mechanisms of resistance.

Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets the MET kinase domain.[4] Structural studies have revealed that this compound binds to the active conformation of the MET kinase. A critical interaction for its binding is the π-stacking with Tyrosine 1230 (Y1230) in the activation loop.[4][5] This specific binding mode explains the dramatic loss of potency observed with mutations at this residue, such as Y1230H, which is a common mechanism of acquired resistance.[4][6]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound
Target KinaseIC50 (nM)Assay Type
MET14TR-FRET
RON>1000TR-FRET

Data sourced from multiple references.[1][2][3][7]

Table 2: Cellular Activity of this compound in MET-Amplified Cancer Cell Lines
Cell LineIC50 (nM) for Proliferation Inhibition
EBC-132
MKN-4582
GTL-1666

Data sourced from multiple references.[2][3][7]

Table 3: Cellular Activity of this compound against MET Phosphorylation
Cell LineAssay ConditionIC50 (nM)
GTL-16Constitutive MET phosphorylation7.3
A549HGF-stimulated MET phosphorylation22

Data sourced from multiple references.[2][3]

Table 4: Anti-proliferative Activity of this compound in BaF3 Cells Expressing TPR-MET and its Mutants
TPR-MET VariantIC50 (nM)
Wild-type (WT)77
M1211L1.2
M1250T3.6
F1200I14.1
V1155L14.6
L1195V31.5
D1228A>129
Y1230H>129

Data sourced from multiple references.[1][8][9]

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of MET kinase and the inhibitory potential of this compound.[2]

Materials:

  • Recombinant MET kinase

  • Biotinylated peptide substrate

  • ATP

  • This compound

  • Europium-labeled anti-phospho-tyrosine antibody (fluorescence donor)

  • Allophycocyanin-conjugated Streptavidin (fluorescence acceptor)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 8 mM MgCl2, 4 mM MnCl2, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na3VO4

  • 1536-well plates

Procedure:

  • Determine the Km for ATP for each MET kinase variant in the absence of the inhibitor.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 1536-well plate, add this compound dilutions.

  • Add MET kinase and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP at its predetermined Km concentration.

  • Incubate the reaction at room temperature.

  • Stop the reaction and add the detection reagents: Eu-labeled anti-phospho-tyrosine antibody and Allophycocyanin-conjugated Streptavidin.

  • Incubate to allow for antibody and streptavidin binding.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate IC50 values using a 4-parameter dose-response model.

Cell Proliferation Assay

This protocol outlines the procedure to assess the anti-proliferative effect of this compound on BaF3 cells expressing TPR-MET or its mutants.[2][3]

Materials:

  • BaF3 cells expressing TPR-MET (wild-type or mutant)

  • Parental BaF3 cells

  • RPMI 1640 medium

  • Fetal calf serum (FCS)

  • Interleukin-3 (IL-3) for parental BaF3 cells

  • This compound

  • Resazurin sodium salt dye

  • 96-well plates

Procedure:

  • Culture BaF3 TPR-MET cells in RPMI 1640 with 10% FCS. For parental BaF3 cells, supplement the medium with 10 ng/mL IL-3.

  • Seed the cells in 96-well plates at a density of 10,000 cells per well in triplicate.

  • Add various concentrations of this compound to the wells.

  • Incubate the plates for 72 hours.

  • Add resazurin sodium salt dye to each well and incubate to allow for color development.

  • Measure the fluorescence or absorbance to quantify the number of viable cells.

  • Determine the IC50 values using a 4-parameter dose-response model.

Western Blot Analysis of MET Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation of TPR-MET in BaF3 cells.[1][8][9]

Materials:

  • BaF3 TPR-MET cells

  • This compound

  • Lysis buffer

  • Primary antibodies: anti-phospho-MET, anti-total-MET

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat BaF3 TPR-MET cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for 2 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and probe with primary antibodies against phospho-MET and total MET.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the dose-dependent inhibition of MET phosphorylation.

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds MET_Kinase MET Kinase Domain MET_Receptor->MET_Kinase Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) MET_Kinase->Downstream_Signaling Phosphorylates Cellular_Responses Cellular Responses (Proliferation, Survival, Motility) Downstream_Signaling->Cellular_Responses Promotes NVP_BVU972 This compound NVP_BVU972->MET_Kinase Inhibits

Figure 1. Simplified MET signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - MET Kinase - Peptide Substrate - ATP - this compound Serial_Dilution Prepare Serial Dilutions of this compound Reagents->Serial_Dilution Dispense Dispense this compound, Kinase, and Substrate into Plate Serial_Dilution->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate_Reaction Incubate at Room Temperature Initiate->Incubate_Reaction Add_Detection Add TR-FRET Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate for Signal Development Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Figure 2. Experimental workflow for the TR-FRET based biochemical kinase inhibition assay.

References

Application Notes and Protocols for NVP-BVU972 in Viral Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Initially developed as an anti-cancer therapeutic, recent studies have unveiled its significant potential as a host-directed antiviral agent with a dual mechanism of action.[1][2][3] this compound not only inhibits the replication of a broad spectrum of both RNA and DNA viruses but also concurrently suppresses the NF-κB-mediated inflammatory responses that are often associated with severe viral infections.[1][2][3] This dual functionality makes this compound a promising candidate for the development of novel antiviral therapies that can both control viral propagation and mitigate virus-induced immunopathology.

These application notes provide a comprehensive overview of the use of this compound in viral infection models, including its mechanism of action, protocols for key experiments, and a summary of its antiviral efficacy.

Mechanism of Action

This compound exerts its antiviral and anti-inflammatory effects through the inhibition of the host cell kinase, c-Met.[1][2][3] The proposed mechanism involves two key pathways:

  • Inhibition of Viral Replication: Some viruses can exploit host cell signaling pathways, including the c-Met pathway, to facilitate their entry and replication.[1] By inhibiting c-Met, this compound disrupts these essential host-virus interactions, thereby impeding viral replication.

  • Suppression of NF-κB-Mediated Inflammation: Viral infections often trigger an excessive inflammatory response, largely driven by the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and subsequent tissue damage.[1][4] this compound has been shown to suppress the activation of the NF-κB pathway, leading to a reduction in the expression of inflammatory cytokines such as IL-1β, IL-6, and TNFα.[1][3] This anti-inflammatory effect is achieved, at least in part, through epigenetic reprogramming of inflammation-related gene loci.[1][2]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound in the context of a viral infection.

G cluster_virus Viral Infection cluster_host Host Cell Virus Virus cMet c-Met Receptor Virus->cMet exploits NFkB NF-κB Pathway Virus->NFkB activates cMet->NFkB intersects with Replication Viral Replication cMet->Replication promotes NVP This compound NVP->cMet inhibits NVP->NFkB indirectly inhibits Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) NFkB->Inflammation induces

Caption: this compound inhibits c-Met, blocking viral replication and NF-κB-mediated inflammation.

Quantitative Data Summary

The antiviral activity of this compound has been demonstrated against a range of viruses in various cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiviral Efficacy of this compound

VirusCell LineThis compound Concentration (µM)Reduction in Viral mRNA LevelsReference
Vesicular Stomatitis Virus (VSV)RAW264.7100Dose-dependent reduction[1]
Herpes Simplex Virus-1 (HSV-1)RAW264.7100Dose-dependent reduction[1]
Encephalomyocarditis virus (EMCV)RAW264.7100Dose-dependent reduction[1]
Mouse Hepatitis Virus (MHV)RAW264.7100Dose-dependent reduction[1]
VSVHeLa50~50-70%[3]
HSV-1HeLa50~50-70%[3]
EMCVHeLa50~50-70%[3]
VSVHT2950~50-70%[3]
HSV-1HT2950~50-70%[3]
EMCVHT2950~50-70%[3]
VSVHT108050~50-70%[3]
HSV-1HT108050~50-70%[3]
EMCVHT108050~50-70%[3]

Table 2: In Vitro Anti-inflammatory Efficacy of this compound in Virus-Infected Cells

Cell LineVirusThis compound Concentration (µM)Effect on Pro-inflammatory Cytokines (mRNA)Reference
RAW264.7VSV, HSV-1, EMCV, MHV100Strong suppression of Il6, Tnfα, and Il1β[1]
HeLaVSV, HSV-1, EMCV50Strong suppression of Il6, Tnfα, and Il1β[1]
HT29VSV, HSV-1, EMCV50Strong suppression of Il6, Tnfα, and Il1β[1]
HT1080VSV, HSV-1, EMCV50Strong suppression of Il6, Tnfα, and Il1β[1]

Table 3: In Vivo Antiviral and Anti-inflammatory Efficacy of this compound in Mice

VirusMouse StrainThis compound DosageOutcomeReference
VSV, HSV-1, EMCV, MHVC57BL/6J20 mg/kg (daily)Reduced systemic cytokine levels (Il1β, Il-6, Tnfα)[1]
VSV, HSV-1, EMCV, MHVC57BL/6J20 mg/kg (daily)Protected from lethal viral challenge[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in viral infection models.

Protocol 1: In Vitro Antiviral Activity Assay

This protocol is designed to determine the dose-dependent antiviral activity of this compound against various viruses in different cell lines.

Materials:

  • Cell lines (e.g., RAW264.7, HeLa, HT29, HT1080)

  • Viruses (e.g., VSV, HSV-1, EMCV, MHV, VACV)

  • This compound (stock solution in DMSO)

  • Cell culture medium (appropriate for the cell line)

  • 96-well plates

  • Reagents for RNA extraction and RT-qPCR

Workflow:

Caption: Workflow for the in vitro antiviral activity assay.

Procedure:

  • Cell Seeding: Seed the desired cell line into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO as a vehicle control.

  • Viral Infection: Concurrently with the compound treatment, infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 12 hours.

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) using primers specific for a viral gene to quantify the amount of viral RNA. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative viral RNA levels in this compound-treated cells compared to the DMSO-treated control cells to determine the percentage of viral inhibition.

Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol assesses the ability of this compound to suppress virus-induced pro-inflammatory cytokine expression.

Materials:

  • Same as Protocol 1

  • Primers for pro-inflammatory cytokines (e.g., Il1β, Il6, Tnfα) for RT-qPCR

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • RT-qPCR: Perform RT-qPCR using primers specific for pro-inflammatory cytokine genes (e.g., Il1β, Il6, Tnfα) and a housekeeping gene for normalization.

  • Data Analysis: Compare the mRNA expression levels of the pro-inflammatory cytokines in this compound-treated, virus-infected cells to those in DMSO-treated, virus-infected cells.

Protocol 3: Western Blot Analysis of Viral Protein Expression

This protocol is used to confirm the inhibition of viral replication by assessing the levels of viral protein expression.

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to a viral protein (e.g., GFP for GFP-tagged viruses)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Compare the band intensities of the viral protein in this compound-treated samples to the control samples.

Protocol 4: In Vivo Antiviral Efficacy Study in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of viral infection.

Materials:

  • Mouse strain (e.g., C57BL/6J)

  • Virus for infection

  • This compound formulated for in vivo administration (e.g., in PBS)

  • Vehicle control (e.g., PBS)

  • Equipment for intraperitoneal injection and sample collection

Workflow:

Caption: Workflow for the in vivo antiviral efficacy study.

Procedure:

  • Animal Acclimatization: Acclimate age- and sex-matched mice to the facility for at least one week before the experiment.

  • Viral Infection: Infect the mice with a lethal dose of the virus via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: Administer this compound (e.g., 20 mg/kg) or a vehicle control daily via a suitable route (e.g., intraperitoneal injection).

  • Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of disease.

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of mice and collect blood and target organs (e.g., liver, spleen, lungs).

  • Analysis of Viral Load and Cytokines: Process the collected organs to quantify viral load by RT-qPCR. Analyze blood samples to measure the levels of pro-inflammatory cytokines by RT-qPCR or ELISA.

  • Survival Analysis: Continue monitoring the remaining mice for the duration of the study (e.g., 14 days) and analyze the survival data using Kaplan-Meier survival curves.

Conclusion

This compound represents a promising host-directed therapeutic agent for the treatment of viral infections. Its dual ability to inhibit viral replication and suppress detrimental inflammation offers a significant advantage over traditional antiviral drugs. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the potential of this compound in various viral infection models and to advance its development as a novel broad-spectrum antiviral therapy.

References

Application Notes and Protocols for Studying c-Met Signaling with NVP-BVU972

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[4][5][6] Dysregulation of this pathway is implicated in the development and progression of various cancers.[4][5] this compound serves as a valuable tool for investigating the physiological and pathological roles of c-Met signaling. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to probe c-Met signaling.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-Met kinase activity.[7] Structural studies have shown that this compound binds to the active conformation of the c-Met kinase domain.[8] A key interaction involves the stacking of the Tyr1230 residue with the core moiety of this compound, which is critical for its inhibitory activity.[8][9] Mutations in Tyr1230 can lead to resistance to this compound.[6][7][9]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)Notes
c-Met (wild-type)14[1][2][3]
RON>1000Highly selective against the closely related RON kinase.[3]
Table 2: Anti-proliferative Activity of this compound in c-Met Dependent Cell Lines
Cell Linec-Met StatusIC50 (nM)
GTL-16Gene Amplification66
MKN-45Gene Amplification82
EBC-1Gene Amplification32
BaF3 TPR-MET (wild-type)Fusion Protein77[4]
Table 3: Inhibitory Activity of this compound against c-Met Mutants in BaF3 Cells
c-Met MutationIC50 (nM)
M1211L1.2
M1250T3.6
F1200I14.1
V1155L14.6
L1195V31.5
D1228A>129
Y1230H>129[6]

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 GAB1 GAB1 cMet->GAB1 Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion GAB1->GRB2 GAB1->PI3K NVP_BVU972 This compound NVP_BVU972->cMet Inhibition Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Primary Readouts Cell_Viability Cell Viability Assay (Resazurin) IC50 IC50 Determination Cell_Viability->IC50 Kinase_Assay In Vitro Kinase Assay (ADP-Glo) Kinase_Inhibition Kinase Inhibition Kinase_Assay->Kinase_Inhibition Western_Blot Western Blot Analysis Protein_Phosphorylation Protein Phosphorylation Levels Western_Blot->Protein_Phosphorylation NVP_BVU972 This compound Treatment NVP_BVU972->Cell_Viability NVP_BVU972->Kinase_Assay NVP_BVU972->Western_Blot

References

NVP-BVU972 in Combination Therapy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and potential combination strategies for NVP-BVU972, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The information is intended to guide further research and development of this compound in combination with other therapeutic agents.

Introduction to this compound

This compound is a selective, type I inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1][2] c-Met, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and metastasis.[3][4] Dysregulation of the HGF/c-Met signaling pathway is implicated in tumor growth and the development of resistance to other targeted therapies.

Mechanism of Action

This compound binds to the active conformation of the c-Met kinase domain.[5] Structural studies have revealed that the binding of this compound is critically dependent on its interaction with the tyrosine residue at position 1230 (Y1230) within the activation loop.[1][2][5] By occupying the ATP-binding pocket, this compound effectively inhibits the autophosphorylation of c-Met and downstream signaling cascades.

Rationale for Combination Therapy

The primary rationale for exploring this compound in combination therapies stems from its potential to overcome resistance to other targeted agents, particularly in the context of MET amplification. For instance, in non-small cell lung cancer (NSCLC) patients with EGFR mutations, MET amplification is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs).[1][6] Combining an EGFR inhibitor with a MET inhibitor like this compound presents a promising strategy to counteract this resistance mechanism.[1]

Furthermore, the emergence of resistance to this compound itself, often through mutations in the MET kinase domain (e.g., Y1230), suggests that combination with a type II MET inhibitor, which binds to the inactive conformation and is unaffected by Y1230 mutations, could be a viable strategy to prevent or overcome acquired resistance.[1][2]

Preclinical Data Summary

The following tables summarize the in vitro potency of this compound in various cancer cell lines.

Table 1: In Vitro Cell Proliferation Inhibition by this compound

Cell LineCancer TypeIC50 (nM)Reference
EBC-1Lung Cancer82[3]
GTL-16Gastric Cancer66[3]
MKN-45Gastric Cancer32[3]
BaF3 (TPR-MET)Murine Pro-B Cells104[3]

Table 2: Biochemical Inhibition of c-Met by this compound

TargetIC50 (nM)Reference
c-Met14[3]
RON>1000[3]

Table 3: Effect of MET Mutations on this compound Sensitivity

MET MutantSensitivity to this compoundReference
Y1230HResistant (IC50 > 127 nM)[1]
D1228AAbrogates inhibition of phosphorylation[3]
F1200IAbrogates inhibition of phosphorylation[3]
L1195VAbrogates inhibition of phosphorylation[3]

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound, alone or in combination, on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MKN-45)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • Combination drug (e.g., an EGFR inhibitor)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the combination drug in complete growth medium.

  • Add 100 µL of the drug solutions to the respective wells. For combination treatments, add both drugs to the same wells. Include vehicle control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

Western Blot for MET Phosphorylation

This protocol is for determining the inhibitory effect of this compound on c-Met phosphorylation.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • HGF (Hepatocyte Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

MET_EGFR_Combination_Therapy cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF MET c-Met Receptor HGF->MET EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K MET->PI3K RAS RAS MET->RAS EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NVP_BVU972 This compound NVP_BVU972->MET Inhibits EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits

Caption: Dual inhibition of c-Met and EGFR signaling pathways.

Experimental Workflow for Combination Study

Combination_Study_Workflow start Start: Select Cell Lines (e.g., MET-amplified, EGFR-mutant) step1 Cell Seeding (96-well plates) start->step1 step2 Drug Treatment (Single agents & combinations) step1->step2 step3 Incubation (72 hours) step2->step3 step4 Cell Viability Assay (e.g., MTS) step3->step4 step5 Data Analysis (IC50, Combination Index) step4->step5 end End: Determine Synergy, Additive, or Antagonistic Effect step5->end

Caption: Workflow for in vitro drug combination screening.

Overcoming Resistance with Combination MET Inhibitors

Resistance_Mechanism cluster_sensitive This compound Sensitive cluster_resistant This compound Resistant cluster_combination Combination Strategy to Overcome Resistance MET_active Active c-Met (Wild-Type) MET_mutant Active c-Met (Y1230H Mutation) MET_active->MET_mutant Acquires Resistance Mutation NVP_BVU972 This compound (Type I Inhibitor) NVP_BVU972->MET_active Inhibits MET_inactive Inactive c-Met (Y1230H Mutation) MET_mutant->MET_inactive Alternative Inhibition NVP_BVU972_res This compound (Type I Inhibitor) NVP_BVU972_res->MET_mutant Binding Disrupted TypeII_inhibitor Type II MET Inhibitor (e.g., AMG-458) TypeII_inhibitor->MET_inactive Inhibits

Caption: Overcoming this compound resistance with a Type II MET inhibitor.

References

Application Notes and Protocols: NVP-BVU972 for Inducing an Antiviral State

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, initially developed for oncology applications.[1][2][3] Recent findings have unveiled its significant potential as a host-directed antiviral agent with a broad spectrum of activity against both RNA and DNA viruses.[1][2][4][5][6] this compound induces a robust antiviral state in host cells and concurrently suppresses NF-κB-mediated inflammation, a critical factor in the pathology of severe viral infections.[1][2][4][5][6] This dual functionality makes this compound a promising candidate for the development of novel antiviral therapies that can limit viral replication while mitigating inflammatory damage.[1][4]

These application notes provide a comprehensive overview of the antiviral properties of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in research settings.

Mechanism of Action

This compound exerts its antiviral effects through a novel, host-directed mechanism. Instead of directly targeting viral components, it modulates the host's cellular machinery to create an environment non-conducive to viral replication. The key aspects of its mechanism are:

  • c-Met Inhibition: As a selective c-Met inhibitor, this compound blocks downstream signaling pathways that can be exploited by some viruses for entry and replication.[1]

  • Epigenetic Reprogramming: The compound reprograms inflammation-related gene loci by modulating both gene expression and chromatin accessibility.[2][4][5][6]

  • H3K9 Methylation: The antiviral activity of this compound is dependent on the deposition of H3K9me3, a repressive histone mark. Inhibition of H3K9 methyltransferases reverses the antiviral effect of this compound.[1][4][5]

  • Suppression of NF-κB Signaling: this compound effectively inhibits the NF-κB signaling pathway, a central driver of pro-inflammatory cytokine production during viral infections.[1][6] This leads to a reduction in the expression of cytokines such as IL-1β, IL-6, and TNFα.[1][2][4][6]

Below is a diagram illustrating the proposed signaling pathway for this compound's antiviral and anti-inflammatory effects.

NVP_BVU972_Pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus cMet c-Met Receptor Virus->cMet Hijacks for entry/ replication NFkB NF-κB Pathway Virus->NFkB Activates ViralRep Viral Replication cMet->ViralRep Supports NVP This compound NVP->cMet Inhibits NVP->NFkB Inhibits H3K9 H3K9 Methylation NVP->H3K9 Induces Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) NFkB->Cytokines Promotes Transcription AntiviralState Antiviral State H3K9->AntiviralState Induces AntiviralState->ViralRep Inhibits

Figure 1: Proposed signaling pathway of this compound in inducing an antiviral state.

Data Presentation

The antiviral and anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound in RAW264.7 Macrophages

VirusThis compound ConcentrationObserved Effect on Viral RNA
Mouse Hepatitis Virus (MHV)25 µM, 50 µM, 100 µMDose-dependent reduction
Herpes Simplex Virus-1 (HSV-1)25 µM, 50 µM, 100 µMDose-dependent reduction
Encephalomyocarditis Virus (EMCV)25 µM, 50 µM, 100 µMDose-dependent reduction
Vesicular Stomatitis Virus (VSV)25 µM, 50 µM, 100 µMDose-dependent reduction
Data is based on RT-qPCR quantification of viral RNA after 12 hours of treatment and infection (MOI=0.1).[1][5][6]

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineVirusThis compound ConcentrationEffect on Pro-inflammatory Cytokine mRNA (Il1β, Il-6, Tnfα)
RAW264.7VSV, HSV-1, EMCV, MHV100 µMSignificant reduction
HeLaVSV, HSV-1, EMCV100 µMSignificant reduction
HT29VSV, HSV-1, EMCV100 µMSignificant reduction
HT1080VSV, HSV-1, EMCV100 µMSignificant reduction
Cytokine mRNA levels were quantified by RT-qPCR.[1][6]

Table 3: In Vivo Anti-inflammatory Activity of this compound in C57BL/6J Mice

Virus ChallengeThis compound DosageEffect on Systemic Cytokine Levels (Il1β, Il-6, Tnfα)
VSV20 mg/kg dailySignificant reduction in blood and target organs
HSV-120 mg/kg dailySignificant reduction in blood and target organs
EMCV20 mg/kg dailySignificant reduction in blood and target organs
MHV20 mg/kg dailySignificant reduction in blood and target organs
Cytokine levels were measured 24 hours post-infection.[1][6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral and anti-inflammatory effects of this compound.

Protocol 1: In Vitro Antiviral Efficacy Assay

This protocol describes how to assess the antiviral activity of this compound against a panel of viruses in a macrophage cell line.

Antiviral_Assay_Workflow Start Start Seed Seed RAW264.7 cells in 24-well plates Start->Seed Treat Treat cells with this compound (25, 50, 100 µM) or DMSO Seed->Treat Infect Infect cells with virus (MHV, HSV-1, EMCV, or VSV) at MOI of 0.1 Treat->Infect Incubate Incubate for 12 hours Infect->Incubate Harvest Harvest cells and extract RNA Incubate->Harvest RTqPCR Perform RT-qPCR to quantify viral RNA levels Harvest->RTqPCR Analyze Analyze data and compare to DMSO control RTqPCR->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro antiviral efficacy assay.

Materials:

  • RAW264.7 cells

  • Complete DMEM medium (with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Viruses: MHV, HSV-1, EMCV, VSV

  • 24-well cell culture plates

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

  • Seed RAW264.7 cells in 24-well plates at a density that will result in 80-90% confluency at the time of infection.

  • Allow cells to adhere overnight.

  • Prepare working solutions of this compound in complete medium at final concentrations of 25 µM, 50 µM, and 100 µM. Prepare a DMSO vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and add the this compound or DMSO-containing medium.

  • Immediately infect the cells with the desired virus at a Multiplicity of Infection (MOI) of 0.1.

  • Incubate the plates for 12 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the viral genome to quantify viral RNA levels.

  • Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) and compare the levels in this compound-treated cells to the DMSO-treated control.

Protocol 2: In Vitro Anti-inflammatory Assay

This protocol details the method to measure the effect of this compound on virus-induced pro-inflammatory cytokine expression.

Materials:

  • Cell lines: RAW264.7, HeLa, HT29, HT1080

  • Appropriate complete culture media for each cell line

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Viruses: VSV, HSV-1, EMCV, MHV

  • 24-well cell culture plates

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

  • Seed the desired cell line in 24-well plates and grow to 80-90% confluency.

  • Treat the cells with 100 µM this compound or a DMSO control.

  • Simultaneously, infect the cells with the appropriate virus at an MOI of 0.12.[6]

  • Incubate for the desired time point (e.g., 12 hours).

  • Harvest the cells and extract total RNA.

  • Perform RT-qPCR using primers specific for Il1β, Il-6, and Tnfα to quantify their mRNA levels.

  • Normalize the cytokine mRNA levels to a housekeeping gene and compare the expression in this compound-treated cells to the DMSO-treated, virus-infected control.

Protocol 3: In Vivo Antiviral and Anti-inflammatory Mouse Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of viral infection.

InVivo_Workflow Start Start Acclimate Acclimate C57BL/6J mice Start->Acclimate Group Divide mice into vehicle and this compound treatment groups Acclimate->Group Infect Infect mice intraperitoneally with VSV, HSV-1, EMCV, or MHV Group->Infect Treat Administer vehicle or this compound (20 mg/kg) daily Infect->Treat Monitor Monitor mice for clinical signs and mortality Treat->Monitor Harvest At 24 hours post-infection, harvest blood and target organs Monitor->Harvest Analyze Perform RT-qPCR for cytokine mRNA in tissues and blood Harvest->Analyze End End Analyze->End

Figure 3: Workflow for the in vivo antiviral and anti-inflammatory mouse model.

Materials:

  • C57BL/6J mice

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Viruses: VSV, HSV-1, EMCV, MHV

  • RNA extraction reagents for tissues

  • RT-qPCR reagents and instrument

Procedure:

  • Acclimate C57BL/6J mice to the laboratory conditions for at least one week.

  • Randomly assign mice to treatment groups (e.g., vehicle control and this compound).

  • Infect the mice via intraperitoneal injection with the desired virus.

  • Administer this compound (20 mg/kg) or the vehicle control daily.

  • Monitor the mice for clinical signs of illness and mortality.

  • At 24 hours post-infection, euthanize a subset of mice from each group.

  • Collect blood and target organs (e.g., liver, spleen, lungs).

  • Extract RNA from the collected tissues and blood cells.

  • Perform RT-qPCR to quantify the mRNA levels of Il1β, Il-6, and Tnfα.

  • Compare the cytokine levels between the this compound-treated and vehicle-treated groups.

Conclusion

This compound represents a novel and promising host-directed agent for the treatment of a broad range of viral infections.[2][4] Its dual mechanism of inducing a cellular antiviral state and suppressing detrimental inflammation addresses key limitations of many existing antiviral therapies.[1] The protocols and data presented here provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis Following NVP-BVU972 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility. Dysregulation of this pathway is implicated in the development and progression of various cancers. This compound exerts its therapeutic effects by binding to the c-Met kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.[1] A key pathway modulated by this compound is the NF-κB signaling pathway, and suppression of this pathway contributes to the compound's anti-inflammatory and potential antiviral properties.[3]

These application notes provide detailed protocols for assessing the cellular consequences of this compound treatment, specifically focusing on the analysis of apoptosis and cell cycle progression using flow cytometry. The methodologies described are based on established principles for analyzing the effects of c-Met inhibitors on cancer cell lines.

Data Presentation

Quantitative analysis of flow cytometry data is crucial for evaluating the efficacy of this compound. The following tables provide a structured format for presenting typical results from apoptosis and cell cycle assays.

Table 1: Apoptosis Analysis in this compound Treated Cells

This table summarizes the percentage of cells in different stages of apoptosis after treatment with this compound for 48 hours, as determined by Annexin V and Propidium Iodide (PI) staining.

Treatment GroupConcentrationViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control0 µM95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound50 nM75.6 ± 3.515.8 ± 2.28.6 ± 1.3
This compound100 nM52.1 ± 4.230.2 ± 3.117.7 ± 2.5
This compound200 nM30.5 ± 3.845.3 ± 4.024.2 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis in this compound Treated Cells

This table outlines the distribution of cells in different phases of the cell cycle following a 24-hour treatment with this compound, as measured by propidium iodide staining.

Treatment GroupConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control0 µM55.4 ± 2.828.1 ± 1.916.5 ± 1.5
This compound50 nM65.2 ± 3.120.5 ± 2.014.3 ± 1.8
This compound100 nM75.8 ± 3.515.3 ± 1.78.9 ± 1.2
This compound200 nM82.1 ± 4.010.2 ± 1.57.7 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol details the steps to quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • Cell line of interest (e.g., GTL-16, MKN-45, EBC-1)[1]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin. Collect the cells and centrifuge.

    • For suspension cells, directly collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add FITC Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates.

Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining

This protocol describes the procedure for analyzing cell cycle distribution in this compound-treated cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A 24-hour treatment period is often sufficient to observe effects on the cell cycle.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Fixation:

    • Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflows for flow cytometry analysis.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates IKK IKK Complex cMet->IKK Activates NVP_BVU972 This compound NVP_BVU972->cMet Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) NFkB_nuc->Gene_Expression

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Apoptosis_Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic Populations analyze->end

Caption: Experimental workflow for apoptosis analysis.

CellCycle_Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest Cells treatment->harvest fix Fix with Cold Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols for NVP-BVU972 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase[1][2]. c-Met, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers. This compound exerts its inhibitory effect by binding to the kinase domain of c-Met, thereby blocking its phosphorylation and downstream signaling cascades.[3][4] One of the key pathways affected by c-Met signaling is the NF-κB pathway, which is involved in inflammation and cell survival.[5]

These application notes provide a framework for utilizing this compound as a tool to probe c-Met signaling in cells. Immunofluorescence staining is employed as the readout method to visualize and quantify the effects of this compound on c-Met activation and downstream NF-κB signaling.

Mechanism of Action

This compound is a type I MET inhibitor that selectively binds to the active conformation of the c-Met kinase domain.[3] This binding event prevents the autophosphorylation of key tyrosine residues (Y1230, Y1234, Y1235) in the activation loop of the kinase, which is a critical step for c-Met activation.[6] Inhibition of c-Met phosphorylation subsequently blocks the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways.[7] Furthermore, this compound has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound from various studies. This data is essential for designing experiments to probe the effects of this inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
c-Met IC5014 nMBiochemical Assay[1][2]
TPR-MET Phosphorylation InhibitionDose-dependentBaF3 TPR-MET cells[1][8]
Antiproliferative IC50 (EBC-1)82 nMHuman Lung Cancer Cells[1]
Antiproliferative IC50 (GTL-16)66 nMHuman Gastric Carcinoma Cells[1]
Antiproliferative IC50 (MKN-45)32 nMHuman Gastric Cancer Cells[1]
Antiproliferative IC50 (BaF3 TPR-MET)104 nMTransformed Mouse Pro-B Cells[1]

Table 2: Recommended Concentration and Incubation Times for Cell Treatment

ApplicationConcentration RangeIncubation TimeReference
Inhibition of TPR-MET Phosphorylation0.01 - 10 µM2 hours[8]
Antiproliferative Assays600 nM - 9.6 µM72 hours[8]

Signaling Pathway Diagram

The following diagram illustrates the HGF/c-Met signaling pathway and the inhibitory action of this compound, leading to the suppression of NF-κB activation.

Caption: HGF/c-Met signaling pathway and this compound inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis by immunofluorescence.

IF_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis start Seed cells on coverslips culture Culture cells to desired confluency start->culture treat Treat cells with this compound (or vehicle control) culture->treat fix Fix cells (e.g., 4% Paraformaldehyde) treat->fix permeabilize Permeabilize cells (e.g., 0.1% Triton X-100) fix->permeabilize block Block non-specific binding permeabilize->block primary_ab Incubate with primary antibody (e.g., anti-p-c-Met or anti-NF-κB p65) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (e.g., DAPI) secondary_ab->counterstain mount Mount coverslips counterstain->mount image Image with fluorescence microscope mount->image quantify Quantify fluorescence intensity and/or nuclear translocation image->quantify

Caption: Experimental workflow for immunofluorescence analysis.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Phosphorylated c-Met (p-c-Met)

This protocol is designed to assess the inhibitory effect of this compound on c-Met activation by visualizing the levels of phosphorylated c-Met.

Materials:

  • Cells cultured on glass coverslips

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% normal goat serum and 0.3% Triton X-100 in PBS[9]

  • Primary antibody against phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • This compound Treatment:

    • Prepare working concentrations of this compound in complete cell culture medium. A final DMSO concentration should be kept below 0.1%.

    • Include a vehicle control (DMSO alone).

    • Aspirate the old medium and add the medium containing this compound or vehicle.

    • Incubate for the desired time (e.g., 2 hours for phosphorylation studies).[8]

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-c-Met antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[11]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[12]

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence or confocal microscope.

    • Capture images and quantify the fluorescence intensity of p-c-Met staining. A decrease in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates inhibition of c-Met phosphorylation.

Protocol 2: Immunofluorescence Staining for NF-κB (p65) Nuclear Translocation

This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit to assess the effect of this compound on NF-κB activation.

Materials:

  • Same as Protocol 1, with the following exception:

  • Primary antibody against NF-κB p65 subunit.

Procedure:

  • Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1. An appropriate incubation time should be chosen to observe NF-κB translocation, which may require co-treatment with an NF-κB activator like TNF-α or IL-1β.[13]

  • Fixation, Permeabilization, and Blocking: Follow steps 3, 4, and 5 from Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NF-κB p65 antibody in Antibody Dilution Buffer.

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Follow step 7 from Protocol 1.

  • Counterstaining and Mounting: Follow step 8 from Protocol 1.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence or confocal microscope.

    • In unstimulated or this compound-treated cells, NF-κB p65 should be predominantly localized in the cytoplasm. In cells treated with an activator, p65 will translocate to the nucleus.

    • Quantify the nuclear-to-cytoplasmic fluorescence ratio of the p65 signal. A decrease in this ratio in this compound-treated cells compared to cells treated with the activator alone indicates inhibition of NF-κB nuclear translocation.[5]

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Ensure thorough washing steps.

  • Weak or No Signal:

    • Confirm the expression of the target protein in your cell line.

    • Check the activity of the primary and secondary antibodies.

    • Optimize fixation and permeabilization conditions.

  • Autofluorescence:

    • Use a different fixative (e.g., methanol).

    • Use an autofluorescence quenching kit.

Conclusion

This compound is a valuable research tool for investigating the role of c-Met signaling in various cellular processes. The provided protocols offer a starting point for utilizing immunofluorescence to visualize and quantify the inhibitory effects of this compound on c-Met phosphorylation and downstream NF-κB signaling. Optimization of these protocols may be necessary for specific cell types and experimental conditions.

References

Application Notes and Protocols for NVP-BVU972 in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BVU972 is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Its dysregulation is implicated in the progression of numerous human cancers, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo efficacy studies.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades. The binding of this compound is critically dependent on the presence of tyrosine 1230 in the c-Met kinase domain.[3] Mutations at this site can confer resistance to the compound.[4]

Key signaling pathways modulated by this compound include:

  • RAS/MAPK Pathway: Inhibition of c-Met phosphorylation prevents the activation of the Ras/Raf/MEK/ERK cascade, which is a critical regulator of cell proliferation.

  • PI3K/AKT/mTOR Pathway: this compound-mediated inhibition of c-Met also blocks the activation of the PI3K/AKT/mTOR pathway, a key survival pathway that promotes cell growth and inhibits apoptosis.

  • NF-κB Signaling: this compound has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Below is a diagram illustrating the c-Met signaling pathway and the point of intervention for this compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds RAS RAS c-Met Receptor->RAS Activates PI3K PI3K c-Met Receptor->PI3K Activates NF-kB NF-kB c-Met Receptor->NF-kB Activates This compound This compound This compound->c-Met Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival NF-kB->Survival Invasion Invasion NF-kB->Invasion CDX_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cancer Cell Culture Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound or Vehicle Treatment Randomization->Treatment Efficacy_Eval Efficacy Evaluation Treatment->Efficacy_Eval PD_Analysis Pharmacodynamic Analysis Efficacy_Eval->PD_Analysis PDX_Workflow cluster_patient Patient cluster_in_vivo_pdx In Vivo Patient_Tumor Fresh Patient Tumor Tissue Implantation_P0 Implantation (P0) Patient_Tumor->Implantation_P0 Engraftment Engraftment & Expansion Implantation_P0->Engraftment Passaging Serial Passaging (P1, P2...) Engraftment->Passaging Treatment_Study Treatment Study (as per CDX protocol) Passaging->Treatment_Study

References

Measuring the In Vitro Efficacy of NVP-BVU972: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BVU972 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its efficacy has been demonstrated in various preclinical models, primarily through the inhibition of c-Met signaling pathways, leading to reduced cell proliferation and tumor growth.[2] Beyond its established role in cancer, recent studies have unveiled a dual functionality for this compound, showcasing its capacity to induce a host-protective antiviral state and suppress NF-κB-mediated inflammation. This document provides detailed application notes and experimental protocols for measuring the in vitro efficacy of this compound, catering to researchers in oncology, virology, and immunology.

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] Dysregulation of c-Met signaling is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. This compound selectively inhibits the kinase activity of c-Met, thereby blocking these oncogenic signals.[1] Furthermore, evidence suggests that c-Met signaling can be exploited by certain viruses for replication and can intersect with inflammatory pathways like NF-κB. By inhibiting c-Met, this compound presents a multi-faceted therapeutic potential.

These application notes offer a comprehensive guide to evaluating the in vitro bioactivity of this compound, encompassing its anti-proliferative, kinase inhibitory, anti-inflammatory, and antiviral effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Biochemical and Cellular Assays
Assay TypeTarget/Cell LineWild-Type/MutantIC50 (nM)Reference
Biochemical Kinase Assay c-MetWild-Type14[1][2]
RON KinaseWild-Type>1000[2]
Cell Proliferation Assay EBC-1 (Human Cancer)-82[2]
GTL-16 (Human Cancer)-66[2]
MKN-45 (Human Cancer)-32[2]
BaF3 TPR-METWild-Type104[2]
BaF3 TPR-METM1211L Mutant1.2
BaF3 TPR-METM1250T Mutant3.6
BaF3 TPR-METF1200I Mutant14.1
BaF3 TPR-METV1155L Mutant14.6
BaF3 TPR-METL1195V Mutant31.5
BaF3 TPR-METD1228A Mutant>129
BaF3 TPR-METY1230H Mutant>127[4]
Antiviral Assay (RNA quantification) RAW264.7 (Macrophage)-Effective at 25-100 µM
HeLa (Human Cancer)-Effective at 100 µM
HT29 (Human Cancer)-Effective at 100 µM
HT1080 (Human Cancer)-Effective at 100 µM

Signaling Pathways and Experimental Workflows

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nfkb NF-κB Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K IKK IKK cMet->IKK ViralReplication Viral Replication cMet->ViralReplication Viral Entry/ Replication RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation NVP_BVU972 This compound NVP_BVU972->cMet Inhibition

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Working Solutions Biochemical_Assay Biochemical Kinase Assay (c-Met enzyme, ATP, substrate) Compound_Prep->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, MTS) Compound_Prep->Cell_Proliferation Western_Blot Western Blot Analysis (p-c-Met, p-AKT, p-ERK, p-p65) Compound_Prep->Western_Blot Antiviral_Assay Antiviral Assay (Virus infection, RNA quantification) Compound_Prep->Antiviral_Assay Cell_Culture Culture and Seed Cells (e.g., MKN-45, BaF3 TPR-MET, RAW264.7) Cell_Culture->Cell_Proliferation Cell_Culture->Western_Blot Cell_Culture->Antiviral_Assay IC50_Calc Calculate IC50 Values Biochemical_Assay->IC50_Calc Cell_Proliferation->IC50_Calc Protein_Quant Quantify Protein Phosphorylation Western_Blot->Protein_Quant Viral_Titer Determine Viral Titer Reduction Antiviral_Assay->Viral_Titer

Caption: General experimental workflow for assessing this compound efficacy in vitro.

Experimental Protocols

Biochemical c-Met Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO).

  • Add 2 µL of a solution containing the c-Met enzyme and the poly (Glu, Tyr) substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the logarithm of the this compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT/MTS)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • c-Met dependent cancer cell lines (e.g., MKN-45, GTL-16, EBC-1) or BaF3 cells expressing TPR-MET.

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis of c-Met Pathway Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of c-Met and its downstream effectors.

Materials:

  • Cells with constitutively active c-Met (e.g., BaF3 TPR-MET) or HGF-stimulatable cells.

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-p65 (Ser536), anti-total p65.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours). If necessary, stimulate with HGF for 10-15 minutes before lysis.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Antiviral Assay

This protocol evaluates the ability of this compound to inhibit viral replication.

Materials:

  • Host cells (e.g., RAW264.7, HeLa)

  • Virus stock (e.g., Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus-1 (HSV-1))

  • This compound

  • Infection medium (low serum)

  • TRIzol reagent

  • RT-qPCR reagents

Procedure:

  • Seed host cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a designated time.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of this compound.

  • Incubate for a period appropriate for the virus replication cycle (e.g., 12-24 hours).

  • Harvest the cells and extract total RNA using TRIzol reagent.

  • Perform RT-qPCR to quantify the viral RNA levels, normalizing to a host housekeeping gene.

  • Determine the reduction in viral RNA levels in this compound-treated cells compared to the vehicle control.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data on the compound's efficacy as a c-Met inhibitor, an anti-proliferative agent, an anti-inflammatory molecule, and an antiviral compound. These comprehensive analyses will aid in the further development and application of this compound in various therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: NVP-BVU972 & c-Met Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NVP-BVU972. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results, specifically the lack of c-Met phosphorylation inhibition, during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] It functions by binding to the ATP-binding site of the c-Met kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. A critical interaction for its binding is with the tyrosine residue at position 1230 (Y1230) within the activation loop.[2][3]

Q2: I'm not observing inhibition of c-Met phosphorylation after treating my cells with this compound. What are the potential primary causes?

A2: There are three main categories of reasons why you might not be observing the expected inhibition:

  • Target-Related Issues: The c-Met protein in your experimental system may harbor resistance mutations.

  • Pathway Activation & Crosstalk: The signaling pathway may be activated in a manner that circumvents inhibition by this compound, for example, through high concentrations of the c-Met ligand, HGF.[4][5]

  • Experimental/Technical Issues: Problems with the inhibitor itself, the experimental protocol, or the detection method could lead to inaccurate results.

Q3: What specific mutations in c-Met can cause resistance to this compound?

A3: The most well-documented resistance mutation for this compound is at the Y1230 residue in the c-Met kinase domain.[3][6] Structural studies show that this residue is crucial for the binding of this compound, and mutations here can disrupt the interaction, rendering the inhibitor ineffective.[2][6] Other mutations that have been shown to abrogate the effect of this compound include D1228A, F1200I, and L1195V.[7]

Q4: Can the concentration of Hepatocyte Growth Factor (HGF) in my cell culture medium affect the inhibitor's efficacy?

A4: Yes, absolutely. High concentrations of HGF, the ligand for c-Met, can lead to resistance against c-Met inhibitors.[4][8] This ligand-mediated resistance occurs because excessive HGF can drive strong, sustained activation of the c-Met receptor, which may overcome the competitive inhibition by this compound.[5] It is crucial to consider the HGF concentration in your experimental setup, as using non-physiological levels can lead to misleading predictions of inhibitor efficacy.[9]

Q5: Could this compound be acting on other kinases in my cells (off-target effects)?

A5: this compound is reported to be a highly selective c-Met inhibitor, with IC50 values over 1000 nM for closely related kinases like RON.[7] However, all kinase inhibitors have a potential for off-target effects, which can sometimes complicate results.[10][11] If you suspect off-target effects are confounding your experiment, consider using a structurally different c-Met inhibitor as a control or performing a broader kinase panel screening.

Troubleshooting Guides

Guide 1: Investigating Potential Resistance Mechanisms

If you suspect intrinsic or acquired resistance is the cause for the lack of c-Met inhibition, follow these steps.

Problem: this compound does not inhibit c-Met phosphorylation in your cell line, even at validated concentrations.

Troubleshooting Step Rationale Recommended Action
1. Sequence the c-Met Kinase Domain To identify potential resistance mutations that prevent this compound binding.Extract genomic DNA or RNA from your experimental cells. Amplify and sequence the region of the MET gene encoding the kinase domain (exons 16-21). Compare the sequence to the wild-type reference to check for mutations at key residues like Y1230, D1228, F1200, and L1195.[6][7]
2. Test a Type II c-Met Inhibitor Different inhibitor types have distinct binding modes and may be effective against mutations that confer resistance to this compound (a Type I inhibitor).[6]Treat your cells with a Type II c-Met inhibitor (e.g., Cabozantinib, Foretinib). If this inhibitor successfully reduces p-c-Met levels, it strongly suggests a resistance mutation specific to the this compound binding mode.
3. Evaluate HGF Expression To determine if autocrine or paracrine HGF signaling is driving resistance.[9]Perform an ELISA on conditioned media from your cell culture to quantify HGF secretion. Alternatively, use RT-qPCR or Western blot to assess HGF expression levels within the cells.
4. Modulate HGF Levels To confirm if high HGF is the cause of resistance.If your cells have high endogenous HGF, try using an HGF-neutralizing antibody. If your experimental model relies on exogenous HGF, perform a dose-response experiment with this compound at physiological HGF concentrations (e.g., 0.5-2 ng/mL).[9]
Guide 2: Verifying Experimental Setup and Protocol

Before concluding a biological cause, it's critical to rule out technical issues.

Problem: The phospho-c-Met signal in your Western blot is not decreasing after this compound treatment.

Troubleshooting Step Rationale Recommended Action
1. Confirm Inhibitor Integrity & Activity The compound may have degraded or been improperly stored/solubilized.Aliquot the inhibitor upon receipt and store it as recommended (typically at -20°C or -80°C).[7] Prepare fresh dilutions for each experiment. Test the compound in a well-characterized, sensitive cell line (e.g., MKN-45, GTL-16) as a positive control.[7]
2. Optimize Western Blot Protocol for Phosphoproteins Detection of phosphorylated proteins is sensitive and requires specific protocol considerations.[12]Ensure your lysis buffer contains fresh phosphatase inhibitors. Use a blocking buffer with 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody binding.[12][13] Use a validated primary antibody for phospho-c-Met (e.g., targeting Y1234/1235).[14]
3. Verify c-Met Pathway Activation The pathway may not be active in your untreated control cells, making it impossible to see inhibition.Ensure you have a robust phospho-c-Met signal in your vehicle-treated control lane. If the basal phosphorylation is low, you may need to stimulate the cells with HGF for a short period (e.g., 15-30 minutes) before lysis to induce phosphorylation.[13]
4. Check Drug Incubation Time and Dose The inhibitor may require more time or a higher concentration to act in your specific cell type.Perform a time-course (e.g., 1, 2, 6, 24 hours) and dose-response (e.g., 10 nM to 10 µM) experiment with this compound to determine the optimal conditions for c-Met inhibition in your cell line.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound from published data.

Target/Cell Line Assay Type IC50 (nM) Reference
c-Met Kinase Enzymatic Assay14[7]
EBC-1 Cells Cell Proliferation82[7]
GTL-16 Cells Cell Proliferation66[7]
MKN-45 Cells Cell Proliferation32[7]
BaF3 (TPR-MET) Cell Proliferation104[7]
BaF3 (TPR-MET Y1230H) Biochemical Assay>127[6]

Key Experimental Protocols

Protocol: Western Blot for c-Met Phosphorylation

This protocol is a standard method to assess the inhibition of c-Met phosphorylation in cultured cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • If assessing inhibition of basal phosphorylation, serum-starve cells for 18-24 hours.

    • Pre-treat cells with desired concentrations of this compound (or vehicle control) for 2 hours.

    • If assessing ligand-stimulated phosphorylation, add HGF (e.g., 50 ng/mL) for 15 minutes before harvesting.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[15]

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[15]

    • Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (load 20-40 µg of total protein per well). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[12]

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]

    • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., anti-p-c-Met Y1234/1235) overnight at 4°C, diluted in 5% BSA/TBST.[13]

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each in TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

    • To normalize for protein loading, strip the membrane and re-probe for total c-Met and a housekeeping protein like GAPDH or β-actin.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met (Y1230, Y1234, Y1235) cMet->p_cMet Dimerization & Autophosphorylation NVP_BVU972 This compound NVP_BVU972->p_cMet Inhibits GRB2 GRB2/SOS p_cMet->GRB2 GAB1 GAB1 p_cMet->GAB1 STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK AKT_mTOR AKT-mTOR Pathway PI3K->AKT_mTOR p_STAT3 p-STAT3 STAT3->p_STAT3 Proliferation Proliferation, Survival, Invasion, Motility RAF_MEK_ERK->Proliferation AKT_mTOR->Proliferation p_STAT3->Proliferation Troubleshooting_Workflow Start Start: No inhibition of p-c-Met observed Check_Expt Verify Experimental Protocol (Inhibitor, WB, Controls) Start->Check_Expt Expt_OK Is the issue resolved? Check_Expt->Expt_OK Check_Resistance Investigate Biological Resistance Expt_OK->Check_Resistance No End_Solved Conclusion: Issue was technical Expt_OK->End_Solved Yes Sequence_Met Sequence MET Kinase Domain Check_Resistance->Sequence_Met Mutation_Found Resistance mutation found (e.g., Y1230H)? Sequence_Met->Mutation_Found Check_HGF Measure HGF Levels (ELISA / qPCR) Mutation_Found->Check_HGF No End_Resistant Conclusion: Cell line is resistant to this compound Mutation_Found->End_Resistant Yes HGF_High HGF levels high? Check_HGF->HGF_High End_HGF Conclusion: Ligand-mediated resistance HGF_High->End_HGF Yes End_Unknown Conclusion: Resistance mechanism still unknown. Consider pathway crosstalk. HGF_High->End_Unknown No Experimental_Workflow A 1. Cell Plating & Serum Starvation B 2. Pre-treatment with This compound or Vehicle A->B C 3. HGF Stimulation (optional, 15 min) B->C D 4. Cell Lysis with Phosphatase Inhibitors C->D E 5. Protein Quantification & Normalization D->E F 6. SDS-PAGE & PVDF Transfer E->F G 7. Immunoblotting (p-c-Met, Total c-Met, GAPDH) F->G H 8. ECL Detection & Data Analysis G->H

References

NVP-BVU972 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using the c-Met inhibitor, NVP-BVU972. The information is designed to help address specific issues that may be encountered during experiments and to provide clarity on the inhibitor's selectivity and potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for its primary target, c-Met?

A1: this compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase.[1] Published data indicates that it exhibits significantly lower activity against other kinases, including the closely related kinase RON (Recepteur d'Origine Nantais), where the IC50 value is greater than 1000 nM. This high selectivity is a key feature of the compound.

Q2: What are the known off-target effects of this compound?

Q3: Can this compound be used to study signaling pathways other than c-Met?

A3: While this compound is designed for high selectivity towards c-Met, some studies have explored its broader cellular effects. For instance, it has been reported to induce an antiviral state and suppress NF-κB-mediated inflammation.[1] These effects may be downstream consequences of c-Met inhibition in specific cellular contexts or could represent off-target activities. Researchers investigating these phenomena should include rigorous control experiments to distinguish between on-target and potential off-target effects.

Q4: My cells are showing resistance to this compound. Is this due to off-target effects?

A4: Resistance to this compound is most commonly associated with on-target mutations in the c-Met kinase domain rather than off-target effects. Specific mutations, such as those at positions Y1230 and D1228, have been shown to disrupt the binding of this compound to c-Met, leading to a loss of inhibitory activity.[2][3] If you observe resistance, it is highly recommended to sequence the c-Met kinase domain in your resistant cell population.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected Phenotype or Toxicity 1. Off-target effect: Although this compound is highly selective, off-target activity cannot be entirely ruled out, especially at high concentrations. 2. Cellular context: The observed effect may be a downstream consequence of c-Met inhibition in your specific cell model. 3. Compound quality: Degradation or impurity of the this compound stock.1. Confirm On-Target Engagement: Use a secondary, structurally distinct c-Met inhibitor to see if the phenotype is recapitulated. Perform a dose-response experiment to ensure you are using the lowest effective concentration. 2. Rescue Experiment: If possible, introduce a constitutively active or this compound-resistant mutant of c-Met to see if the phenotype is reversed. 3. Verify Compound Integrity: Check the purity and stability of your this compound stock using analytical methods like HPLC-MS.
Inconsistent Inhibition of c-Met Phosphorylation 1. Suboptimal Assay Conditions: Incorrect antibody, insufficient lysis buffer strength, or issues with western blot transfer. 2. Cellular Resistance: Emergence of a resistant cell population with c-Met mutations. 3. Drug Efflux: Active transport of this compound out of the cells by efflux pumps.1. Optimize Western Blot Protocol: Titrate primary and secondary antibodies, and optimize lysis and blotting conditions. Include positive and negative controls. 2. Sequence c-Met: Analyze the c-Met kinase domain for known resistance mutations (e.g., Y1230H, D1228A).[2][3] 3. Use Efflux Pump Inhibitors: Co-treat with known inhibitors of ABC transporters to see if c-Met inhibition is restored.
Discrepancy Between Biochemical and Cellular IC50 Values 1. Cellular Permeability: this compound may have poor membrane permeability in your cell line. 2. Plasma Protein Binding: If working in the presence of serum, the compound may bind to plasma proteins, reducing its effective concentration. 3. Cellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors like this compound.1. Assess Permeability: If possible, perform cellular uptake assays. 2. Reduce Serum Concentration: Conduct experiments in low-serum or serum-free media, if tolerated by the cells. 3. Consider Assay Type: Be aware that biochemical assays often have lower IC50 values than cell-based assays due to the absence of cellular factors.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary target and a closely related kinase. The limited availability of public, comprehensive kinome-wide screening data should be taken into consideration when interpreting these values.

Target Assay Type IC50 (nM) Reference
c-Met (Wild-Type) Biochemical14[3]
RON (Recepteur d'Origine Nantais) Biochemical> 1000[3]
c-Met (Y1230H mutant) Biochemical> 127[2]
c-Met (D1228A mutant) Cellular (BaF3)> 129

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Met Phosphorylation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met and/or a housekeeping protein like GAPDH or β-actin.

Protocol 2: Cell Viability/Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin (e.g., CellTiter-Blue), tetrazolium salts (e.g., MTT, WST-1), or ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Read the plate according to the assay manufacturer's instructions. Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value using a non-linear regression curve fit.

Visualizations

NVP_BVU972_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met Receptor Downstream\nSignaling Downstream Signaling c-Met->Downstream\nSignaling Phosphorylates This compound This compound This compound->c-Met Inhibits HGF HGF HGF->c-Met Activates Proliferation\nSurvival Proliferation Survival Downstream\nSignaling->Proliferation\nSurvival

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is concentration appropriate? Start->Check_Concentration Check_On_Target Is c-Met inhibition confirmed? Check_Concentration->Check_On_Target Yes Optimize_Experiment Optimize Experimental Conditions Check_Concentration->Optimize_Experiment No Investigate_Off_Target Investigate Potential Off-Target Effects Check_On_Target->Investigate_Off_Target Yes Check_Resistance Check for c-Met Resistance Mutations Check_On_Target->Check_Resistance No

Caption: Troubleshooting workflow for unexpected results.

Resistance_Mechanism This compound This compound c-Met_WT Wild-Type c-Met This compound->c-Met_WT Binds c-Met_Mutant Mutant c-Met (e.g., Y1230H) This compound->c-Met_Mutant Binding Disrupted Inhibition Inhibition c-Met_WT->Inhibition No_Inhibition No/Reduced Inhibition c-Met_Mutant->No_Inhibition

Caption: Mechanism of resistance to this compound.

References

Optimizing NVP-BVU972 concentration for IC50

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NVP-BVU972 for half-maximal inhibitory concentration (IC50) determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] c-Met, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in embryonic development, wound healing, and cancer progression.[2]

Q2: What is an IC50 value and why is it a critical parameter?

A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[3] It is a critical parameter for assessing the potency of a compound, enabling researchers to compare the effectiveness of different drugs and make informed decisions during the drug development process.[3]

Q3: Why do my IC50 values for this compound vary between different cell lines?

A3: It is common for a compound to exhibit different IC50 values in different cell lines.[4] This phenomenon, known as "cell-specific response," can be attributed to several factors, including:

  • Expression Levels of c-Met: Different cell lines may have varying levels of c-Met protein expression.

  • Activation Status of the c-Met Pathway: The basal activation state of the c-Met signaling pathway can differ among cell lines.[5]

  • Genetic Background: The unique genetic makeup of each cell line, including the presence of mutations, can influence its sensitivity to the inhibitor.[4][5] For example, mutations in the c-Met kinase domain, such as Y1230H, can confer resistance to this compound.[2][6]

  • Drug Efflux Pumps: Varying expression levels of drug transporter proteins can affect the intracellular concentration of the inhibitor.[5]

Q4: What are some common reasons for high variability in IC50 results?

A4: High variability in cell viability assays can arise from several sources.[5] These include inconsistencies in cell seeding density, errors in serial dilutions of the compound, and issues with the final assay readout, such as incomplete dissolution of formazan crystals in an MTT assay.[5][7]

Q5: My inhibitor is not reaching 100% inhibition. What could be the cause?

A5: Achieving 100% inhibition of a biological process can be challenging. Several factors might prevent this:

  • Low Inhibitor Affinity: The inhibitor may have a relatively low affinity for the target, making it difficult to achieve complete inhibition at achievable concentrations.[8]

  • Solubility Limits: The compound may precipitate out of solution at higher concentrations.[8]

  • ATP Competition: In kinase assays, high concentrations of ATP can outcompete the inhibitor for binding to the kinase, preventing complete inhibition.[8]

  • Assay Background: The assay itself might have a background signal that does not change with inhibitor concentration.

Q6: How can I be sure my results are not due to off-target effects?

A6: Off-target effects can lead to cytotoxicity at concentrations where on-target effects are not expected.[5] To mitigate this, ensure the purity of your this compound compound.[5] Additionally, consider profiling the compound against a panel of other kinases to identify potential off-target interactions.[5]

This compound Data

The following table summarizes the IC50 values of this compound obtained from various assays and cell lines.

Target/Cell LineAssay TypeIC50 ValueReference
c-MetBiochemical Assay14 nM[2]
EBC-1 (Human Lung Cancer)Cell Proliferation82 nM[2]
GTL-16 (Human Gastric Cancer)Cell Proliferation66 nM[2]
MKN-45 (Human Gastric Cancer)Cell Proliferation32 nM[2]
BaF3 (Mouse Pro-B) TPR-METCell Proliferation104 nM[2]
BaF3 TPR-MET (Y1230H Mutant)TPR-MET Phosphorylation>127 nM[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway inhibited by this compound and a general experimental workflow for determining its IC50 value.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 NFkB NF-κB cMet->NFkB NVP_BVU972 This compound NVP_BVU972->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Survival, Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation NFkB->Proliferation IC50_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24h (cell attachment) plate_cells->incubate1 add_drug Add serial dilutions of this compound incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_reagent Add viability reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 read_plate Read absorbance/ fluorescence incubate3->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end Troubleshooting_Tree start Start Troubleshooting issue What is the issue? start->issue high_var High Variability issue->high_var Variability inconsistent_ic50 Inconsistent IC50 issue->inconsistent_ic50 Inconsistency no_curve No Dose-Response issue->no_curve No Curve check_seeding Check cell seeding technique high_var->check_seeding check_solubility Check compound solubility high_var->check_solubility avoid_edge Avoid edge effects high_var->avoid_edge check_passage Standardize cell passage number inconsistent_ic50->check_passage check_times Standardize incubation times inconsistent_ic50->check_times check_conc Test broader concentration range no_curve->check_conc check_compound Verify compound activity no_curve->check_compound

References

NVP-BVU972 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NVP-BVU972. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the c-Met kinase, a receptor tyrosine kinase.[1][2][3][4][5] Its primary mechanism of action is to block the phosphorylation of the c-Met receptor, thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1][4] this compound has shown efficacy against wild-type c-Met as well as some drug-resistant mutants.[1][4]

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder or in a concentrated stock solution under specific temperature conditions. The recommended storage conditions from various suppliers are summarized below.

3. How should I prepare a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3][4][5][6] It is soluble in DMSO at concentrations up to 100 mg/mL.[4][6] For consistent results, it is advisable to use fresh, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[5] To aid dissolution, gentle warming and/or sonication may be used.[1]

4. What is the stability of this compound in solution?

Once dissolved in DMSO, this compound stock solutions should be stored at low temperatures to maintain stability. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

5. How do I prepare working solutions for in vitro and in vivo experiments?

For in vitro cell-based assays, the DMSO stock solution can be further diluted to the desired final concentration using cell culture medium.

For in vivo animal experiments, specific formulations are required to ensure solubility and bioavailability. Two common protocols are:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4][7]

  • A mixture of 10% DMSO and 90% (20% SBE-β-CD in saline).[1][4][7]

It is recommended to prepare these working solutions fresh on the day of use.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon storage. The solution may be supersaturated, or the storage temperature may have fluctuated.Gently warm the solution and sonicate until the precipitate redissolves.[1] Consider preparing a slightly lower concentration stock solution for long-term storage. Ensure consistent storage at the recommended temperature.
Compound precipitates when diluting into aqueous buffer or media. This compound has low aqueous solubility. The final concentration of DMSO in the working solution may be too low to maintain solubility.Ensure the final DMSO concentration in your aqueous solution is sufficient to keep the compound dissolved. Perform serial dilutions. For in vivo studies, use the recommended formulations with co-solvents like PEG300 and Tween-80.[1][4][7]
Inconsistent experimental results. Potential degradation of the compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions to minimize freeze-thaw cycles. Always use freshly prepared working solutions.[1] Verify the integrity of the compound if degradation is suspected.
Reduced or no inhibitory activity observed. The specific c-Met mutation in your cell line may be resistant to this compound (e.g., Y1230H, D1228A).[3][8]Confirm the c-Met mutation status of your experimental model. Consider using an alternative c-Met inhibitor with a different binding mode if resistance is suspected.[9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Powder -20°C2 to 3 years[3][4][10]
4°C2 years[3][4]
In Solvent (DMSO) -80°C6 months to 2 years[1][3][4]
-20°C1 month to 1 year[1][3][4]

Table 2: Solubility of this compound

Solvent Concentration Source
DMSO≥ 42 mg/mL[10][11]
60 mg/mL[3]
68 mg/mL[5]
100 mg/mL (requires sonication)[4][6]
In vivo formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL[1][4][7]
In vivo formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 2.5 mg/mL[1][4][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 340.38 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 3.4 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[4][6]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.[1][3][4]

Protocol 2: In Vitro Kinase Assay to Determine IC50

This protocol is adapted from published literature.[5]

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 4 mM MnCl₂, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, and 0.1 mM Na₃VO₄.

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO.

  • Enzyme Incubation: Add the c-Met enzyme and the this compound dilutions to a 1536-well plate and incubate for 20 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate to the wells.

  • Reaction Termination: After 90 minutes, stop the reaction by adding a stop/detection solution containing EDTA and detection reagents (e.g., Eu-labeled anti-phospho-tyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET).

  • Data Acquisition: Measure the signal using a suitable plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.

Visualizations

NVP_BVU972_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response NVP This compound NVP->P1 Inhibits

Caption: this compound inhibits c-Met signaling.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solution prep_stock->prep_working in_vitro In Vitro Assay (e.g., Cell Proliferation) prep_working->in_vitro in_vivo In Vivo Study (Animal Model) prep_working->in_vivo data_acq Data Acquisition in_vitro->data_acq in_vivo->data_acq data_analysis Data Analysis data_acq->data_analysis end End data_analysis->end

References

NVP-BVU972 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the toxicity of NVP-BVU972 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in preclinical studies?

This compound, a selective c-Met inhibitor, has been observed to exhibit low toxicity in short-term in vivo studies.[1] In a subacute toxicity assessment, this compound was found to be well-tolerated.[1] However, it is important to note that long-term or widespread inhibition of c-Met could potentially lead to toxicity, as c-Met is involved in normal tissue repair and cell survival.[1]

Q2: What are the known side effects of c-Met inhibitors in general?

While specific long-term toxicity data for this compound is limited, clinical trials of other c-Met inhibitors have reported side effects such as fatigue, swelling, and organ toxicity.[1]

Q3: Has this compound shown any effects on inflammatory responses?

Yes, this compound has been shown to suppress NF-κB-mediated inflammation.[1] It significantly reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα both in vitro and in vivo.[1]

Q4: What is the primary mechanism of action of this compound related to its anti-inflammatory effects?

This compound inhibits the phosphorylation of IκB kinase (IKK) and the inhibitory protein IκBα. This prevents the release and nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[1]

Troubleshooting Guides

Issue: Unexpectedly high mortality rate in animal models.

Possible Cause 1: LPS-induced endotoxic shock.

  • Troubleshooting Step: Ensure that the observed mortality is not a result of the lipopolysaccharide (LPS) challenge itself, which is used to induce inflammation. This compound has been shown to significantly decrease the mortality rate in mice following an LPS challenge.[1]

  • Recommendation: Include a vehicle-treated LPS-challenged control group to accurately assess the protective effect of this compound.

Possible Cause 2: Off-target effects or vehicle toxicity.

  • Troubleshooting Step: Review the formulation and administration of the vehicle control. Ensure it is non-toxic and administered at the same volume and frequency as the this compound treatment group.

  • Recommendation: Conduct a preliminary study with the vehicle alone to rule out any adverse effects.

Issue: Inconsistent anti-inflammatory effects.

Possible Cause 1: Suboptimal dosage or administration route.

  • Troubleshooting Step: Verify the dosage and administration route based on established protocols. In one study, this compound was administered intraperitoneally.[1]

  • Recommendation: Perform a dose-response study to determine the optimal concentration for your specific animal model and inflammatory stimulus.

Possible Cause 2: Timing of this compound administration relative to the inflammatory stimulus.

  • Troubleshooting Step: The timing of drug administration can be critical. In reported studies, this compound was administered prior to the inflammatory challenge.[1]

  • Recommendation: Establish a clear timeline for treatment and induction of inflammation and maintain consistency across all experimental groups.

Data Presentation

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound on RAW 264.7 Macrophages

ParameterTreatmentOutcome
mRNA Expression 100 µM this compound + 2 µg/mL LPS (12 hours)Marked downregulation of Il1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2
Protein Expression 100 µM this compound + 2 µg/mL LPS (3 hours)Significant reduction in p-IKKα/β, p-IκBα, t-IκBα, p-P65, t-P65, iNOS, COX2

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound in Mice

ParameterOrgan/TissueOutcome
Mortality Rate Whole Animal (LPS challenge)Significantly decreased
Cytokine mRNA Blood, Heart, Spleen, Lung, Kidney, LiverSignificant reduction in Il1β, Il-6, Tnfα

Experimental Protocols

In Vitro Inflammation Assay

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

  • Treatment: Treat the cells with 100 µM this compound in the presence of 2 µg/mL lipopolysaccharide (LPS) from E. coli O55:B5.

  • Incubation: Incubate for 3 hours for protein analysis (Western Blot) or 12 hours for mRNA analysis (RT-qPCR).

  • Analysis:

    • For mRNA analysis, extract total RNA and perform RT-qPCR for Il1β, Il-6, Tnfα, Acod1, Ccl3, Lta, Ltb, Nos2, Ptgs2.

    • For protein analysis, prepare cell lysates and perform Western blotting for p-IKKα/β, p-IκBα, t-IκBα, p-P65, t-P65, iNOS, and COX2.

In Vivo Anti-inflammatory and Toxicity Assessment

  • Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Treatment: Administer this compound via a suitable route (e.g., intraperitoneal injection).

  • Inflammatory Challenge: Induce systemic inflammation by administering LPS.

  • Monitoring:

    • For mortality studies, monitor the survival rate of the mice over a defined period.

    • For cytokine analysis, collect blood and various organs (heart, spleen, lung, kidney, liver) at a specified time point after LPS challenge.

  • Analysis:

    • Quantify the mRNA levels of Il1β, Il-6, and Tnfα in the collected tissues using RT-qPCR.

    • For subacute toxicity, administer this compound daily for a specified duration and monitor for any adverse effects, changes in body weight, and perform histopathological analysis of major organs.

Visualizations

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_toxicity Subacute Toxicity cells RAW 264.7 Macrophages treatment_vitro This compound + LPS cells->treatment_vitro analysis_vitro RT-qPCR (mRNA) Western Blot (Protein) treatment_vitro->analysis_vitro mice Mice treatment_vivo This compound Administration mice->treatment_vivo challenge LPS Challenge treatment_vivo->challenge monitoring Monitor Survival challenge->monitoring collection Collect Tissues challenge->collection analysis_vivo RT-qPCR (Cytokines) collection->analysis_vivo mice_tox Mice treatment_tox Daily this compound mice_tox->treatment_tox monitoring_tox Monitor Adverse Effects Body Weight treatment_tox->monitoring_tox analysis_tox Histopathology monitoring_tox->analysis_tox

Caption: Experimental workflow for this compound toxicity assessment.

References

NVP-BVU972 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and support for solubility issues related to the c-Met inhibitor, NVP-BVU972.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic molecule with good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. However, it is poorly soluble in aqueous solutions, including water and standard buffers.[1][2] This is a common characteristic for many small molecule kinase inhibitors, which are often designed to be lipophilic to bind to the hydrophobic ATP-binding pocket of kinases.[3]

Q2: What is the reported solubility of this compound in common lab solvents?

A2: The solubility of this compound can vary slightly between suppliers and batches. However, published data indicates high solubility in DMSO and Ethanol. It is considered insoluble in water.[1][2] See the data summary table below for specific reported values.

Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. What is happening?

A3: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to fall out of solution.[3] Keeping the final DMSO concentration low (typically <1%) is crucial, but may not be sufficient to prevent precipitation for highly insoluble compounds.[3]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be used to aid dissolution in the initial preparation of stock solutions in organic solvents. However, it is critical to be cautious as excessive heat can degrade the compound. Always refer to the manufacturer's stability data. For aqueous solutions, heating may only provide a temporary increase in solubility, with the compound potentially precipitating out again as it cools to the experimental temperature.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of kinase inhibitors can be highly dependent on pH, especially for compounds that are weakly basic or acidic.[3][4] this compound has a predicted pKa of 4.92, suggesting it is a weak base.[2] At a pH below its pKa, the molecule can become protonated (ionized), which generally increases its interaction with water and enhances solubility.[3] Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[3] Therefore, using a buffer with a slightly acidic pH may improve solubility, but this must be compatible with your experimental system.

Data Presentation: this compound Solubility

The following table summarizes the reported quantitative solubility data for this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO 60 - 100176.3 - 293.8May require sonication or ultrasound to achieve higher concentrations.[1][5][6][7]
≥ 42≥ 123.4[8][9]
≥ 17≥ 49.9[2]
Ethanol 68199.8[1]
≥ 25.15≥ 73.9[2]
Water InsolubleInsoluble[1][2]

Molecular Weight of this compound: 340.38 g/mol [6][8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My this compound powder will not fully dissolve in DMSO to make a high-concentration stock solution.

Possible Cause Solution
Insufficient Solvent Volume Ensure you are using the correct volume of DMSO for your desired concentration based on the solubility data. It is often better to start with a slightly lower concentration and work up if needed.
Compound Aggregation Use mechanical assistance to break up aggregates. Try vortexing for several minutes. If that fails, use a bath or probe sonicator.[3] Several datasheets explicitly mention the need for ultrasound to reach higher concentrations.[6][7]
Low-Quality or Old DMSO DMSO is hygroscopic (absorbs moisture from the air). Water contamination can significantly reduce its solvating power for hydrophobic compounds.[1] Always use fresh, anhydrous, research-grade DMSO from a tightly sealed bottle.
Attempting to Exceed Max Solubility Do not attempt to prepare a stock solution at a concentration higher than the reported solubility limits (see table above).

Problem 2: My compound dissolves in the DMSO stock but precipitates immediately upon dilution into my aqueous assay buffer.

Possible Cause Solution
High Final DMSO Concentration Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% and not exceeding 1%.
Rapid Solvent Polarity Shift Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution method. For example, dilute the DMSO stock into a smaller volume of buffer first, then add this intermediate solution to the final volume.
Buffer pH is Unfavorable The pH of your buffer may be promoting precipitation. If your assay allows, test a buffer with a slightly more acidic pH (e.g., pH 6.0-6.5) to see if it improves solubility.
Low Aqueous Solubility Limit The final concentration of this compound in your assay may be above its aqueous solubility limit, even with low DMSO. Consider using a solubilizing agent or a different formulation strategy.

Problem 3: I need to prepare an in vivo formulation of this compound for animal studies.

Possible Cause Solution
Direct Dilution is Not Feasible This compound's poor aqueous solubility makes simple saline or buffer formulations impossible. A co-solvent or vehicle system is required.
Need for a Stable Suspension/Solution Use a multi-component vehicle system. A commonly recommended formulation for poorly soluble inhibitors involves a stepwise addition of solvents:[7] 1. Dissolve this compound in 10% DMSO . 2. Add 40% PEG300 and mix until clear. 3. Add 5% Tween-80 and mix until clear. 4. Finally, add 45% saline to reach the final volume.
An alternative formulation uses a cyclodextrin to form an inclusion complex that is more water-soluble:[3][7] 1. Dissolve this compound in 10% DMSO . 2. Add 90% saline containing 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin).

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 340.38 g/mol )

  • Anhydrous, research-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you need: Mass = 0.1 mol/L * 0.001 L * 340.38 g/mol = 0.034038 g = 34.04 mg

  • Weigh the compound: Carefully weigh out 34.04 mg of this compound powder and place it into a sterile vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 2-3 minutes.

  • Apply sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear.[6][7] Gentle warming in a 37°C water bath can also be applied if needed.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Purpose: To determine the apparent solubility of this compound in your specific assay buffer over a defined period.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent if using a spectrophotometer)

  • Plate reader (nephelometer for light scattering or UV-Vis spectrophotometer)

  • Multichannel pipette

Methodology:

  • Plate Setup: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate. Prepare several concentrations by serially diluting the stock in DMSO. Include DMSO-only wells as a control.[10]

  • Add Buffer: Rapidly add your assay buffer to each well to achieve the desired final compound concentrations (e.g., 100 µM, 50 µM, 10 µM, etc.). The final DMSO concentration should be consistent across all wells (e.g., 1%).[10]

  • Mix and Incubate: Mix the contents thoroughly, either by pipetting or using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time, typically 1-2 hours.[10]

  • Measure Precipitation:

    • Nephelometry: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the DMSO control indicates the formation of a precipitate.[10]

    • UV Spectrophotometry (Direct UV Assay): After incubation, filter the solution to remove any undissolved particles. Measure the absorbance of the clear filtrate in a UV-transparent plate. Compare the absorbance to a standard curve to determine the concentration of the compound remaining in solution.[10]

  • Data Analysis: The highest concentration that does not show significant light scattering or that remains in solution after filtration is considered the kinetic solubility under those conditions.

Visualizations

Signaling Pathway

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates P1 GRB2/SOS cMet->P1 P4 PI3K cMet->P4 P6 STAT3 cMet->P6 NVP_BVU972 This compound NVP_BVU972->cMet Inhibits (IC50 = 14 nM) P2 RAS/RAF/MEK P1->P2 P3 ERK P2->P3 Proliferation Cell Proliferation, Survival, Motility P3->Proliferation P5 AKT P4->P5 P5->Proliferation P6->Proliferation

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Experimental Workflow

G Start Start: This compound Powder Weigh 1. Weigh Compound Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve Stock High-Concentration DMSO Stock Dissolve->Stock Dilute 4. Dilute into Aqueous Buffer Stock->Dilute Check 5. Check for Precipitation Dilute->Check Success Clear Solution: Ready for Assay Check->Success No Fail Precipitate Forms: Troubleshoot Check->Fail Yes

Caption: Workflow for preparing and diluting this compound.

References

Technical Support Center: NVP-BVU972 Target Engagement Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the target engagement of NVP-BVU972, a selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: The primary target of this compound is the receptor tyrosine kinase c-Met. It acts as a selective inhibitor, and its mechanism of action involves binding to the c-Met kinase domain and preventing its autophosphorylation, which is a critical step in its activation.

Q2: What are the main methods to confirm that this compound is engaging with c-Met in my cellular model?

A2: The primary methods to validate this compound target engagement include:

  • Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) can be used to demonstrate the direct binding of this compound to c-Met in intact cells.

  • Target Phosphorylation Inhibition: Western blotting to measure the levels of phosphorylated c-Met (p-c-Met) is a common method to show functional inhibition of the target.

  • Downstream Signaling Pathway Analysis: Assessing the phosphorylation status of key downstream effector proteins such as AKT and ERK can confirm the impact of c-Met inhibition on cellular signaling.

  • Functional Cellular Assays: Measuring the effect of this compound on cell proliferation and viability in c-Met dependent cell lines provides evidence of its biological activity.

Q3: How can I be sure that the observed effects are specific to c-Met inhibition?

A3: To ensure specificity, it is recommended to use multiple, orthogonal methods. For example, combining a direct binding assay like CETSA with a functional assay like a p-c-Met Western blot provides strong evidence. Additionally, using cell lines with varying levels of c-Met expression or dependence can help establish specificity.

Troubleshooting Guides

Western Blot for c-Met Phosphorylation

Problem: I am not observing a decrease in p-c-Met levels after this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Low Endogenous c-Met Activity Ensure your cell line has detectable basal levels of p-c-Met. If not, you may need to stimulate the cells with the c-Met ligand, Hepatocyte Growth Factor (HGF), to induce phosphorylation before treatment with this compound.[1]
Presence of Resistance Mutations Sequence the c-Met kinase domain in your cell line to check for known resistance mutations, such as Y1230H or D1228A, which can abrogate this compound binding.[2]
Issues with Sample Preparation Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of c-Met during sample preparation. Keep samples on ice at all times.[3]
Antibody Issues Verify the specificity and optimal dilution of your primary antibody for p-c-Met. Include a positive control (e.g., lysate from HGF-stimulated cells) and a negative control (e.g., lysate from cells treated with a phosphatase).[4]
Blocking Buffer Choice Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[5][6]
Cellular Thermal Shift Assay (CETSA)

Problem: I am not observing a thermal shift for c-Met with this compound treatment.

Potential Cause Troubleshooting Step
Incorrect Temperature Range Optimize the temperature gradient used for heating the cells. The optimal temperature range should bracket the melting temperature (Tm) of c-Met in your cellular context.
Insufficient Drug Concentration Ensure that the concentration of this compound is sufficient to achieve significant target occupancy. An isothermal dose-response CETSA can be performed to determine the optimal concentration.
Low Protein Abundance If the endogenous levels of c-Met are too low for detection by Western blot, consider overexpressing a tagged version of c-Met. However, be aware that this may alter the protein's properties.[7]
Cell Lysis and Fractionation Issues Ensure complete cell lysis and efficient separation of the soluble and aggregated protein fractions. Incomplete separation can obscure a thermal shift.
Antibody Quality Use a high-quality antibody that specifically recognizes the soluble, native form of c-Met.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Cell Line Description Assay Type IC50 (nM)
BaF3 TPR-MET (WT)Murine pro-B cells expressing wild-type TPR-MET fusionProliferation77
BaF3 TPR-MET (Y1230H)Murine pro-B cells expressing Y1230H mutant TPR-METProliferation>129
BaF3 TPR-MET (D1228A)Murine pro-B cells expressing D1228A mutant TPR-METProliferation>129
GTL-16Human gastric carcinoma with MET amplificationProliferation66
MKN-45Human gastric adenocarcinoma with MET amplificationProliferation32
EBC-1Human lung squamous cell carcinoma with MET amplificationProliferation82

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Met Phosphorylation
  • Cell Culture and Treatment: Plate cells and allow them to adhere. The following day, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours). If required, stimulate cells with HGF (e.g., 50 ng/mL) for 15-30 minutes prior to lysis.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-c-Met signal to the total c-Met signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells in suspension or adherent cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler. Cool the tubes at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for Western blotting as described in Protocol 1.

  • Western Blot Analysis: Perform Western blotting using an antibody against total c-Met.

  • Data Analysis: Plot the amount of soluble c-Met as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met p-c-Met p-c-Met c-Met->p-c-Met Autophosphorylation HGF HGF HGF->c-Met Binds This compound This compound This compound->p-c-Met Inhibits PI3K PI3K p-c-Met->PI3K RAS RAS p-c-Met->RAS STAT3 STAT3 p-c-Met->STAT3 AKT AKT PI3K->AKT Activates p-AKT p-AKT AKT->p-AKT Gene_Expression Gene Expression (Proliferation, Survival, Motility) p-AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK p-ERK->Gene_Expression p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->Gene_Expression

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_protocol Western Blot for p-c-Met Protocol A Cell Treatment with This compound B Cell Lysis (with Phosphatase Inhibitors) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-c-Met, anti-c-Met) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis (p-c-Met / total c-Met) I->J

Caption: Experimental workflow for Western blot analysis of c-Met phosphorylation.

CETSA_Workflow cluster_protocol Cellular Thermal Shift Assay (CETSA) Workflow A Cell Treatment with This compound B Heating at Temperature Gradient A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to Separate Soluble Fraction C->D E Western Blot for Total c-Met D->E F Data Analysis (Melting Curve Shift) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

NVP-BVU972 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of NVP-BVU972, a potent and selective c-Met inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4][5] This inhibition ultimately leads to a reduction in cell proliferation, survival, and migration in c-Met dependent cancer cells.[1][2]

Q2: I am seeing inconsistent results between different experiments using this compound. Could this be due to lot-to-lot variability?

A2: While direct reports on this compound lot-to-lot variability are not prevalent in the literature, it is a potential concern for any small molecule inhibitor.[6] Variability in purity, isomeric composition, or the presence of trace impurities between different manufacturing batches can lead to discrepancies in experimental outcomes. To mitigate this, it is crucial to perform a quality control check on each new lot of the compound. This may include verifying its activity through a standard cell-based assay and comparing the results with previous lots.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2][7] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[7][8] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the known resistance mechanisms to this compound?

A4: Resistance to this compound can arise from mutations in the c-Met kinase domain.[4] Specifically, mutations at amino acid positions Y1230 and D1228 have been shown to confer resistance by disrupting the binding of this compound to the kinase.[2][3][4][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
  • Possible Cause 1: Lot-to-lot variability.

    • Solution: Perform a quality control experiment on the new lot. Run a parallel experiment with a previous, validated lot of this compound. A significant deviation in the IC50 value may indicate an issue with the new lot.

  • Possible Cause 2: Compound solubility and stability.

    • Solution: Ensure complete dissolution of this compound in the solvent. Gentle warming or sonication can aid dissolution.[1][8] Prepare fresh dilutions from the stock solution for each experiment, as the compound may degrade in aqueous media over time.

  • Possible Cause 3: Cell line integrity and passage number.

    • Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Cell lines can exhibit phenotypic drift over time, which may alter their sensitivity to inhibitors.

Issue 2: Lack of inhibition of c-Met phosphorylation in Western Blot analysis.
  • Possible Cause 1: Insufficient inhibitor concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for inhibiting c-Met phosphorylation in your specific cell line.

  • Possible Cause 2: Low basal c-Met activity.

    • Solution: If using a cell line with low endogenous c-Met activity, stimulate the cells with its ligand, Hepatocyte Growth Factor (HGF), to induce c-Met phosphorylation before treating with this compound.[2][3]

  • Possible Cause 3: Antibody quality.

    • Solution: Ensure that the primary antibodies for both total c-Met and phosphorylated c-Met are validated and used at the recommended dilution. Run appropriate positive and negative controls.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer Typec-Met StatusIC50 (nM)Reference
GTL-16Gastric CarcinomaAmplified66[1][2][3]
MKN-45Gastric CarcinomaAmplified82[1][2][3]
EBC-1Lung CancerAmplified32[1][2][3]
A549 (HGF-stimulated)Lung CarcinomaWild-type22[2][3]
BaF3 TPR-METPro-BFusion104[1]

Table 2: Inhibitory Activity of this compound against c-Met Mutations

MET MutationIC50 (nM) in BaF3 cellsReference
Wild-type77[7]
M1211L1.2[7][8]
M1250T3.6[7][8]
F1200I14.1[7][8]
V1155L14.6[7][8]
L1195V31.5[7][8]
D1228A>129[7][8]
Y1230H>129[7][8]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using Resazurin
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for c-Met Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. If necessary, stimulate with HGF prior to inhibitor treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met signal.

Visualizations

cMet_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 NVP_BVU972 This compound NVP_BVU972->cMet Inhibits Phosphorylation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

Caption: this compound inhibits the HGF-induced c-Met signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagents Verify Reagent Preparation (e.g., this compound dissolution) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Mycoplasma) Start->Check_Cells Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Lot_QC Perform Quality Control on New this compound Lot Check_Reagents->Lot_QC Check_Cells->Lot_QC Check_Protocol->Lot_QC Compare_Lots Run Parallel Experiment with Previous Validated Lot Lot_QC->Compare_Lots Consistent Results Consistent with Previous Lot? Compare_Lots->Consistent Problem_Identified Issue Likely with Reagents, Cells, or Protocol Consistent->Problem_Identified Yes Lot_Issue New Lot is the Source of Variability Consistent->Lot_Issue No Contact_Supplier Contact Supplier for Replacement/Support Lot_Issue->Contact_Supplier QC_Workflow Start Receive New Lot of This compound Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Cell_Assay Perform Cell Proliferation Assay (e.g., GTL-16 cells) Prepare_Stock->Cell_Assay Western_Blot Perform Western Blot for p-Met Inhibition Prepare_Stock->Western_Blot Compare_IC50 Compare IC50 with Previous Lot/Published Data Cell_Assay->Compare_IC50 Compare_pMet Compare p-Met Inhibition with Previous Lot Western_Blot->Compare_pMet Lot_Pass New Lot Passes QC Compare_IC50->Lot_Pass Consistent Lot_Fail New Lot Fails QC Compare_IC50->Lot_Fail Inconsistent Compare_pMet->Lot_Pass Consistent Compare_pMet->Lot_Fail Inconsistent Contact_Supplier Contact Supplier Lot_Fail->Contact_Supplier

References

NVP-BVU972 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo delivery of NVP-BVU972. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A common vehicle for poorly water-soluble compounds like this compound is a co-solvent system. A widely cited formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another suggested vehicle is 10% DMSO and 90% (20% SBE-β-CD in saline).[1] It is crucial to prepare the formulation by adding each component sequentially and ensuring complete dissolution at each step.

Q2: What is the solubility of this compound?

This compound is soluble in DMSO, with reported solubilities of 60 mg/mL, 68 mg/mL, and 100 mg/mL.[2][3][4] It is considered insoluble in water.[4] For in vivo preparations, a clear solution should be achieved in the final vehicle formulation at the desired concentration.[1]

Q3: Are there any known off-target effects of this compound?

This compound is a highly selective inhibitor of the c-Met kinase.[5] However, as with many kinase inhibitors, off-target effects can occur. The most documented concern with this compound is the development of acquired resistance through mutations in the MET kinase domain, particularly at the Y1230 residue.[6][7] This is a mechanism-based resistance rather than a direct off-target effect on another kinase. General off-target effects of kinase inhibitors can also be mediated by retroactivity within signaling pathways.[8]

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In a solvent like DMSO, it should be stored at -80°C for up to 6 months.[2]

Q5: Is there any available pharmacokinetic or in vivo toxicology data for this compound?

As of late 2025, specific pharmacokinetic (e.g., half-life, Cmax, bioavailability) and in vivo toxicology data for this compound are not publicly available. Researchers should perform initial pilot studies in their chosen animal model to determine the pharmacokinetic profile and assess tolerability.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the formulation vehicle.
  • Question: My this compound is precipitating out of the vehicle during preparation. What should I do?

  • Answer:

    • Ensure Proper Mixing Order: The order of solvent addition is critical. Always dissolve the this compound completely in DMSO first before adding the other components of the vehicle.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[3]

    • Fresh DMSO: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

    • Warm the Vehicle: Gently warming the vehicle (to no more than 37°C) can help in solubilizing the compound. However, be cautious about the stability of this compound at higher temperatures.

    • Lower the Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your formulation.

Issue 2: Adverse effects or toxicity observed in the animal model.
  • Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, weight loss) after administration of this compound. How can I troubleshoot this?

  • Answer:

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments. The vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause adverse effects.

    • Reduce Vehicle Component Concentrations: High concentrations of DMSO (32% and 64%) and Tween-80 (32%) have been shown to decrease locomotor activity in mice. Consider reducing the percentage of these components in your vehicle if possible.

    • Dose Reduction: The observed toxicity may be dose-dependent. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Route of Administration: The route of administration can influence toxicity. If using intravenous (IV) injection, ensure a slow injection rate to minimize the risk of precipitation in the bloodstream. For oral administration, ensure the formulation is a homogenous suspension.[4]

Issue 3: Lack of efficacy in the in vivo model.
  • Question: I am not observing the expected anti-tumor effect of this compound in my xenograft model. What could be the reason?

  • Answer:

    • Confirm Target Engagement: If possible, collect tumor samples at various time points after dosing to assess the phosphorylation status of c-Met to confirm that the drug is reaching its target and inhibiting its activity.

    • Pharmacokinetics: The lack of efficacy could be due to rapid clearance or poor bioavailability of the compound. Since specific pharmacokinetic data is not available, consider conducting a pilot pharmacokinetic study to determine the drug exposure in your model.

    • Dosing Schedule: Based on the pharmacokinetic profile, you may need to adjust the dosing frequency or dose level to maintain a therapeutic concentration of the drug in the plasma and tumor tissue.

    • Tumor Model Resistance: Your tumor model may have intrinsic resistance to c-Met inhibition or may have developed resistance during the study. The Y1230H mutation in MET is a known mechanism of resistance to this compound.[6]

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Cell LineIC50 ValueReference
MET Kinase14 nM[2][4][5]
GTL-16 (gastric cancer)66 nM[5]
MKN-45 (gastric cancer)32 nM[5]
EBC-1 (lung cancer)82 nM[5]
A549 (HGF-stimulated)22 nM[5]

Table 2: Recommended In Vivo Formulation

ComponentPercentageRole
DMSO10%Primary Solvent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline (0.9% NaCl)45%Diluent

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve a concentrated stock solution (e.g., 10x the final concentration).

  • Vortex and sonicate the mixture until the this compound is completely dissolved and the solution is clear.

  • In a separate sterile tube, prepare the co-solvent mixture by adding PEG300, followed by Tween-80. Mix thoroughly.

  • Slowly add the this compound/DMSO stock solution to the co-solvent mixture while vortexing.

  • Finally, add the saline to the mixture dropwise while continuously vortexing to reach the final desired concentration and volume.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Use the formulation immediately or store it at 4°C for a short period (stability in this formulation should be determined by the user). Warm to room temperature before administration.

Mandatory Visualization

G cluster_0 HGF/c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P P c-Met Receptor->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation, Survival, Invasion Proliferation, Survival, Invasion Downstream Signaling->Proliferation, Survival, Invasion This compound This compound This compound->P Inhibits

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

G Start Start Weigh this compound Weigh this compound Start->Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Add this compound/DMSO to Vehicle Add this compound/DMSO to Vehicle Dissolve in DMSO->Add this compound/DMSO to Vehicle Prepare Vehicle Mix (PEG300 + Tween-80) Prepare Vehicle Mix (PEG300 + Tween-80) Prepare Vehicle Mix (PEG300 + Tween-80)->Add this compound/DMSO to Vehicle Add Saline Add Saline Add this compound/DMSO to Vehicle->Add Saline Check for Precipitation Check for Precipitation Add Saline->Check for Precipitation Administer to Animal Administer to Animal Check for Precipitation->Administer to Animal Clear Solution Troubleshoot Troubleshoot Check for Precipitation->Troubleshoot Precipitate

Caption: Experimental workflow for preparing this compound for in vivo delivery.

G Adverse Event Observed Adverse Event Observed Is there a vehicle control group? Is there a vehicle control group? Adverse Event Observed->Is there a vehicle control group? Is the vehicle control group also affected? Is the vehicle control group also affected? Is there a vehicle control group?->Is the vehicle control group also affected? Yes Implement Vehicle Control Implement Vehicle Control Is there a vehicle control group?->Implement Vehicle Control No Vehicle Toxicity Likely Vehicle Toxicity Likely Is the vehicle control group also affected?->Vehicle Toxicity Likely Yes Compound Toxicity Likely Compound Toxicity Likely Is the vehicle control group also affected?->Compound Toxicity Likely No Reduce Vehicle Component Concentration Reduce Vehicle Component Concentration Vehicle Toxicity Likely->Reduce Vehicle Component Concentration Perform Dose-Response Study (MTD) Perform Dose-Response Study (MTD) Compound Toxicity Likely->Perform Dose-Response Study (MTD)

Caption: Logical workflow for troubleshooting in vivo toxicity.

References

NVP-BVU972 Technical Support Center: Cell Viability Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using NVP-BVU972 in cell viability assays. Find troubleshooting tips for common issues and answers to frequently asked questions to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 14 nM.[1][2][3] It functions by blocking the phosphorylation of the c-Met kinase, which is crucial for its activation.[1][4] Dysregulation of the c-Met signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[5] this compound has demonstrated anti-proliferative activity in cancer cell lines with MET amplification and in those with certain drug-resistant mutations.[1][2]

Q2: Which cell viability assays are recommended for use with this compound?

Commonly used cell viability assays such as MTT, XTT, and CellTiter-Glo® can be employed to assess the impact of this compound. However, it is crucial to be aware of the potential for interference from small molecule inhibitors with certain assay types.[6] Tetrazolium reduction-based assays (MTT, XTT) measure metabolic activity, while the CellTiter-Glo® assay quantifies ATP levels as an indicator of metabolically active cells.[7][8] It is often advisable to confirm findings using a secondary assay that relies on a different principle, such as a cytotoxicity assay measuring membrane integrity.[9]

Q3: What are the expected effects of this compound on cell viability?

This compound is expected to decrease the viability of cancer cells that are dependent on c-Met signaling. This effect is typically dose-dependent. The IC50 values can vary significantly depending on the cell line and the presence of specific MET mutations.[2][3] For example, this compound potently inhibits the growth of MET gene-amplified cell lines such as GTL-16, MKN-45, and EBC-1.[2][3] However, mutations in the c-Met kinase domain, such as Y1230 and D1228 substitutions, can lead to resistance.[2][3][10][11]

Q4: How should I prepare and store this compound?

This compound is typically dissolved in DMSO to create a stock solution.[12] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] When preparing working solutions, dilute the stock in the appropriate cell culture medium. To improve solubility, ultrasonic treatment may be necessary.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Effect on Cell Viability Compound Inactivity: The compound may have degraded due to improper storage.Verify the activity of this compound on a sensitive, well-characterized cell line. Ensure proper storage conditions as per the manufacturer's instructions.[13]
Incorrect Concentration: The concentration range used may not be appropriate for the specific cell line.Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration. Refer to published IC50 values for similar cell types as a starting point.[13]
Cell Line Insensitivity: The chosen cell line may not be dependent on the c-Met signaling pathway for survival.Confirm the expression and activation of c-Met in your cell line using techniques like Western blotting. Consider using a different cell line known to be sensitive to c-Met inhibition.[13]
Assay Interference: The compound may be directly interfering with the assay chemistry.Use an alternative cell viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity). Run appropriate controls, including the compound in cell-free media, to check for direct effects on the assay reagents.[6][14]
High Background Signal in Assay Compound Interference: this compound may be reducing the tetrazolium dye (in MTT/XTT assays) or stabilizing luciferase (in ATP-based assays) non-enzymatically.Include a "compound only" control (this compound in media without cells) to measure any direct effect of the compound on the assay reagents. Subtract this background from all experimental readings.
Contamination: Microbial contamination can lead to high metabolic activity and false-positive signals.Regularly check cell cultures for contamination. Use aseptic techniques during all experimental procedures.
Phenol Red Interference: Phenol red in the culture medium can interfere with colorimetric assays.Use phenol red-free medium for the duration of the assay. If this is not possible, ensure that the background control wells contain the same medium.
Variability Between Replicate Wells Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of replicates.
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered cell growth and compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
Incomplete Solubilization of Formazan Crystals (MTT Assay): Incomplete dissolution of the formazan crystals will result in lower absorbance readings.Ensure complete solubilization by vigorous pipetting or shaking the plate on an orbital shaker for at least 15 minutes before reading.[15]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound in various contexts.

Table 1: this compound IC50 Values in Biochemical and Cellular Assays

Target/Cell LineAssay TypeIC50 (nM)Reference
c-Met KinaseBiochemical Assay14[1][2][3]
RON KinaseBiochemical Assay>1000[2][3]
GTL-16 (MET amplified)Cell Growth66[2][3]
MKN-45 (MET amplified)Cell Growth82[2][3]
EBC-1 (MET amplified)Cell Growth32[2][3]
A549 (HGF-stimulated)MET Phosphorylation22[2][3]
BaF3 (TPR-MET WT)Cell Proliferation77[12][16]

Table 2: this compound Antiproliferative Activity in BaF3 Cells with MET Mutations

MET MutationIC50 (nM)Reference
M1211L1.2[12][16]
M1250T3.6[12][16]
F1200I14.1[12][16]
V1155L14.6[12][16]
L1195V31.5[12][16]
D1228A>129[12][16]
Y1230H>129[12][16]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted from standard MTT assay procedures.[8][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][15] Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions.[7][19][20]

  • Cell Seeding and Treatment: Follow the same steps for cell seeding and compound treatment as in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® reagent and allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[19][20] Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Visualizations

G cluster_0 This compound Inhibition of c-Met Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates P Phosphorylation cMet->P NVP This compound NVP->cMet Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation G cluster_1 Cell Viability Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound (Dose-response) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT or CellTiter-Glo) Incubate->Assay Read Read Plate (Absorbance/Luminescence) Assay->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze End End Analyze->End

References

Preventing NVP-BVU972 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of NVP-BVU972 to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions for both the powdered form and stock solutions are summarized below.

Q2: How should I dissolve this compound for my experiments?

A2: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used. For in vivo studies, a combination of solvents is often required. It is important to use fresh, high-quality solvents to avoid degradation.

Q3: I'm observing precipitation in my this compound solution. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[1] It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors. Ensure that your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. It is best to aliquot stock solutions to prevent loss of potency.[2] Also, verify the concentration and purity of your this compound. For cell-based assays, ensure consistent cell seeding densities and incubation times.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationSource
Powder-20°C3 years[3]
4°C2 years[3]
In Solvent-80°C2 years[1][3]
-20°C1 year[1][3]
Table 2: Solubility of this compound
SolventConcentrationNotesSource
DMSO100 mg/mL (293.79 mM)Ultrasonic assistance may be needed.[3][4]
DMSO68 mg/mL (199.77 mM)Use fresh DMSO as moisture can reduce solubility.[5]
Ethanol67 mg/mL[2]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Reconstitution: To prepare a 10 mM stock solution, add 2.938 mL of fresh DMSO to 10 mg of this compound powder.

  • Dissolution: If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[3][4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][3]

Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments

This protocol yields a clear solution of ≥ 2.5 mg/mL.[1][4] It is recommended to prepare this solution fresh on the day of use.[1]

  • Solvent Preparation: Prepare the following solvent mixture:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Initial Dissolution: First, dissolve the required amount of this compound in 10% DMSO.

  • Stepwise Addition: Add each of the other solvents one by one to the DMSO solution, mixing thoroughly after each addition.

  • Final Solution: The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation reconstitute Reconstitute this compound in appropriate solvent dissolve Ensure complete dissolution (sonication if needed) reconstitute->dissolve store Aliquot and store stock solution dissolve->store prepare_working Prepare fresh working solution store->prepare_working treat_cells Treat cells/animals prepare_working->treat_cells incubate Incubate for specified duration treat_cells->incubate analyze Analyze results incubate->analyze

Caption: A general workflow for experiments involving this compound.

troubleshooting_guide Troubleshooting Guide start Problem Encountered precipitation Precipitation in solution? start->precipitation inconsistent_results Inconsistent results? start->inconsistent_results solution_precip Action: Gently heat and/or sonicate. Prepare fresh solutions for in vivo use. precipitation->solution_precip Yes check_storage Action: Check storage conditions. Avoid multiple freeze-thaw cycles. inconsistent_results->check_storage Yes verify_protocol Action: Verify experimental protocol. (e.g., cell density, incubation time) inconsistent_results->verify_protocol Yes

Caption: A logical guide for troubleshooting common issues with this compound.

signaling_pathway This compound Mechanism of Action HGF HGF MET c-Met Receptor HGF->MET binds & activates P_MET Phosphorylated c-Met MET->P_MET autophosphorylation NVP_BVU972 This compound NVP_BVU972->MET inhibits Downstream Downstream Signaling (e.g., proliferation, survival) P_MET->Downstream

Caption: The inhibitory effect of this compound on the c-Met signaling pathway.

References

NVP-BVU972 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NVP-BVU972, a selective and potent inhibitor of the c-Met receptor tyrosine kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective and potent inhibitor of the c-Met kinase, with an IC50 of 14 nM.[1][2][3] It functions by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and downstream signaling.[1][4] This compound has demonstrated anti-proliferative activity in cancer cells with MET amplification or certain activating mutations.[1][2][3][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO.[2][5] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or the stock solution in DMSO at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]

Q3: What are the known resistance mutations for this compound?

A3: In vitro studies have identified several mutations in the MET kinase domain that can confer resistance to this compound. The most frequently observed mutations are substitutions at tyrosine 1230 (Y1230H) and aspartate 1228 (D1228A).[1][3][4][6][7] These mutations can dramatically increase the IC50 values for this compound.[1][3][4] The Y1230 residue is crucial for the binding of this compound to the MET kinase.[4][6][7][8] Other mutations that can interfere with the potency of this compound include F1200I and L1195V.[2][3]

Q4: Is this compound selective for c-Met?

A4: Yes, this compound is highly selective for c-Met. In a panel of 62 other kinases, it displayed IC50 values greater than 1 µM, and for 56 of these, the IC50 was greater than 10 µM, including the closely related kinase RON.[2][3][4]

Q5: Beyond cancer, are there other potential therapeutic applications for this compound?

A5: Recent research suggests that this compound may have dual antiviral and anti-inflammatory properties.[9] It has been shown to suppress NF-κB-mediated inflammation and induce an antiviral state against a range of DNA and RNA viruses in preclinical models.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibition of c-Met phosphorylation 1. Compound degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal concentration: The concentration of this compound is too low. 3. Cell line resistance: The cell line may harbor MET mutations (e.g., Y1230H, D1228A) that confer resistance.[1][3][4] 4. Incorrect experimental conditions: Incubation time may be too short.1. Use a fresh aliquot of this compound stock solution. Ensure proper storage at -80°C. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations for inhibiting MET phosphorylation are typically in the low nanomolar range (e.g., 7.3 nM in GTL-16 cells, 22 nM in A549 cells).[2][3] 3. Sequence the MET kinase domain of your cell line to check for resistance mutations.[7] Consider using a different MET inhibitor with an alternative binding mode if resistance mutations are present.[7] 4. Ensure a sufficient incubation time. A 2-hour incubation has been shown to be effective in reducing TPR-MET phosphorylation.[1][10]
High variability in cell proliferation assay results 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete compound dissolution: this compound not fully dissolved in the media. 3. Edge effects in the plate: Evaporation from the outer wells of the plate.1. Ensure a single-cell suspension and use a calibrated multichannel pipette for cell seeding. 2. After adding this compound to the media, gently mix by pipetting or brief vortexing to ensure homogeneity. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to minimize evaporation.
Unexpected off-target effects 1. High compound concentration: Using concentrations significantly above the IC50 for c-Met may lead to inhibition of other kinases or cellular processes.[11][12][13] 2. Cellular context: The specific cellular background and signaling network can influence the response to the inhibitor.1. Use the lowest effective concentration of this compound that inhibits c-Met signaling. 2. Characterize the effects of this compound in your specific cell model carefully. Consider using knockout or knockdown of c-Met as a control to confirm that the observed effects are on-target.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell Line Assay Type IC50 (nM)
c-Met KinaseBiochemical Assay14[1][2][3]
RON KinaseBiochemical Assay>1000[2][3]
GTL-16 (MET amplified)MET Phosphorylation7.3[2][3]
A549 (HGF-stimulated)MET Phosphorylation22[2][3]
GTL-16 (MET amplified)Cell Proliferation66[2][3]
MKN-45 (MET amplified)Cell Proliferation32[14]
EBC-1 (MET amplified)Cell Proliferation82[2][3]
BaF3 TPR-MET (Wild-Type)Cell Proliferation77[1][15]

Table 2: this compound Activity Against MET Kinase Domain Mutations in BaF3 Cells

MET Mutation Cell Proliferation IC50 (nM)
M1211L1.2[1][15]
M1250T3.6[1][15]
F1200I14.1[1][15]
V1155L14.6[1][15]
L1195V31.5[1][15]
D1228A>129[1][15]
Y1230H>129[1][15]

Experimental Protocols

Cell-Based c-Met Phosphorylation Assay

Objective: To determine the effect of this compound on c-Met phosphorylation in a cell-based assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., GTL-16 or A549) in appropriate growth media and allow them to adhere overnight.

  • Serum Starvation (for HGF stimulation): For cell lines requiring ligand stimulation (e.g., A549), replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add the compound to the cells and incubate for a specified time (e.g., 2 hours).[1][16][10] Include a DMSO vehicle control.

  • HGF Stimulation (if applicable): For ligand-stimulated assays, add Hepatocyte Growth Factor (HGF) to the wells at a final concentration of 50-100 ng/mL and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells (e.g., GTL-16, MKN-45, or BaF3 TPR-MET) in a 96-well plate at a predetermined optimal density.[3]

  • Compound Addition: The following day, add serial dilutions of this compound to the wells in triplicate.[3] Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[1][3][16][10]

  • Viability Assessment: Measure cell viability using a suitable assay, such as Resazurin, MTS, or CellTiter-Glo.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Determine the IC50 value by fitting the data to a four-parameter logistical curve.[3]

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Angiogenesis Angiogenesis cMet->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration STAT3->Migration NVP_BVU972 This compound NVP_BVU972->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Data Acquisition and Analysis start Seed Cells in 96-well Plate treatment Add Serial Dilutions of This compound start->treatment incubation Incubate for 72 hours treatment->incubation viability Measure Cell Viability (e.g., Resazurin Assay) incubation->viability data Calculate % Viability vs. DMSO Control viability->data ic50 Determine IC50 using Dose-Response Curve data->ic50

Caption: A typical experimental workflow for a cell proliferation assay with this compound.

logical_relationship cluster_resistance Resistance Mechanisms cluster_outcome Experimental Outcome wt_met Wild-Type MET sensitive Sensitive to this compound (Low IC50) wt_met->sensitive Leads to mut_met Mutant MET (e.g., Y1230H, D1228A) resistant Resistant to this compound (High IC50) mut_met->resistant Leads to nvp This compound Treatment nvp->wt_met nvp->mut_met

References

Validation & Comparative

NVP-BVU972: A Comparative Guide to a Potent and Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the c-Met inhibitor NVP-BVU972 with other notable inhibitors of the same target. The information is compiled from preclinical data to assist researchers in evaluating its potential for further investigation.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the pathogenesis and progression of numerous cancers, making it a key target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target the ATP-binding site of the c-Met kinase domain, each with distinct biochemical and cellular profiles. This guide focuses on this compound, a potent and selective c-Met inhibitor, and compares its performance against other well-characterized c-Met inhibitors.

Biochemical Potency and Selectivity

This compound demonstrates high potency against the c-Met kinase in biochemical assays. A key study by Tiedt et al. (2011) reported a half-maximal inhibitory concentration (IC50) of 14 nM for this compound against c-Met[1]. The selectivity of a kinase inhibitor is a critical parameter to minimize off-target effects. This compound has been shown to be highly selective for c-Met over a panel of other kinases, including the closely related RON kinase, where the IC50 was greater than 1000 nM[1].

Inhibitorc-Met IC50 (nM)Selectivity NotesReference
This compound 14 >70-fold selective over a large panel of kinases, including >1000 nM for RON.[1]
Crizotinib8Also a potent ALK and ROS1 inhibitor.
Capmatinib0.13Highly selective for c-Met.
Tepotinib2Potent and selective c-Met inhibitor.
AMG 4581.2 (Ki)Highly selective for c-Met.

Cellular Activity

The cellular activity of this compound has been evaluated in various cancer cell lines, demonstrating its ability to inhibit c-Met phosphorylation and downstream signaling, leading to anti-proliferative effects.

Inhibition of c-Met Phosphorylation

This compound effectively suppresses both constitutive and HGF-stimulated c-Met phosphorylation in cancer cells.

Cell LineConditionThis compound IC50 (nM)Reference
GTL-16Constitutive c-Met phosphorylation7.3[1]
A549HGF-stimulated c-Met phosphorylation22[1]
Anti-proliferative Activity

The inhibition of c-Met signaling by this compound translates to potent anti-proliferative activity in c-Met-dependent cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)Reference
GTL-16Gastric Carcinoma66[1]
MKN-45Gastric Carcinoma82[1]
EBC-1Lung Cancer32[1]
BaF3 (TPR-MET)Pro-B cell line104

Resistance Profile

Acquired resistance to kinase inhibitors is a significant clinical challenge. Studies have investigated the mutation profile that confers resistance to this compound. Notably, mutations in the tyrosine residue at position 1230 (Y1230) of the c-Met kinase domain are a dominant mechanism of resistance to this compound[1]. This is in contrast to other inhibitors like AMG 458, which shows a different resistance profile[2].

c-Met MutantThis compound IC50 (nM)AMG 458 IC50 (nM)ImplicationReference
Wild-Type77 (in BaF3 TPR-MET)-Baseline sensitivity[2]
Y1230H>1271.6Resistance to this compound, sensitivity to AMG 458[2]
D1228A>129-Resistance to this compound

This differential resistance profile suggests that inhibitors with distinct binding modes may be effective in overcoming resistance to this compound.

In Vivo Efficacy

While specific in vivo efficacy data for this compound from publicly available literature is limited, preclinical studies with other c-Met inhibitors in xenograft models have demonstrated tumor growth inhibition. For a comprehensive evaluation, this compound would require similar in vivo testing to determine its therapeutic potential. A general protocol for assessing in vivo efficacy is provided in the experimental methodologies section.

Signaling Pathway

This compound inhibits the phosphorylation of c-Met, thereby blocking the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

cMet_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF c-Met c-Met HGF->c-Met Binds and Activates GRB2 GRB2 c-Met->GRB2 Phosphorylates GAB1 GAB1 c-Met->GAB1 Phosphorylates PI3K PI3K c-Met->PI3K STAT3 STAT3 c-Met->STAT3 This compound This compound This compound->c-Met Inhibits (ATP-competitive) RAS RAS GRB2->RAS GAB1->PI3K AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Invasion Invasion STAT3->Invasion Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize c-Met inhibitors.

Biochemical Kinase Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Detection cluster_2 Data Acquisition A 1. Dispense this compound (or other inhibitor) into assay plate. B 2. Add c-Met enzyme and biotinylated substrate peptide. A->B C 3. Add ATP to initiate the kinase reaction. B->C D 4. Incubate at room temperature. C->D E 5. Add stop solution containing EDTA. D->E F 6. Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. E->F G 7. Incubate to allow for antibody and streptavidin binding. F->G H 8. Read plate on a TR-FRET compatible reader. G->H I 9. Calculate IC50 values from dose-response curves. H->I

Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based c-Met kinase assay.

Methodology:

  • Reagents: Recombinant human c-Met kinase domain, biotinylated poly(Glu, Tyr) substrate, ATP, this compound (or other test compounds), TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).

  • Procedure:

    • Dispense serial dilutions of this compound in DMSO into a low-volume 384-well plate.

    • Add a mixture of c-Met enzyme and biotinylated substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection reagents (Eu-labeled antibody and Streptavidin-APC).

    • Incubate for a further period (e.g., 60 minutes) to allow for binding.

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.

Methodology:

  • Cell Culture: Plate c-Met-dependent cells (e.g., GTL-16) or cells that can be stimulated with HGF (e.g., A549) in appropriate culture dishes and grow to a suitable confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). For HGF-stimulated models, serum-starve the cells prior to inhibitor treatment, followed by stimulation with HGF.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated c-Met to total c-Met is calculated and normalized to the untreated control.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., GTL-16, MKN-45, EBC-1) in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for a further 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., GTL-16) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers.

  • Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study. Monitor the overall health of the animals.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Analyze the excised tumors for pharmacodynamic markers (e.g., c-Met phosphorylation) by western blot or immunohistochemistry.

Conclusion

This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. Its strong biochemical and cellular activity against c-Met-driven cancer models, coupled with a distinct resistance profile, makes it a valuable tool for cancer research. This guide provides a comparative overview to aid in the evaluation of this compound alongside other c-Met inhibitors. Further in vivo studies are necessary to fully elucidate its therapeutic potential.

References

NVP-BVU972 Demonstrates Potent In Vivo Antiviral Activity Through a Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

The selective c-Met inhibitor, NVP-BVU972, has shown significant promise as a broad-spectrum antiviral agent in preclinical in vivo studies. Research indicates that this compound effectively suppresses the replication of a diverse range of both RNA and DNA viruses while simultaneously mitigating the virus-induced inflammatory response, a key driver of pathology in severe viral infections.

This compound's unique dual-action mechanism, which involves the inhibition of the host cell's c-Met signaling pathway and subsequent suppression of NF-κB-mediated inflammation, sets it apart from many direct-acting antivirals. This host-directed approach not only provides broad-spectrum activity but also carries a lower risk of resistance development. In vivo studies in murine models have demonstrated the efficacy of this compound against various viral pathogens, including Mouse Hepatitis Virus (MHV), Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus-1 (HSV-1), and Encephalomyocarditis Virus (EMCV).

Comparative In Vivo Efficacy of this compound

While direct comparative studies with other antivirals are limited, the available data from in vivo experiments with this compound in C57BL/6J mice highlight its significant antiviral and anti-inflammatory effects. The tables below summarize the key quantitative findings from these studies, comparing the outcomes in this compound-treated groups to vehicle-treated controls.

Reduction in Viral Load
VirusOrganTreatmentResult
MHV, VSV, HSV-1, EMCVBlood, Liver, SpleenThis compound (20 mg/kg daily)Markedly reduced viral levels compared to vehicle control[1]
Modulation of Pro-inflammatory Cytokine Levels
CytokineOrganTreatmentResult
Il1β, Il6, TnfαBlood, Liver, SpleenThis compound (20 mg/kg daily)Significantly attenuated induction of cytokine mRNA levels compared to vehicle control[1]

Comparison with Alternative Antiviral Agents

To provide a broader context for the potential of this compound, the following table outlines the in vivo efficacy of established antiviral treatments for the viruses tested with this compound in murine models. It is important to note that these are not direct head-to-head comparisons with this compound, and experimental conditions may vary.

VirusAlternative AntiviralAnimal ModelKey In Vivo Efficacy Findings
MHVRemdesivir (GS-441524 metabolite)AAV-hACE2 transduced miceReduced viral titers in affected organs[2][3]
VSVInterferonIFN-alpha/beta R0/0 miceProtection against systemic and peripheral infection[4]
HSV-1AcyclovirHairless miceInhibition of viral replication in the ganglia during reactivation[5][6]
EMCVRibavirinDBA/2 miceSignificantly lower myocardial virus titers and reduced mortality[7]

Experimental Protocols

The in vivo validation of this compound's antiviral activity involved a series of well-defined experimental procedures.

In Vivo Viral Challenge Model

Animal Model: Six-week-old C57BL/6J mice were used for the in vivo experiments[1].

Virus Strains and Infection:

  • Viruses: Mouse Hepatitis Virus (MHV), Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus-1 (HSV-1), and Encephalomyocarditis Virus (EMCV) were utilized[1].

  • Infection Route: Mice were infected via intraperitoneal injection[1].

Treatment Regimen:

  • Drug Administration: this compound was administered daily via intraperitoneal injection at a dosage of 20 mg/kg[8].

  • Control Group: A vehicle control (e.g., PBS) was administered to a parallel group of infected mice[1].

Outcome Measures:

  • Survival Analysis: The survival rates of the this compound-treated and control groups were monitored over a defined period[1].

  • Viral Load Quantification: At 24 hours post-infection, viral RNA levels in the blood, liver, and spleen were quantified using RT-qPCR[1].

  • Cytokine Expression Analysis: The mRNA levels of pro-inflammatory cytokines (Il1β, Il6, Tnfα) in the blood, liver, and spleen were measured by RT-qPCR at 24 hours post-infection[1].

  • Histopathological Analysis: Liver sections were examined for tissue damage and inflammation using hematoxylin and eosin (H&E) staining[1].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: c-Met and NF-κB Signaling

This compound exerts its antiviral and anti-inflammatory effects by inhibiting the c-Met receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammation.

NVP_BVU972_Mechanism cluster_virus Viral Infection cluster_cell Host Cell Virus Virus c-Met c-Met Virus->c-Met Activates Downstream Signaling Downstream Signaling c-Met->Downstream Signaling This compound This compound This compound->c-Met Inhibits NF-κB Pathway NF-κB Pathway Downstream Signaling->NF-κB Pathway Viral Replication Viral Replication Downstream Signaling->Viral Replication Promotes Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Induces Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Increased Viral Load Increased Viral Load Viral Replication->Increased Viral Load

Caption: this compound inhibits c-Met, suppressing NF-κB and viral replication.

Experimental Workflow for In Vivo Antiviral Activity Assessment

The in vivo validation of this compound followed a structured experimental workflow to assess its efficacy against various viral challenges.

in_vivo_workflow Animal Model Selection Select C57BL/6J Mice Virus Preparation Prepare Viral Stocks (MHV, VSV, HSV-1, EMCV) Animal Model Selection->Virus Preparation Infection Intraperitoneal Viral Infection Virus Preparation->Infection Treatment Daily Intraperitoneal Administration of this compound (20 mg/kg) or Vehicle Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Sample Collection Collect Blood, Liver, Spleen at 24h Monitoring->Sample Collection Analysis RT-qPCR for Viral Load and Cytokines Histopathology of Liver Sample Collection->Analysis Data Interpretation Compare this compound vs. Vehicle Analysis->Data Interpretation

Caption: Workflow for in vivo antiviral testing of this compound.

References

Navigating Resistance: A Comparative Guide to NVP-BVU972 and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to targeted therapies is paramount. This guide provides a detailed comparison of the c-Met inhibitor NVP-BVU972 with other tyrosine kinase inhibitors (TKIs), focusing on cross-resistance profiles and the underlying molecular mechanisms. Experimental data is presented to support these comparisons, offering insights for the development of next-generation cancer therapeutics.

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it a key therapeutic target. However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.[4] This guide explores the cross-resistance patterns of this compound, particularly in comparison to other TKIs, to inform strategies for overcoming resistance.

Comparative Efficacy of this compound and Other TKIs Against MET Mutations

The development of resistance to this compound is often associated with the acquisition of specific mutations within the MET kinase domain. To understand the differential sensitivity, the half-maximal inhibitory concentrations (IC50) of this compound and a comparator TKI, AMG-458, were evaluated against a panel of BaF3 cells engineered to express various TPR-MET fusion proteins with different mutations.

This compound, a Type I MET inhibitor, shows a marked decrease in efficacy against mutations at the Y1230 and D1228 residues.[5][6] In contrast, AMG-458, a Type II MET inhibitor, retains potency against these mutations but is less effective against mutations like F1200I and L1195V.[2][7] This differential sensitivity is attributed to their distinct binding modes to the c-Met kinase.[2]

TKIMET MutantIC50 (nM)
This compound Wild-type (WT)77[5]
M1211L1.2[5]
M1250T3.6[5]
F1200I14.1[5]
V1155L14.6[5]
L1195V31.5[5]
D1228A>129[5]
Y1230H>129[5]
AMG-458 Wild-type (WT)1.2 (Ki)[8]
H1094R0.5 (Ki)[8]
V1092I1.1 (Ki)[8]
D1228H2.2 (Ki)[8]
M1250T4.1 (Ki)[8]
Y1230H4.5 (Ki)[8]

Table 1: Comparative IC50 values of this compound and Ki values of AMG-458 against wild-type and mutant MET.

Cross-Resistance with Other TKI Classes

The interplay between different signaling pathways is a critical factor in drug resistance. Aberrant c-Met signaling can lead to resistance to TKIs targeting other receptors, such as the Epidermal Growth Factor Receptor (EGFR).

c-Met and EGFR Inhibitor Cross-Resistance:

MET amplification is a known mechanism of acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC).[4][9] In such cases, the activation of the c-Met pathway provides a "bypass" signal, allowing cancer cells to survive and proliferate despite EGFR inhibition.[4] This highlights a scenario of unidirectional cross-resistance where MET activation confers resistance to EGFR inhibitors. Consequently, co-inhibition of both MET and EGFR is being explored as a therapeutic strategy to overcome this resistance mechanism.[3][10]

c-Met and ALK Inhibitor Cross-Resistance:

MET amplification has also been identified as a resistance mechanism to anaplastic lymphoma kinase (ALK) inhibitors.[11] Similar to the scenario with EGFR inhibitors, MET activation can provide a compensatory signaling pathway that circumvents the effects of ALK blockade. This suggests that in certain contexts, tumors may develop cross-resistance to ALK inhibitors through the upregulation of the c-Met pathway.

Experimental Protocols

BaF3 TPR-MET Cell Proliferation Assay

This assay is crucial for determining the cellular potency of TKIs against various MET mutations. The principle lies in the conversion of the IL-3 dependent BaF3 cell line to IL-3 independence through the expression of a constitutively active TPR-MET fusion protein.[12][13] Inhibition of the MET kinase activity by a TKI restores the IL-3 dependency, leading to a dose-dependent decrease in cell proliferation.

Materials:

  • BaF3 cells stably expressing TPR-MET (wild-type or mutant)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Interleukin-3 (IL-3)

  • This compound, AMG-458, or other TKIs

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Culture BaF3 TPR-MET cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL IL-3.

  • Wash cells three times with PBS to remove IL-3.

  • Resuspend cells in assay medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin, without IL-3).

  • Seed 5,000 cells per well in a 96-well plate.

  • Add serial dilutions of the TKI to the wells. Include a DMSO control.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values by plotting the dose-response curves.

Western Blot for MET Phosphorylation

This assay is used to confirm the inhibitory effect of TKIs on the autophosphorylation of the MET kinase.

Materials:

  • BaF3 TPR-MET cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed BaF3 TPR-MET cells and starve them of IL-3.

  • Treat cells with various concentrations of the TKI for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the extent of MET phosphorylation inhibition.

Visualizing Signaling and Experimental Logic

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response cMet c-Met Receptor p_cMet Phosphorylated c-Met (Active Kinase) cMet->p_cMet Autophosphorylation HGF HGF (Ligand) HGF->cMet Binding & Dimerization GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental_Workflow cluster_cell_culture Cell Line Preparation cluster_assay Cell Proliferation Assay cluster_analysis Data Analysis start Start: BaF3 Cells (IL-3 Dependent) transfection Transfect with TPR-MET construct (WT or Mutant) start->transfection selection Select for IL-3 Independent Growth transfection->selection stable_line Establish Stable Cell Line selection->stable_line wash Wash to Remove IL-3 stable_line->wash seed Seed cells in 96-well plate wash->seed add_tki Add serial dilutions of TKI seed->add_tki incubate Incubate for 72h add_tki->incubate add_reagent Add CellTiter-Glo incubate->add_reagent readout Measure Luminescence add_reagent->readout plot Plot Dose-Response Curve readout->plot calculate Calculate IC50 plot->calculate end End: Determine TKI Potency calculate->end

Caption: Workflow for determining TKI potency using BaF3 cells.

References

A Comparative Analysis of Resistance Profiles: NVP-BVU972 vs. AMG-458

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance remains a critical challenge in the development of targeted cancer therapies. Understanding the distinct resistance profiles of different inhibitors targeting the same oncoprotein is paramount for designing next-generation drugs and devising effective treatment strategies. This guide provides a detailed comparison of the resistance profiles of two selective MET tyrosine kinase inhibitors, NVP-BVU972 and AMG-458, supported by experimental data.

Introduction to this compound and AMG-458

This compound and AMG-458 are both potent inhibitors of the MET receptor tyrosine kinase, a key driver in various human cancers.[1] However, they belong to different classes of inhibitors, which dictates their binding mode to the MET kinase domain and consequently influences the spectrum of mutations that confer resistance. This compound is a type I inhibitor, binding to the active conformation of the kinase, while AMG-458 is classified as a type II inhibitor, which binds to the inactive "DFG-out" conformation.[2][3] This fundamental difference in their mechanism of action leads to distinct resistance profiles.

Quantitative Comparison of Inhibitor Potency Against MET Mutations

An in vitro resistance screen utilizing the Ba/F3 cell line engineered to express the TPR-MET fusion protein was conducted to identify mutations conferring resistance to this compound and AMG-458.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various MET kinase domain mutations.

MET MutationThis compound IC50 (nM)AMG-458 Sensitivity/Resistance
Wild-Type (WT)77Sensitive
D1228A>129Sensitive
D1228N>10,000Sensitive
D1228H-Sensitive
Y1230H>129Sensitive (IC50 = 1.6 nM)[3]
Y1230C>10,000Not Detected in Screen
F1200I14.1Resistance Associated
V1155L14.6-
L1195V31.5-
M1211L1.2-
M1250T3.6-

Data for this compound IC50 values are derived from Tiedt et al., Cancer Research, 2011.[2][4] Information on AMG-458 sensitivity is based on the findings from the same study and others.[2][3]

Resistance Profile of this compound

The resistance profile of this compound is dominated by mutations in the tyrosine residue at position 1230 (Y1230) of the MET kinase domain.[1][2] Cocrystallization studies of this compound with the MET kinase domain revealed that the aromatic side chain of Y1230 is crucial for the binding of the inhibitor through π-stacking interactions.[2][5] Consequently, mutations at this site, such as Y1230C and Y1230H, abrogate drug binding and lead to high-level resistance.[2][3] Mutations at another key residue, D1228, also conferred significant resistance to this compound.[2]

Resistance Profile of AMG-458

In contrast to this compound, a resistance screen with AMG-458 yielded a distinct spectrum of mutations.[1] The most frequently observed mutations conferring resistance to AMG-458 were alterations at the F1200 residue.[2] Notably, mutations at Y1230 were not detected in the AMG-458 resistance screen, and in fact, the Y1230H mutant remains sensitive to AMG-458.[2][3] This difference is attributed to the distinct binding mode of AMG-458 as a type II inhibitor, which does not rely on the same interactions with Y1230 for its binding.[1]

Experimental Protocols

Ba/F3 TPR-MET Resistance Screen

The primary experimental model used to determine the resistance profiles was a random mutagenesis screen in Ba/F3 cells expressing the oncogenic TPR-MET fusion protein.[2]

  • Cell Culture and Mutagenesis: Ba/F3 TPR-MET cells, which are dependent on MET kinase activity for survival, were cultured.[2] Mutagenesis was induced by treating the cells with N-ethyl-N-nitrosourea (ENU).[6]

  • Inhibitor Selection: The mutagenized cells were then plated in 96-well plates and exposed to various concentrations of either this compound (ranging from 600 nmol/L to 9.6 µmol/L) or AMG-458.[2]

  • Isolation of Resistant Clones: Clones that were able to proliferate in the presence of the inhibitors were isolated.[2]

  • Mutation Analysis: The MET kinase domain from the resistant clones was amplified by PCR and sequenced to identify the specific mutations conferring resistance.[6]

Cell Proliferation Assay

The anti-proliferative activity of the inhibitors against different MET mutants was determined using a standard cell viability assay.[4]

  • Cell Seeding: Ba/F3 cells expressing either wild-type or mutant TPR-MET were seeded in 96-well plates.[4]

  • Drug Treatment: Cells were treated with a range of concentrations of the respective MET inhibitor.[4]

  • Viability Assessment: After a 72-hour incubation period, cell viability was measured using a colorimetric assay (e.g., MTS or MTT) to determine the IC50 values.[4]

Visualizing Key Processes

MET Signaling Pathway

The following diagram illustrates the MET signaling pathway and the mechanism of action of type I and type II inhibitors.

MET_Signaling_Pathway MET Signaling Pathway and Inhibitor Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_kinase Kinase Domain HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds and Activates ATP_Binding_Pocket ATP Binding Pocket MET_Receptor->ATP_Binding_Pocket Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway ATP_Binding_Pocket->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ATP_Binding_Pocket->RAS_MAPK STAT STAT Pathway ATP_Binding_Pocket->STAT Y1230 Y1230 This compound This compound (Type I Inhibitor) Y1230->this compound Key Binding Site F1200 F1200 AMG-458 AMG-458 (Type II Inhibitor) F1200->AMG-458 Resistance Site Cell_Proloiferation Cell Proliferation, Survival, Motility PI3K_AKT->Cell_Proloiferation RAS_MAPK->Cell_Proloiferation STAT->Cell_Proloiferation This compound->ATP_Binding_Pocket Inhibits (Active Conf.) AMG-458->ATP_Binding_Pocket Inhibits (Inactive Conf.)

Caption: MET signaling pathway and inhibitor action.

Experimental Workflow for Resistance Screening

The workflow for identifying resistance mutations is depicted below.

Resistance_Screen_Workflow Resistance Screen Experimental Workflow Start Start BaF3_Cells Ba/F3 TPR-MET Cells Start->BaF3_Cells Mutagenesis Induce Random Mutations (ENU Treatment) BaF3_Cells->Mutagenesis Plating Plate Mutagenized Cells in 96-well Plates Mutagenesis->Plating Inhibitor_Treatment Treat with this compound or AMG-458 Plating->Inhibitor_Treatment Selection Select for Proliferating (Resistant) Clones Inhibitor_Treatment->Selection Isolation Isolate and Expand Resistant Clones Selection->Isolation Analysis Sequence MET Kinase Domain to Identify Mutations Isolation->Analysis End End Analysis->End

Caption: Workflow of the resistance screening experiment.

Conclusion

This compound and AMG-458 exhibit distinct resistance profiles due to their different binding modes to the MET kinase domain. Resistance to the type I inhibitor this compound is primarily driven by mutations at the Y1230 residue, a key binding site. In contrast, the type II inhibitor AMG-458 induces resistance through a different set of mutations, notably at the F1200 residue, while retaining activity against mutations that confer resistance to this compound. These findings underscore the importance of understanding the structural basis of drug-target interactions to anticipate and overcome clinical resistance. The differential resistance profiles suggest that sequential or combination therapies with type I and type II MET inhibitors could be a viable strategy to circumvent acquired resistance in patients.

References

NVP-BVU972: A Comparative Analysis of Efficacy Against MET Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies remains a critical challenge in oncology. In the context of MET-driven cancers, acquired mutations within the MET kinase domain are a common mechanism of resistance to MET tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the preclinical efficacy of NVP-BVU972, a selective MET inhibitor, against clinically relevant MET resistance mutations, alongside other prominent MET inhibitors such as crizotinib, capmatinib, and tepotinib. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for further research and development.

Comparative Efficacy of MET Inhibitors Against Resistance Mutations

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other MET inhibitors against wild-type MET and various resistance mutations. This quantitative data allows for a direct comparison of the potency of these inhibitors.

MET MutationThis compound IC50 (nM)Crizotinib IC50 (nM)Capmatinib IC50 (nM)Tepotinib IC50 (nM)
Wild-Type 14[1][2][3]~20-30[4]0.13[5]4
D1228A >129[6][7]---
D1228H ----
D1228N -Resistant[8][9]--
Y1230H >129[1][6][7][10]216[10]401[10]-
M1250T 3.6[1]---
L1195V 31.5[1]---
F1200I 14.1[1]---
V1155L 14.6[1]---
M1211L 1.2[1]---

Note: Dashes (-) indicate that data was not available in the searched sources. The IC50 values are derived from various preclinical studies and may have been determined using different experimental methodologies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of MET inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.

  • Reagents and Materials: Recombinant human MET kinase domain, biotinylated peptide substrate (e.g., poly[Glu,Tyr]4:1), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8 mM MgCl2, 4 mM MnCl2, 0.05% Tween 20, 0.05% bovine serum albumin, 0.1 mM EDTA, 1 mM DTT, 0.1 mM Na3VO4), test compounds (e.g., this compound) dissolved in DMSO, and a detection system (e.g., Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] based on a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).[3]

  • Procedure:

    • The MET kinase, peptide substrate, and test compound are pre-incubated in the assay buffer in a microplate well.

    • The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically set at or near the Km value for the specific MET variant being tested.[3]

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The reaction is stopped, and the detection reagents are added.

    • After incubation, the TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based MET Phosphorylation Assay

This assay measures the ability of an inhibitor to block MET autophosphorylation in a cellular context.

  • Cell Lines: Human cancer cell lines with MET amplification (e.g., MKN45 gastric cancer cells) or cell lines engineered to express specific MET mutations.[11]

  • Procedure:

    • Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

    • The cells are then treated with various concentrations of the MET inhibitor for a specified duration (e.g., 2 hours).[6]

    • For ligand-dependent MET activation, cells are stimulated with hepatocyte growth factor (HGF).

    • Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.

    • The levels of phosphorylated MET (pMET) and total MET are quantified using a sandwich ELISA-based method or Western blotting.[11]

    • For ELISA, specific capture and detection antibodies for total MET and pMET are used. The signal is typically detected using a chemiluminescent or fluorescent substrate.

    • The ratio of pMET to total MET is calculated, and the results are normalized to untreated controls.

    • IC50 values are determined from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Lines: Ba/F3 cells engineered to express wild-type or mutant MET, or other cancer cell lines with MET-dependent proliferation.[1]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the MET inhibitor for a prolonged period (e.g., 72 hours).[6]

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

Visualizations

MET Signaling Pathway and Resistance

MET_Signaling_and_Resistance cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors HGF HGF MET_WT MET Receptor (Wild-Type) HGF->MET_WT Binds MET_mut MET Receptor (Resistance Mutation) HGF->MET_mut Binds GRB2 GRB2/SOS MET_WT->GRB2 Activates PI3K PI3K MET_WT->PI3K Activates STAT3 STAT3 MET_WT->STAT3 Activates MET_mut->GRB2 Constitutive Activation MET_mut->PI3K Constitutive Activation MET_mut->STAT3 Constitutive Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation NVP_BVU972 This compound (Type I Inhibitor) NVP_BVU972->MET_WT Inhibits (Y1230 dependent) NVP_BVU972->MET_mut Binding Disrupted (e.g., Y1230H) Other_TKIs Other MET TKIs (Type I/II) Other_TKIs->MET_WT Inhibits Other_TKIs->MET_mut Variable Efficacy

Caption: MET signaling pathway and mechanisms of resistance to TKIs.

Experimental Workflow for Efficacy Assessment

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_cell_line_dev Cell Line Development cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Phospho_Assay Cell-Based Phosphorylation Assay (Cellular IC50) Biochemical_Assay->Cell_Phospho_Assay Confirms cellular target engagement Cell_Viability_Assay Cell Viability Assay (Anti-proliferative IC50) Cell_Phospho_Assay->Cell_Viability_Assay Links target inhibition to cellular effect Resistant_Cell_Lines Generation of Resistant Cell Lines Cell_Viability_Assay->Resistant_Cell_Lines Selects for resistant populations Tumor_Xenograft Tumor Xenograft Models (e.g., MET-amplified or mutant cell lines) Cell_Viability_Assay->Tumor_Xenograft Identifies lead candidates for in vivo testing Resistant_Cell_Lines->Cell_Viability_Assay Evaluates efficacy against resistance Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Tumor_Xenograft->Efficacy_Study Evaluates in vivo anti-tumor activity

Caption: Workflow for assessing MET inhibitor efficacy.

References

A Preclinical and Clinical Comparison: NVP-BVU972 and Savolitinib for MET Exon 14 Skipping Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of NVP-BVU972 and savolitinib, two MET inhibitors investigated for their potential in treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. While savolitinib has undergone extensive clinical evaluation and has demonstrated promising efficacy and a manageable safety profile in this patient population, this compound remains in the preclinical stage of development with limited publicly available data.

This guide will delve into the available preclinical data for this compound and the comprehensive clinical trial findings for savolitinib, offering a clear perspective on their current developmental statuses.

Introduction to MET Exon 14 Skipping in NSCLC

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes.[1] Aberrant MET signaling, often driven by genetic alterations, can lead to cancer development and progression. One such alteration is the skipping of exon 14 in the MET gene (METex14), which occurs in approximately 3-4% of NSCLC cases.[2][3] This mutation leads to a dysfunctional MET receptor that evades normal degradation, resulting in its accumulation and constitutive activation of downstream signaling pathways, thereby promoting tumor growth and survival.[4][5]

This compound: A Preclinical MET Inhibitor

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[6][7] Its development has been primarily in the preclinical setting, with research focusing on its biochemical activity and its utility in understanding resistance mechanisms to MET inhibitors.

Preclinical Performance of this compound

This compound has demonstrated potent inhibition of c-Met kinase activity in biochemical assays and has shown anti-proliferative effects in cancer cell lines with MET alterations.

Parameter This compound
IC50 (c-Met) 14 nM[6][7]
Cell Proliferation IC50 (BaF3 TPR-MET) 104 nM[6]

IC50 (Inhibitory Concentration 50%) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

Mechanism of Action of this compound

This compound is a Type I MET inhibitor, meaning it binds to the active conformation of the MET kinase domain.[8] Structural studies have revealed that this compound interacts with key amino acid residues in the ATP-binding pocket, including a crucial interaction with tyrosine 1230.[7][8][9] This binding mode is critical for its inhibitory activity but has also been implicated in the development of resistance through mutations at this site.[8][9]

Savolitinib: A Clinically Evaluated MET Inhibitor

Savolitinib (also known as AZD6094, HMPL-504, or Volitinib) is a potent and highly selective oral MET tyrosine kinase inhibitor.[10] It has been extensively studied in clinical trials for the treatment of various cancers with MET dysregulation, including NSCLC harboring MET exon 14 skipping alterations.[1][10]

Clinical Efficacy of Savolitinib in METex14 NSCLC

Multiple clinical trials have demonstrated the anti-tumor activity of savolitinib in patients with locally advanced or metastatic NSCLC with MET exon 14 skipping mutations.

Table 1: Efficacy of Savolitinib in METex14 NSCLC (NCT02897479) [1][11][12][13]

Endpoint Overall Population (n=70)
Objective Response Rate (ORR) 47.5%
Disease Control Rate (DCR) 93.4%
Median Duration of Response (DoR) Not Reached
Median Progression-Free Survival (PFS) 6.8 months
Median Overall Survival (OS) 12.5 months
Safety Profile of Savolitinib

The safety profile of savolitinib has been found to be generally manageable. The most common treatment-related adverse events (TRAEs) are peripheral edema, nausea, increased aspartate aminotransferase (AST)/alanine aminotransferase (ALT), vomiting, and hypoalbuminemia.[12] Grade ≥3 TRAEs occurred in 41.4% of patients, with treatment discontinuation due to TRAEs in 14.3% of patients.[12]

Mechanism of Action of Savolitinib

Similar to this compound, savolitinib is a Type Ib MET inhibitor that binds to the ATP-binding site of the MET receptor, preventing its autophosphorylation and subsequent activation.[12][14] This blockade effectively inhibits downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[14]

Experimental Protocols

Preclinical Assays for this compound

Biochemical Kinase Assay: The inhibitory activity of this compound against the c-Met kinase is typically determined using an in vitro kinase assay. This involves incubating the recombinant c-Met kinase domain with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the IC50 value.[11][15][16]

Cell Proliferation Assay: The anti-proliferative activity of this compound is assessed using cancer cell lines known to have MET alterations, such as BaF3 cells engineered to express a TPR-MET fusion protein.[6] Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours).[17] Cell viability is then measured using colorimetric or luminescence-based assays (e.g., MTT or CellTiter-Glo) to determine the IC50 for cell growth inhibition.[1][10][18]

Western Blotting for MET Phosphorylation: To confirm the mechanism of action at a cellular level, western blotting is used to assess the phosphorylation status of MET and its downstream effectors.[4][5][19] Cells are treated with this compound, and cell lysates are then prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated MET (p-MET) and total MET. A reduction in the p-MET/total MET ratio indicates target engagement and inhibition of MET signaling.[5][8][19]

Clinical Trial Protocol for Savolitinib (NCT02897479 - A Phase II Study)

Study Design: This was a multicenter, single-arm, open-label Phase II study conducted in China to evaluate the efficacy and safety of savolitinib in patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping mutations.[1][12][13][20]

Patient Population: The study enrolled adult patients with a confirmed diagnosis of locally advanced or metastatic NSCLC with a documented MET exon 14 skipping mutation who were MET inhibitor-naïve.[1][13]

Treatment: Patients received oral savolitinib once daily. The dosage was 600 mg for patients with a bodyweight of ≥50 kg and 400 mg for those with a bodyweight of <50 kg.[12][13] Treatment continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met.[12][20]

Efficacy Assessments: The primary endpoint was the Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to RECIST v1.1.[12] Secondary endpoints included Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[13] Tumor assessments were performed every 6 weeks for the first year and every 12 weeks thereafter.[12]

Safety Assessments: Safety was evaluated through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests.[20]

Signaling Pathway and Experimental Workflow Diagrams

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF MET_receptor MET Receptor (Exon 14 Skipping) HGF->MET_receptor Binds PI3K PI3K MET_receptor->PI3K Activates RAS RAS MET_receptor->RAS STAT3 STAT3 MET_receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Invasion Invasion/ Metastasis ERK->Invasion STAT3->Proliferation STAT3->Survival NVP_BVU972 This compound NVP_BVU972->MET_receptor Savolitinib Savolitinib Savolitinib->MET_receptor

Caption: MET Signaling Pathway in METex14 NSCLC and Inhibition by this compound and Savolitinib.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound cluster_clinical Clinical Evaluation of Savolitinib (Phase II) Biochem_Assay Biochemical Kinase Assay Data_Analysis_Preclinical Determine IC50 (Biochemical & Cellular) Biochem_Assay->Data_Analysis_Preclinical Cell_Culture METex14 Cancer Cell Culture Compound_Treatment_Preclinical Treat with This compound Cell_Culture->Compound_Treatment_Preclinical Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Compound_Treatment_Preclinical->Proliferation_Assay Western_Blot Western Blot for p-MET Compound_Treatment_Preclinical->Western_Blot Proliferation_Assay->Data_Analysis_Preclinical Western_Blot->Data_Analysis_Preclinical Patient_Screening Patient Screening (METex14+ NSCLC) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Savolitinib_Treatment Savolitinib Administration Informed_Consent->Savolitinib_Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) Savolitinib_Treatment->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Savolitinib_Treatment->Safety_Monitoring Data_Analysis_Clinical Efficacy & Safety Analysis Tumor_Assessment->Data_Analysis_Clinical Safety_Monitoring->Data_Analysis_Clinical

Caption: Comparative Experimental Workflows for this compound (Preclinical) and Savolitinib (Clinical).

Conclusion

In the landscape of targeted therapies for MET exon 14 skipping NSCLC, savolitinib has emerged as a clinically validated option with a robust dataset supporting its efficacy and a well-characterized safety profile. In contrast, this compound is a potent preclinical tool that has been instrumental in elucidating mechanisms of MET inhibition and resistance. While a direct clinical comparison is not possible due to their disparate stages of development, this guide provides a comprehensive overview of the existing data for both compounds. For researchers and drug developers, the journey of savolitinib from bench to bedside offers valuable insights into the successful clinical development of a targeted therapy, while the preclinical profile of this compound underscores the importance of understanding inhibitor-target interactions and potential resistance mechanisms early in the drug discovery process.

References

A Head-to-Head Comparison of NVP-BVU972 and Capmatinib for MET-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two selective MET kinase inhibitors: NVP-BVU972 and the FDA-approved drug, capmatinib. This document summarizes their performance, supported by preclinical and clinical data, to inform research and development decisions.

The MET receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Aberrant activation of the MET signaling pathway through genetic alterations such as MET exon 14 skipping mutations (METex14) or gene amplification is a known oncogenic driver in various cancers, notably non-small cell lung cancer (NSCLC).[1] This has led to the development of targeted therapies aimed at inhibiting the MET kinase. This guide focuses on a direct comparison of the preclinical compound this compound and the clinically approved therapeutic capmatinib.

At a Glance: Key Differences

FeatureThis compoundCapmatinib
Development Stage PreclinicalClinically Approved
MET Inhibitory Potency (IC50) 14 nM0.13 nM
Clinical Data Not availableExtensive Phase 2 (GEOMETRY mono-1) data available
Approved Indication N/AMetastatic NSCLC with METex14 skipping mutations

Mechanism of Action

Both this compound and capmatinib are potent and selective inhibitors of the MET receptor tyrosine kinase.[2][3] They function by binding to the ATP-binding site of the MET kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[3][4] This inhibition ultimately leads to a halt in cancer cell proliferation and the induction of apoptosis in MET-dependent tumor cells.[4] Capmatinib is classified as a Type Ib MET inhibitor.[5]

MET Signaling Pathway Inhibition

The diagram below illustrates the MET signaling pathway and the point of inhibition for both this compound and capmatinib. Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell growth, survival, and proliferation. Both inhibitors block the initial phosphorylation step.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binding & Dimerization P P MET_Receptor->P Autophosphorylation PI3K PI3K P->PI3K Activation RAS RAS P->RAS Activation AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Transcription Factors Inhibitors This compound Capmatinib Inhibitors->P Inhibition

Figure 1. MET Signaling Pathway and Inhibition.

Potency and Selectivity

A critical aspect of targeted therapies is their potency against the intended target and their selectivity over other related kinases to minimize off-target effects.

CompoundTargetIC50Selectivity
This compound MET14 nM[2]>1000 nM for RON (most closely related kinase)[6]
Capmatinib MET0.13 nM[7]>10,000-fold selectivity over a large panel of human kinases[6]

Capmatinib demonstrates significantly higher potency against MET in cell-free assays compared to this compound.[2][7] Both compounds exhibit high selectivity for MET over other kinases.[6]

In Vitro Efficacy: Inhibition of Cell Proliferation

The anti-proliferative activity of both compounds has been evaluated in various cancer cell lines.

This compound:

  • MET-amplified cell lines:

    • GTL-16: IC50 = 66 nM[6]

    • MKN-45: IC50 = 82 nM[6]

    • EBC-1: IC50 = 32 nM[6]

  • BaF3 cells with TPR-MET fusion (Wild-Type): IC50 = 77 nM[8]

Capmatinib:

  • MET-amplified cell lines:

    • Demonstrated activity against MET-dependent cancer cell line growth.[3]

  • METex14 skipping mutation models:

    • Showed potent inhibition of tumor cell proliferation.[3]

Activity Against MET Resistance Mutations

A key challenge in targeted therapy is the emergence of drug resistance mutations. Preclinical studies have investigated the efficacy of this compound against various MET mutations.

This compound IC50 values in BaF3 cells with MET mutations: [2]

MutationIC50 (nM)
M1211L1.2
M1250T3.6
F1200I14.1
V1155L14.6
L1195V31.5
D1228A>129
Y1230H>129

This compound shows reduced activity against D1228A and Y1230H mutations.[2] Structural studies revealed a key role for Y1230 in the binding of this compound.[9]

For capmatinib, resistance has been associated with on-target MET kinase domain mutations, including D1228 and Y1230, as well as bypass pathway activation.[5]

In Vivo Efficacy

This compound: While specific tumor growth inhibition data from xenograft models are not readily available in the public domain, studies in mouse and rat oncology models have indicated favorable pharmacokinetic properties and good tolerability.[10]

Capmatinib: Capmatinib has demonstrated significant anti-tumor activity in preclinical xenograft models.[3]

  • In a MET-amplified EBC-1 lung cancer xenograft model, capmatinib dosed at 10 mg/kg twice daily resulted in tumor regression.[2]

  • It has also shown efficacy in patient-derived xenograft models with high MET expression.[2]

Clinical Performance of Capmatinib

Capmatinib has undergone extensive clinical evaluation, culminating in its FDA approval for metastatic NSCLC with METex14 skipping mutations. The pivotal GEOMETRY mono-1 Phase 2 trial provides a wealth of efficacy and safety data.[11]

Efficacy of Capmatinib in GEOMETRY mono-1 (NSCLC with METex14): [11]

Patient PopulationOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
Treatment-Naïve (n=28) 68%12.6 months12.4 months
Previously Treated (n=69) 41%9.7 months5.4 months

Safety Profile of Capmatinib: The most common adverse events (≥20%) reported in the GEOMETRY mono-1 study were peripheral edema, nausea, vomiting, increased blood creatinine, dyspnea, fatigue, and decreased appetite.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data.

Kinase Inhibition Assay (TR-FRET) for this compound

This assay measures the enzymatic activity of MET kinase and its inhibition by this compound using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Kinase_Assay_Workflow Start Start Incubate Incubate this compound with MET kinase Start->Incubate Add_Substrates Add ATP and biotinylated peptide substrate Incubate->Add_Substrates Kinase_Reaction Kinase reaction proceeds (Phosphorylation) Add_Substrates->Kinase_Reaction Add_Detection_Reagents Add Eu-labeled anti-phospho-tyrosine antibody and Streptavidin-Allophycocyanin Kinase_Reaction->Add_Detection_Reagents TR_FRET_Measurement Measure TR-FRET signal Add_Detection_Reagents->TR_FRET_Measurement Data_Analysis Calculate IC50 values TR_FRET_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. TR-FRET Kinase Inhibition Assay Workflow.

Protocol:

  • This compound and the MET kinase enzyme are incubated together in a 1536-well plate.

  • ATP and a biotinylated peptide substrate are added to initiate the kinase reaction.

  • The reaction mixture is incubated to allow for phosphorylation of the substrate by the kinase.

  • Detection reagents, including a Europium (Eu)-labeled anti-phospho-tyrosine antibody (donor) and Streptavidin-Allophycocyanin (acceptor), are added.

  • If the substrate is phosphorylated, the antibody binds, and the streptavidin binds to the biotin, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

  • The TR-FRET signal is measured, and the concentration of this compound that inhibits 50% of the kinase activity (IC50) is determined.

Cell Proliferation Assay for this compound

This assay determines the effect of this compound on the growth of cancer cells.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed BaF3 cells in 96-well plates Start->Seed_Cells Add_Inhibitor Add varying concentrations of this compound Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_Resazurin Add resazurin sodium salt dye Incubate_72h->Add_Resazurin Measure_Fluorescence Quantify viable cells by measuring fluorescence Add_Resazurin->Measure_Fluorescence Calculate_IC50 Determine IC50 values using a dose-response model Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 3. Cell Proliferation Assay Workflow.

Protocol:

  • BaF3 cells expressing TPR-MET are seeded into 96-well plates.[6]

  • The cells are treated with a range of concentrations of this compound.[6]

  • The plates are incubated for 72 hours to allow for cell proliferation.[6]

  • A resazurin-based reagent is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin.

  • The fluorescence is measured to quantify the number of viable cells.

  • The concentration of this compound that inhibits cell proliferation by 50% (IC50) is calculated.[6]

Conclusion

This head-to-head comparison reveals that while both this compound and capmatinib are selective MET inhibitors, capmatinib is a significantly more potent and clinically advanced compound. The extensive clinical data from the GEOMETRY mono-1 trial firmly establishes the efficacy and safety of capmatinib in patients with NSCLC harboring METex14 skipping mutations, leading to its regulatory approval.

This compound has demonstrated promising preclinical activity, particularly in its potent inhibition of MET and its efficacy against several MET mutations. However, its reduced activity against the Y1230H and D1228A resistance mutations, which are also relevant for capmatinib, highlights a potential challenge. The lack of publicly available in vivo efficacy and clinical data for this compound limits a direct comparison of its therapeutic potential with capmatinib.

For researchers in drug development, capmatinib serves as a benchmark for a successful MET inhibitor. Future development of MET inhibitors, including compounds like this compound, will need to demonstrate superior potency, a differentiated selectivity profile, improved efficacy against a broader range of resistance mutations, or a more favorable safety profile to represent a significant advancement in the treatment of MET-driven cancers.

References

A Comparative Guide to MET and EGFR Inhibitor Combinations in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The co-activation of MET and Epidermal Growth Factor Receptor (EGFR) signaling pathways is a known mechanism of resistance to EGFR-targeted therapies in various cancers, particularly in non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the therapeutic strategy of combining MET inhibitors with EGFR inhibitors, with a focus on the selective MET inhibitor NVP-BVU972 and other prominent combinations.

Introduction to this compound and the Rationale for Combination Therapy

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The primary rationale for combining this compound with EGFR inhibitors is to overcome acquired resistance to EGFR-targeted therapies. In many cases, tumors that initially respond to EGFR inhibitors develop resistance through the amplification of the MET gene, leading to the activation of downstream signaling pathways independent of EGFR. By simultaneously inhibiting both MET and EGFR, this combination therapy aims to block these escape pathways and restore sensitivity to treatment.

While the preclinical and clinical data for the combination of this compound with a specific EGFR inhibitor are not extensively available in the public domain, the following sections will provide a comparative overview of other MET and EGFR inhibitor combinations that have been investigated, illustrating the potential of this therapeutic approach.

Comparative Efficacy of MET and EGFR Inhibitor Combinations

The following tables summarize available preclinical and clinical data for various MET and EGFR inhibitor combinations. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and methodologies.

Preclinical Data: In Vivo Tumor Growth Inhibition
Combination TherapyCancer ModelDosingOutcome
Savolitinib + Osimertinib EGFR-mutant, MET-amplified NSCLC Patient-Derived Xenograft (PDX)Osimertinib (10 mg/kg) + Savolitinib (varying doses)Savolitinib at 15 mg/kg resulted in 84% tumor regression, while osimertinib alone showed no significant activity.[1][2]
Clinical Data: Efficacy in Patients with EGFR-Mutant, MET-Amplified NSCLC
Combination TherapyClinical Trial PhasePatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Savolitinib + Osimertinib Phase II (SAVANNAH)Post-osimertinib progression56.3%7.4 months[3]
Capmatinib + Gefitinib Phase Ib/IIPost-EGFR TKI progression47% (in patients with MET gene copy number ≥ 6)5.5 months (in patients with MET gene copy number ≥ 6)[4]
Tepotinib + Gefitinib Phase II (INSIGHT)Post-EGFR TKI progression66.7%16.6 months[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of MET and EGFR inhibitor combinations are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the single agents (this compound, EGFR inhibitor) and their combinations for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the MET and EGFR signaling pathways (e.g., p-MET, MET, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Animal models are used to evaluate the in vivo efficacy of drug combinations.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, single agents, combination therapy) and administer the drugs daily via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizing Key Concepts

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships discussed in this guide.

MET_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS EGFR EGFR EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NVP_BVU972 This compound NVP_BVU972->MET inhibits EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR inhibits N_of_1_Trial_Workflow Patient Patient with EGFR-mutant tumor and acquired resistance Biopsy Tumor Biopsy and Molecular Profiling (e.g., MET amplification) Patient->Biopsy Treatment_A Treatment Period A (e.g., this compound + EGFRi) Biopsy->Treatment_A Washout_A Washout Period Treatment_A->Washout_A Crossover Crossover Washout_A->Crossover Treatment_B Treatment Period B (e.g., Placebo + EGFRi) Washout_B Washout Period Treatment_B->Washout_B Data_Collection Collect Data (Tumor response, Biomarkers) Washout_B->Data_Collection Crossover->Treatment_B Analysis Analyze individual patient response Data_Collection->Analysis Decision Personalized Treatment Decision Analysis->Decision Drug_Synergy_Analysis cluster_input Experimental Data cluster_models Synergy Models cluster_output Synergy Score Dose_Response_A Dose-Response of Drug A (this compound) Loewe Loewe Additivity Dose_Response_A->Loewe Bliss Bliss Independence Dose_Response_A->Bliss Dose_Response_B Dose-Response of Drug B (EGFRi) Dose_Response_B->Loewe Dose_Response_B->Bliss Combination_Response Dose-Response of Combination (A+B) Combination_Response->Loewe Combination_Response->Bliss Synergy Synergistic Loewe->Synergy Additive Additive Loewe->Additive Antagonistic Antagonistic Loewe->Antagonistic Bliss->Synergy Bliss->Additive Bliss->Antagonistic

References

A Comparative Guide to MET Kinase Inhibitors: Benchmarking NVP-BVU972 Against Type I and Type II Modalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel MET inhibitor NVP-BVU972 against established type I and type II MET inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Introduction to MET Inhibition

The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/MET signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. MET inhibitors are broadly classified into two main types based on their binding mode to the kinase domain.

Type I inhibitors bind to the active "DFG-in" conformation of the MET kinase, competing with ATP for the binding pocket. These can be further subdivided into type Ia and Ib. Type Ia inhibitors, such as crizotinib, interact with the G1163 residue, while type Ib inhibitors like capmatinib and savolitinib bind independently of this residue.[2] this compound is a potent and selective type I MET inhibitor.[3]

Type II inhibitors , including cabozantinib and glesatinib, bind to the inactive "DFG-out" conformation, occupying a hydrophobic pocket adjacent to the ATP-binding site.[4] This difference in binding mode has significant implications for inhibitor efficacy, particularly in the context of acquired resistance mutations.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of this compound in comparison to other type I and type II MET inhibitors against wild-type MET, clinically relevant MET mutations, and various cancer cell lines.

Table 1: Biochemical Inhibition of Wild-Type and Mutant MET Kinase

InhibitorTypeWild-Type MET IC50 (nM)MET Y1230H IC50 (nM)MET D1228A IC50 (nM)MET F1200I IC50 (nM)MET L1195V IC50 (nM)
This compound Type I 14 [5]>127 [3]>129 [6]14.1 [6]31.5 [6]
CrizotinibType Ia28.9[3]216[3]---
CapmatinibType Ib2.4[3]>3000[3]---
SavolitinibType Ib->1000[3]---
CabozantinibType II-20[3]---
GlesatinibType II80.6[3]19[3]---
MerestinibType II-8.2[3]---

Table 2: Anti-proliferative Activity in MET-Dependent Cancer Cell Lines

Cell LineCancer TypeMET StatusThis compound IC50 (nM)
GTL-16Gastric CarcinomaMET Amplified66[5]
MKN-45Gastric CarcinomaMET Amplified32[5]
EBC-1Lung Squamous Cell CarcinomaMET Amplified82[5]
BaF3 TPR-METPro-B Cell LineTPR-MET Fusion (Wild-Type)104[5]
BaF3 TPR-MET Y1230HPro-B Cell LineTPR-MET Fusion (Y1230H)>129[6]
BaF3 TPR-MET D1228APro-B Cell LineTPR-MET Fusion (D1228A)>129[6]

Resistance Profiles and Binding Modes

A critical differentiator between MET inhibitor types is their susceptibility to resistance mutations within the kinase domain.

This compound and Type I Inhibitors: The co-crystal structure of this compound with the MET kinase domain reveals a crucial π-stacking interaction with the tyrosine residue at position 1230 (Y1230).[7] Mutations at this site, as well as at D1228, disrupt the binding of this compound and other type I inhibitors, leading to significant resistance.[3][8]

Type II Inhibitors: In contrast, type II inhibitors do not rely on this interaction with Y1230 for their binding. Consequently, they often retain activity against mutations that confer resistance to type I inhibitors.[9] However, resistance to type II inhibitors can emerge through mutations at other sites, such as L1195 and F1200.[4]

This differential sensitivity suggests that sequential or combination therapy with type I and type II inhibitors could be a viable strategy to overcome or delay the onset of drug resistance.

MET Signaling Pathway

The following diagram illustrates the MET signaling pathway and its key downstream effectors. Inhibition of MET kinase activity by compounds like this compound blocks these pro-oncogenic signals.

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 Recruits GAB1 GAB1 MET->GAB1 Recruits STAT3 STAT3 MET->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Invasion Invasion Nucleus->Invasion

Figure 1. Simplified MET signaling pathway. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to allow for reproducibility and further comparative studies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the enzymatic activity of MET kinase and the inhibitory potential of test compounds.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Buffer, ATP, Substrate, and MET Enzyme Start->Prepare_Reagents Add_Inhibitor Add Test Inhibitor (e.g., this compound) or DMSO (Control) to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add MET Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix to Initiate Reaction Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C for 45-60 min Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to Terminate Reaction and Deplete ATP Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT for 40 min Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate at RT for 30 min Add_Kinase_Detection->Incubate_Detection Read_Luminescence Read Luminescence (Signal correlates with ADP produced) Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Figure 2. Workflow for the ADP-Glo™ kinase assay. (Within 100 characters)

Materials:

  • Purified recombinant MET kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of MET kinase diluted in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for MET.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate and Allow to Adhere Overnight Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Test Inhibitor or DMSO Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (Allows for Formazan Crystal Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO or Detergent Reagent) Incubate_MTT->Solubilize Incubate_Solubilization Incubate in the Dark at RT (e.g., 2 hours) Solubilize->Incubate_Solubilization Read_Absorbance Read Absorbance at 570 nm Incubate_Solubilization->Read_Absorbance End End Read_Absorbance->End

Figure 3. Workflow for the MTT cell proliferation assay. (Within 100 characters)

Materials:

  • MET-dependent cancer cell lines (e.g., GTL-16, MKN-45)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor dilutions or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Growth Inhibition Studies

This protocol provides a general framework for assessing the in vivo efficacy of MET inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • MET-dependent cancer cell line (e.g., GTL-16, MKN-45)

  • Matrigel (optional)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., once daily oral gavage).

  • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

This compound is a potent and selective type I MET inhibitor with significant anti-proliferative activity against MET-dependent cancer cells. Its efficacy, however, is compromised by mutations in the kinase domain at residues Y1230 and D1228. This highlights a key vulnerability of type I inhibitors. In contrast, type II MET inhibitors often retain activity against these mutations, offering a potential therapeutic strategy for overcoming resistance. The choice of a MET inhibitor for preclinical or clinical development should consider the specific MET alterations present in the target cancer population and the potential for acquired resistance. The experimental protocols provided herein offer a standardized approach for the continued comparative evaluation of novel MET inhibitors.

References

NVP-BVU972: A Head-to-Head Comparison of Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both efficacy and safety. While multi-kinase inhibitors have shown utility in targeting multiple oncogenic drivers, their broader activity can lead to off-target effects. NVP-BVU972, a potent and selective c-Met inhibitor, represents a more targeted approach. This guide provides a detailed comparison of the kinase specificity of this compound against prominent multi-kinase inhibitors, supported by experimental data and detailed protocols.

Kinase Inhibition Profile: this compound vs. Multi-Kinase Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic index. This compound has demonstrated high potency and selectivity for the c-Met receptor tyrosine kinase. In biochemical assays, this compound inhibits c-Met with an IC50 of 14 nM.[1][2][3] Notably, its activity against a panel of 62 other kinases was found to be greater than 1 µM, with IC50 values exceeding 10 µM for 56 of these kinases. This includes the closely related kinase RON, for which the IC50 is over 1000 nM.[1]

In contrast, multi-kinase inhibitors such as Cabozantinib and Crizotinib, while also targeting c-Met, exhibit a broader range of activity against other kinases. This can be advantageous in certain contexts but also increases the potential for off-target toxicities.

InhibitorPrimary Target(s)IC50 (nM) for Primary Target(s)Key Off-Target Kinases (where data is available)
This compound c-Met14[1][2][3]>1000 (for RON)[1]; Generally low activity against a broad panel of kinases.
Cabozantinib c-Met, VEGFR2, RET, AXL, KIT, TIE-2c-Met: 1.3, VEGFR2: 0.035, RET: 5.2[4]ROS1, TYRO3, MER, FLT-3[5]
Crizotinib ALK, c-Met, ROS1ALK: ~20-50, c-Met: ~5-25[6]Highly selective for ALK and c-Met over 120 other kinases.[6]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Signaling Pathway Analysis

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various cancers. This compound, by selectively inhibiting c-Met, effectively blocks these downstream signaling cascades. The diagram below illustrates the key components of the c-Met signaling pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation NVP_BVU972 This compound NVP_BVU972->cMet Inhibits

Caption: The c-Met signaling pathway is activated by its ligand, HGF, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which promote cell proliferation, survival, and motility. This compound selectively inhibits the c-Met receptor, blocking these oncogenic signals.

Experimental Protocols

The determination of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are outlines for common biochemical and cell-based assays used to profile inhibitors like this compound.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is quantified. The inhibitor's potency is determined by measuring the reduction in kinase activity at various inhibitor concentrations.

General Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare serial dilutions of this compound or the multi-kinase inhibitor in DMSO.

    • Prepare a solution of the purified kinase and its specific substrate (peptide or protein).

    • Prepare an ATP solution.

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and inhibitor solution.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay

This assay assesses the ability of an inhibitor to block kinase activity within a cellular context.

Principle: The phosphorylation of a downstream target of the kinase is measured in cells treated with the inhibitor.

General Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase (e.g., a cancer cell line with c-Met amplification).

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the inhibitor for a specific duration.

    • If the kinase is not constitutively active, stimulate the cells with the appropriate ligand (e.g., HGF for c-Met).

  • Cell Lysis:

    • Wash the cells and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phosphorylation:

    • Quantify the level of phosphorylation of a specific downstream target using methods such as:

      • Western Blotting: Use a phospho-specific antibody to detect the phosphorylated target protein.

      • ELISA: A quantitative immunoassay to measure the amount of the phosphorylated target.

      • In-Cell Western/On-Cell Western: An immunocytochemical method for quantifying protein levels in fixed cells.

  • Data Analysis:

    • Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the downstream target (IC50).

The diagram below outlines a typical workflow for determining the specificity of a kinase inhibitor.

Kinase_Inhibitor_Specificity_Workflow start Start: Kinase Inhibitor Candidate biochemical_screen Primary Biochemical Screen (e.g., against target kinase) start->biochemical_screen kinome_scan Broad Kinome Profiling (e.g., KINOMEscan) biochemical_screen->kinome_scan Potent Hits cellular_assay Cell-Based Target Engagement & Pathway Inhibition Assays biochemical_screen->cellular_assay Potent Hits selectivity_analysis Selectivity Analysis (Comparison of on-target vs. off-target activity) kinome_scan->selectivity_analysis cellular_assay->selectivity_analysis lead_optimization Lead Optimization or Further Preclinical Development selectivity_analysis->lead_optimization Selective Compound Identified

Caption: A general workflow for assessing kinase inhibitor specificity, moving from initial biochemical screening to broad kinome profiling and cellular assays to determine on-target and off-target activities.

Conclusion

The data presented in this guide highlight the superior specificity of this compound for the c-Met kinase when compared to multi-kinase inhibitors like Cabozantinib and Crizotinib. This high selectivity is a key attribute that may translate to a more favorable safety profile by minimizing off-target effects. For researchers and drug development professionals, the choice between a highly selective inhibitor and a multi-targeted agent will depend on the specific therapeutic strategy and the genetic landscape of the cancer being treated. The detailed experimental protocols provided offer a foundation for the continued investigation and characterization of novel kinase inhibitors.

References

NVP-BVU972 and Cancer Cell Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NVP-BVU972 and other selective MET inhibitors in the context of inducing apoptosis in cancer cells. While direct experimental data confirming this compound-induced apoptosis is not extensively available in the public domain, its mechanism as a selective c-MET inhibitor strongly suggests a pro-apoptotic function, a hallmark of this therapeutic class. This guide will, therefore, draw comparisons with well-characterized MET inhibitors to provide a comprehensive overview of the anticipated apoptotic signaling pathways and the experimental methodologies used to verify them.

Performance Comparison of Selective MET Inhibitors

The c-MET receptor tyrosine kinase is a critical driver of cell proliferation, survival, and invasion in many cancers. Its inhibition is a key strategy in cancer therapy, with apoptosis induction being a primary mechanism of action. The following table summarizes the pro-apoptotic effects of various selective c-MET inhibitors. While specific data for this compound is inferred based on its class, the data for comparator compounds are derived from published studies.

Inhibitor Cancer Cell Line Key Apoptotic Events Observed Quantitative Data (Example) Citation
This compound Various cancer cells with MET alterations (anticipated)Inhibition of c-MET phosphorylation, likely leading to cell cycle arrest and apoptosis.IC50 for cell proliferation inhibition: EBC-1 (82 nM), GTL-16 (66 nM), MKN-45 (32 nM).[1]
SU11274 A549 (Lung Cancer)Increased p53 stability, upregulation of Bax and PUMA, downregulation of Bcl-2, activation of caspase-3, -8, and -9.~50% apoptosis in A549 cells after 72 hours of treatment.[2]
PHA-665752 GTL-16 (Gastric Cancer)Induction of apoptosis in both the presence and absence of HGF.Potently induces apoptosis at concentrations that inhibit c-Met phosphorylation.[3]
Crizotinib PANC-1 (Pancreatic Cancer)Induction of apoptosis by modulating related factors.Statistically significant increase in TUNEL-positive cells.[4]
Capmatinib MET exon 14-mutated and MET-amplified NSCLC cell linesMinimal apoptosis detected when used in combination with radiation.Not a primary mechanism of action in the studied context.[5][6]

Signaling Pathways in MET Inhibitor-Induced Apoptosis

Inhibition of the c-MET receptor by a selective inhibitor like this compound is expected to disrupt downstream signaling pathways that promote cell survival. This disruption can trigger the intrinsic apoptotic pathway. A simplified representation of this process is detailed below.

MET_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound c-MET Receptor c-MET Receptor This compound->c-MET Receptor Inhibition PI3K/Akt Pathway PI3K/Akt Pathway c-MET Receptor->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway c-MET Receptor->Ras/MAPK Pathway Bcl-2 Bcl-2 PI3K/Akt Pathway->Bcl-2 Activation Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibition Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

c-MET inhibitor-induced intrinsic apoptosis pathway.

Experimental Protocols for Apoptosis Detection

To confirm the induction of apoptosis by this compound or other c-MET inhibitors, a series of well-established experimental protocols can be employed.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

AnnexinV_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest Cells Harvest Cells Treat with this compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in Binding Buffer->Add Annexin V-FITC and PI Incubate in Dark Incubate in Dark Add Annexin V-FITC and PI->Incubate in Dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in Dark->Analyze by Flow Cytometry

Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Preparation: Seed cancer cells in a T25 flask and culture until they reach the desired confluency[7].

  • Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 48 hours)[7]. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS[7][8].

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[8][9]. Transfer 100 µL of the cell suspension to a flow cytometry tube[8]. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution[9].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour[8].

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Experimental Workflow:

Caspase3_Workflow Treat Cells with this compound Treat Cells with this compound Lyse Cells Lyse Cells Treat Cells with this compound->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein Incubate with Caspase-3 Substrate Incubate with Caspase-3 Substrate Quantify Protein->Incubate with Caspase-3 Substrate Measure Fluorescence/Absorbance Measure Fluorescence/Absorbance Incubate with Caspase-3 Substrate->Measure Fluorescence/Absorbance Calculate Caspase-3 Activity Calculate Caspase-3 Activity Measure Fluorescence/Absorbance->Calculate Caspase-3 Activity

Workflow for Caspase-3 activity assay.

Detailed Protocol:

  • Cell Lysis: Induce apoptosis in your cell culture model with this compound. Harvest the cells and resuspend them in a chilled cell lysis buffer[10]. Incubate on ice for 10 minutes[10].

  • Sample Preparation: Centrifuge the lysate to pellet the cell debris. The supernatant contains the cytosolic proteins, including caspases[11].

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)[10][11].

  • Incubation: Incubate the plate at 37°C for 1-2 hours[10][11].

  • Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence with an excitation at 380 nm and emission between 420-460 nm for the fluorometric assay[10][12].

  • Analysis: Compare the readings from the this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity[10].

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Experimental Workflow:

WesternBlot_Workflow Treat Cells Treat Cells Lyse Cells Lyse Cells Treat Cells->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Workflow for Western blotting of apoptotic proteins.

Detailed Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors[13].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay[13].

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane[13].

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C[13][14][15].

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate[13].

By employing these methodologies, researchers can rigorously assess the pro-apoptotic activity of this compound and compare its efficacy to other selective c-MET inhibitors, thereby providing crucial data for its continued development as a cancer therapeutic.

References

Safety Operating Guide

Proper Disposal of NVP-BVU972: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of the selective MET kinase inhibitor, NVP-BVU972, is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Pre-Disposal and Handling Protocols

Before commencing any disposal procedures, it is crucial to adhere to proper handling and storage protocols to minimize exposure and ensure safety. This compound should be handled in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields, is mandatory.

For storage, this compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials.

This compound Disposal Parameters

While specific quantitative limits for disposal are not publicly available, the following qualitative guidelines are essential for the safe disposal of this compound.

ParameterGuideline
Physical State Solid
Recommended Disposal Method Dissolution in a combustible solvent followed by incineration.
Prohibited Disposal Method Do not discharge into drains or sewer systems.
Containerization Use properly labeled, sealed, and compatible waste containers.
Contaminated Materials All materials that have come into contact with this compound (e.g., pipette tips, vials, gloves) should be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the disposal of this compound waste:

  • Segregate Waste: Isolate all this compound waste, including pure compound, solutions, and contaminated labware, from other laboratory waste streams.

  • Dissolve Solid Waste: For solid this compound, carefully dissolve the material in a suitable combustible solvent, such as alcohol or a mixture of flammable solvents. This should be performed in a fume hood.

  • Containerize Liquid Waste: Transfer the resulting solution, as well as any liquid waste containing this compound, into a designated and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.

  • Package Contaminated Materials: Place all contaminated disposable materials, such as gloves, absorbent pads, and empty vials, into a sealed and labeled hazardous waste bag or container.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and incineration of the hazardous waste.

  • Maintain Records: Keep accurate records of the amount of this compound disposed of and the date of disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow

G This compound Disposal Workflow A 1. Segregate this compound Waste B 2. Dissolve Solid Waste in Combustible Solvent A->B D 4. Package Contaminated Materials A->D C 3. Containerize Liquid Waste B->C E 5. Arrange for Professional Disposal C->E D->E F 6. Maintain Disposal Records E->F

Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound.

Personal protective equipment for handling NVP-BVU972

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for NVP-BVU972

This document provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

This compound is a potent and selective inhibitor of Met kinase[1][2][3][4][5]. As with any potent, biologically active compound, careful handling is necessary to prevent exposure and ensure personnel safety. The following personal protective equipment (PPE) and procedures are mandatory when working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific hazard assessment for this compound is detailed in its Safety Data Sheet (SDS), it is prudent to treat it as a hazardous compound due to its biological activity. The following table summarizes the required PPE for handling this compound, based on general guidelines for handling potent research chemicals and hazardous drugs[6][7][8].

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side shieldsMust be worn at all times in the laboratory to protect from splashes or dust.
Hand Protection Two pairs of chemotherapy-rated glovesNitrile or neoprene gloves are recommended. Change gloves immediately if contaminated.
Body Protection Impervious laboratory coat or gownShould be disposable, long-sleeved, close in the back, and be resistant to chemical permeation.[8][9]
Respiratory Protection Suitable respirator (e.g., N95 or higher)Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for minimizing exposure risk. The following steps should be followed when handling this compound:

  • Preparation and Workspace Setup:

    • All handling of this compound, especially weighing the solid compound and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Before beginning any work, put on all required PPE as specified in the table above. This includes a lab coat, two pairs of gloves, and eye protection. A respirator is necessary if handling the powder outside of a containment system.

  • Weighing the Compound:

    • Use a dedicated, calibrated analytical balance inside the fume hood or BSC.

    • Handle the container with care to avoid generating dust.

    • If any material is spilled, decontaminate the area immediately according to the procedure outlined below.

  • Preparing Solutions:

    • This compound is soluble in DMSO[1][2].

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

  • Storage:

    • Store this compound as a solid at -20°C for long-term stability of up to 4 years.[1]

    • Stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, etc.), absorbent paper, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocol: Cell Proliferation Assay

The following is a detailed methodology for a cell proliferation assay using this compound, based on published research[3][5][10]:

  • Cell Culture:

    • BaF3 cells containing TPR-MET or its mutants are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum.

    • For the maintenance of parental BaF3 cells, the medium is additionally supplemented with 10 ng/mL of interleukin-3 (IL-3).

  • Assay Procedure:

    • Seed BaF3 cells in triplicate into 96-well plates at a density of 10,000 cells per well.

    • Treat the cells with various concentrations of this compound. The compound is typically dissolved and diluted in DMSO.

    • Incubate the plates for 72 hours.

    • Quantify the number of viable cells using a resazurin sodium salt dye reduction readout.

  • Data Analysis:

    • Determine the IC50 values (the concentration of the inhibitor that causes 50% inhibition of cell proliferation) using a 4-parameter dose-response model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MET signaling pathway targeted by this compound and the general experimental workflow for its handling and use.

MET_Signaling_Pathway MET Signaling Pathway Inhibition by this compound HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET Binds and Activates Phosphorylation MET Autophosphorylation MET->Phosphorylation Dimerization leads to NVP_BVU972 This compound NVP_BVU972->MET Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Inhibition of the MET signaling pathway by this compound.

Experimental_Workflow This compound Handling and Experimental Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_disposal Disposal PPE 1. Don PPE (Gloves, Gown, Goggles) Workspace 2. Prepare Workspace (Fume Hood/BSC) PPE->Workspace Weigh 3. Weigh Solid this compound Workspace->Weigh Dissolve 4. Prepare Stock Solution (e.g., in DMSO) Weigh->Dissolve Assay 5. Perform Cellular Assay Dissolve->Assay Data 6. Data Acquisition & Analysis Assay->Data Waste 7. Segregate & Dispose of Hazardous Waste Data->Waste

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.